4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chlorothieno[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-7-5(3-10)4-11-8-6(7)1-2-12-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATKYBWAJURSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=C21)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465054 | |
| Record name | 4-chlorothieno[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63873-61-0 | |
| Record name | 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63873-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chlorothieno[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Thieno[2,3-b]pyridine Scaffold
An In-depth Technical Guide to 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
CAS Number: 63873-61-0 Molecular Formula: C₈H₃ClN₂S Molecular Weight: 194.65 g/mol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the synthesis, chemical properties, reactivity, and critical applications of this compound, a pivotal heterocyclic intermediate.
The thieno[2,3-b]pyridine core, a fused heterocyclic system comprising thiophene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to purine has made it a versatile framework for designing molecules that interact with a wide array of biological targets. Thienopyridine derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiplatelet properties.[1][2]
Within this important class of compounds, this compound emerges as a cornerstone building block. Its unique arrangement of functional groups—a reactive chlorine atom at the 4-position and a versatile carbonitrile at the 5-position—provides two distinct handles for synthetic modification. This dual reactivity allows for the systematic construction of diverse chemical libraries, making it an invaluable intermediate in the discovery of novel therapeutics targeting enzymes like protein kinase C theta (PKCθ) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[3][4]
Physicochemical Properties and Spectroscopic Profile
The compound typically presents as a solid under standard conditions.[3] Its purity and identity are confirmed through a combination of spectroscopic and analytical methods.
| Property | Value | Reference |
| CAS Number | 63873-61-0 | [5] |
| Molecular Formula | C₈H₃ClN₂S | [3] |
| Molecular Weight | 194.65 g/mol | [6] |
| Appearance | Solid | [3] |
| Purity | ≥97% (Typical) | [6] |
| Elemental Analysis (Calc.) | C: 49.36%, H: 1.55%, N: 14.39%, S: 16.47% | [3] |
Analytical Characterization
Confirming the structure of this compound relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to be simple, showing distinct signals in the aromatic region corresponding to the three protons on the heterocyclic core. The proton adjacent to the nitrogen in the pyridine ring would likely appear furthest downfield.[7]
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-120 ppm range, while the carbons attached to the heteroatoms (S, N, Cl) will also be clearly identifiable.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight, with the molecular ion peak (M+) appearing at m/z 194. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will be evident in the (M+) and (M+2) peaks, providing definitive evidence of its presence.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A sharp, strong absorption band is expected around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.
Synthesis and Manufacturing
The construction of the thieno[2,3-b]pyridine core can be achieved through various synthetic strategies, often involving the cyclization of functionalized thiophene or pyridine precursors.[1][8] One of the most effective methods for preparing this compound involves a Vilsmeier-Haack type reaction starting from an N-protected 3-acetyl-2-aminothiophene.[3][9]
Illustrative Synthetic Protocol: Vilsmeier-Haack Cyclization
This protocol describes a robust method for synthesizing the title compound. The causality behind this choice is the Vilsmeier-Haack reagent's dual function as both a cyclizing and chlorinating agent, enabling an efficient transformation.
Step 1: Preparation of the Starting Material Begin with a suitable 3-acetyl-2-aminothiophene derivative. The amino group is often protected (e.g., as an acetamide) to direct the reactivity of the Vilsmeier-Haack reagent.[9]
Step 2: Vilsmeier-Haack Reaction and Cyclization
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane).
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution to form the Vilsmeier-Haack reagent in situ. Maintain the temperature below 5 °C.
-
Add the N-protected 3-acetyl-2-aminothiophene to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC. The reagent facilitates intramolecular cyclization onto the acetyl group, followed by chlorination and dehydration to form the aromatic thieno[2,3-b]pyridine ring system.[3]
-
After completion, carefully pour the reaction mixture onto crushed ice to quench the excess reagent.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from its two primary reactive sites, which can be addressed selectively.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing effects of the fused ring system and the adjacent nitrogen atom.[3] This makes it an excellent electrophilic site for introducing a wide variety of substituents.
-
Reaction with Amines: Treatment with primary or secondary amines (aliphatic or aromatic) readily displaces the chloride to form 4-amino-thieno[2,3-b]pyridine derivatives.[10][11] This is one of the most common and crucial reactions in the synthesis of kinase inhibitors.
-
Reaction with Alcohols/Phenols: In the presence of a base (e.g., NaH or K₂CO₃), alkoxides or phenoxides can displace the chlorine to yield the corresponding ethers.
-
Reaction with Thiols: Thiolates react similarly to form thioethers.
This reactivity is the cornerstone of its use as a scaffold, allowing for the exploration of structure-activity relationships (SAR) by modifying the substituent at the C4 position.
Caption: Key SNAr reactions at the C4 position.
Transformations of the C5-Nitrile Group
The nitrile group offers a secondary avenue for chemical modification, further expanding the synthetic possibilities.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or carboxamide.
-
Reduction: The nitrile can be reduced to a primary amine (CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles upon treatment with sodium azide.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end product but a critical starting point for multi-step syntheses of biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic applications.
-
Kinase Inhibitors: Many potent kinase inhibitors feature the thieno[2,3-b]pyridine core. The 4-amino substituted derivatives are particularly prevalent in targeting kinases involved in cancer and inflammatory diseases.[12] For example, derivatives have been developed as inhibitors of DRAK2 for potential application in type 2 diabetes.[12]
-
Anticancer Agents: The scaffold is integral to compounds designed to inhibit cancer cell proliferation.[2][13] Some derivatives have been shown to restore the activity of conventional chemotherapeutics like topotecan by inhibiting DNA repair enzymes such as TDP1.[4]
-
Anti-inflammatory and Other Applications: The versatility of the core has led to its exploration for anti-inflammatory, antimicrobial, and antiviral agents.[1][3]
Caption: Role in the drug discovery pipeline.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements:
-
Precautionary Statements:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place under an inert atmosphere.[14]
Conclusion
This compound is a high-value intermediate whose strategic importance in organic synthesis and medicinal chemistry cannot be overstated. Its well-defined reactive sites allow for controlled and predictable derivatization, enabling the efficient synthesis of compound libraries for drug discovery. The proven success of the thieno[2,3-b]pyridine scaffold in producing clinically relevant molecules ensures that this compound will remain a vital tool for researchers working at the forefront of pharmaceutical innovation.
References
-
Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds . Organic Letters. [Link]
-
Daugulis, O., et al. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds . PMC - NIH. [Link]
-
Leung, E., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan . RSC Medicinal Chemistry. [Link]
-
4-Chloropyridine . PubChem. [Link]
-
Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity . Pharmaceuticals. [Link]
-
Perin, N., et al. (2022). Methods for the synthesis of thieno[2,3-b]pyridines . ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[15][16]pyridine scaffold . ResearchGate. [Link]
-
Nitrile synthesis by C-C coupling (cyanation) . Organic Chemistry Portal. [Link]
-
den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines . ResearchGate. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications . Chempanda. [Link]
-
Chapter 1: Cu-catalyzed cyanation reactions . Shodhganga. [Link]
-
Pervan, M., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism . International Journal of Molecular Sciences. [Link]
-
da Silva, A. B., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS . Química Nova. [Link]
-
Tungen, J. E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water . Preprints.org. [Link]
-
Ghorab, M. M., et al. (2015). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity . ResearchGate. [Link]
-
Zhang, Y., et al. (2025). Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition . European Journal of Medicinal Chemistry. [Link]
-
Bull, J. A., et al. (2009). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines . Chemical Reviews. [Link]
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines . ResearchGate. [Link]
-
Barker, D., et al. (2018). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent . ResearchGate. [Link]
-
Frolov, A. S., et al. (2023). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles . Molbank. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold . MDPI. [Link]
-
Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents . PubMed. [Link]
-
Cyclohexanecarboxaldehyde (CAS 2043-61-0) . TGSC Information System. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring . PMC - PubMed Central. [Link]
-
A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt . ResearchGate. [Link]
-
Chemical Properties of Cyclohexanecarboxaldehyde (CAS 2043-61-0) . Cheméo. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . YouTube. [Link]
-
thieno[2,3-b]pyridine-2-carbonitrile, 3-amino-6-(methoxymethyl)-4-methyl- - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
-
thieno[2,3-b]pyridine-2-carboxamide, 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]- - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 63873-61-0 [smolecule.com]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile molecular weight
An In-depth Technical Guide to 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and material science. We delve into its fundamental physicochemical properties, established synthesis methodologies, and key applications, with a particular focus on its role as a versatile intermediate in the development of novel therapeutics and functional organic materials. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the compound's reactivity, synthetic pathways, and strategic utility.
Introduction: The Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in drug discovery, often considered a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets. The fusion of a thiophene ring and a pyridine ring creates a unique electronic and structural environment, making it a cornerstone for the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.
This compound (herein referred to as the "compound") emerges as a particularly valuable derivative. The strategic placement of a chloro group at the 4-position and a nitrile group at the 5-position provides two distinct and reactive handles for synthetic modification. This dual functionality is the primary reason for its extensive use as a molecular building block, enabling the systematic construction of complex molecules and chemical libraries for high-throughput screening.
Physicochemical Properties and Structural Data
A precise understanding of the compound's physical and chemical properties is foundational for its application in any research endeavor. The key identifiers and properties are summarized in the table below. The molecular weight of 194.64 g/mol is derived from its molecular formula, C₈H₃ClN₂S.[1][2][3] The compound typically presents as a solid under standard laboratory conditions.[1]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 63873-61-0 | [1][2][3] |
| Molecular Formula | C₈H₃ClN₂S | [1][2][3] |
| Molecular Weight | 194.64 g/mol | [1][2][3] |
| Physical State | Solid | [1] |
| Solubility | Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF); limited aqueous solubility. | [1] |
| SMILES | C1=CSC2=NC=C(C(=C21)Cl)C#N | [1] |
| InChI Key | MATKYBWAJURSDT-UHFFFAOYSA-N | [1] |
Chemical Structure and Reactivity Analysis
The compound's utility is fundamentally derived from its chemical structure. The electron-withdrawing nature of the chlorine atom and the carbonitrile group significantly influences the electron distribution across the heterocyclic core, creating specific sites for chemical reactions.[1]
Caption: Core structure and primary reactive sites.
-
C4-Chloro Group: The chlorine atom at the 4-position is the primary site for nucleophilic aromatic substitution (SNAAr) . This is the most exploited reaction pathway. The electron-deficient nature of the pyridine ring, further activated by the adjacent nitrile group, facilitates the displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone for building molecular diversity from the core scaffold.[1]
-
C5-Carbonitrile Group: The nitrile (cyano) group is a versatile functional group. It can undergo nucleophilic addition reactions.[1] More commonly, it is hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, providing another avenue for derivatization. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles.
Synthesis Methodologies
Several synthetic routes to this compound have been reported. The choice of method often depends on the scale of the synthesis and the availability of starting materials. A prevalent and scalable approach begins with 2-aminothiophene precursors.[1]
Caption: General synthesis workflow from a 2-aminothiophene precursor.
Exemplary Laboratory Protocol: Three-Step Synthesis
This protocol outlines a common, scalable method for preparing the target compound.[1] The rationale is to first construct the fused bicyclic core and then perform a chlorination to install the key reactive group.
Step 1: Cyclization to form Thieno[2,3-b]pyridin-4-one intermediate
-
Rationale: This step builds the core heterocyclic system. Using a high-boiling point solvent like diphenyl ether allows the reaction to proceed at the necessary high temperature for efficient cyclization.
-
Procedure:
-
To a solution of an appropriate 2-aminothiophene-3-carboxylate ester in diphenyl ether, add a suitable cyclizing agent (e.g., formamide).
-
Heat the mixture to reflux (approx. 250-260 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum.
-
Step 2: Chlorination to yield 4-Chlorothieno[2,3-b]pyridine
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting cyclic amides (lactams) or ketones into their corresponding chloro-derivatives. A catalytic amount of a tertiary amine (e.g., DMF) can accelerate the reaction.
-
Procedure:
-
Suspend the thieno[2,3-b]pyridin-4-one intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) for 3-6 hours until the starting material is consumed (monitored by TLC).
-
Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
Step 3: Introduction of the Carbonitrile Group
-
Rationale: This step installs the second key functional group. The exact method can vary, but a common approach involves formylation followed by subsequent conversion.
-
Procedure:
-
The 4-chlorothieno[2,3-b]pyridine is subjected to formylation conditions (e.g., Vilsmeier-Haack reaction) to introduce an aldehyde at the 5-position.
-
The resulting aldehyde is then converted to the carbonitrile. This can be achieved by reacting it with hydroxylamine to form an oxime, followed by dehydration using a reagent like acetic anhydride or thionyl chloride.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Applications in Scientific Research
The compound is not typically an end-product but rather a critical intermediate. Its applications stem from the diverse derivatives that can be synthesized from it.
Medicinal Chemistry and Drug Development
-
Protein Kinase Inhibition: The thieno[2,3-b]pyridine scaffold is a well-established core for kinase inhibitors. Derivatives of this compound have been specifically investigated as potent inhibitors of Protein Kinase C theta (PKCθ) .[1] PKCθ is a crucial enzyme in T-cell activation pathways, making it a high-value target for autoimmune diseases (like rheumatoid arthritis and multiple sclerosis) and certain types of cancer.[1] The chlorine at C4 is readily displaced by various amine-containing fragments to explore the binding pocket of the kinase active site.
-
Antimicrobial and Antifungal Agents: Research has also suggested that derivatives may possess antimicrobial and antifungal properties, presenting opportunities for developing new treatments against infectious diseases.[1]
Material Science and Organic Electronics
The planar, aromatic structure and tunable electronic properties of the thieno[2,3-b]pyridine core make it attractive for applications in material science. The compound has been investigated for its potential use in organic electronics.[1] Specifically, its derivatives have been studied as hole-transporting materials (HTMs) in the fabrication of Organic Light-Emitting Diodes (OLEDs). The ability to synthetically modify the core allows for the fine-tuning of energy levels (HOMO/LUMO) to optimize device performance.[1]
Conclusion
This compound is a high-value, versatile chemical intermediate. Its strategic functionalization with both a reactive chloro group and a modifiable nitrile group makes it an indispensable tool for researchers in medicinal chemistry and material science. The well-established synthetic routes and predictable reactivity allow for the systematic development of novel compounds targeting a range of applications, from potent kinase inhibitors for cancer therapy to advanced materials for next-generation electronic displays. As research continues to uncover the therapeutic potential of the thieno[2,3-b]pyridine scaffold, the importance of this core building block is set to grow.
References
- Smolecule. (n.d.). This compound.
- AiFChem. (2025). 63873-61-0 | this compound.
- Achmem. (n.d.). This compound.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:63873-61-0.
Sources
An In-depth Technical Guide to the Structure Elucidation of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
<
Abstract
This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We will detail a systematic workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to assemble a complete and validated structural assignment.
Introduction: The Analytical Challenge
The thieno[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[2] The title compound, this compound (C₈H₃ClN₂S), presents a specific and illustrative challenge for structure elucidation.[1] The fused aromatic system, combined with the strong electron-withdrawing effects of the chlorine and nitrile substituents, creates a unique electronic environment that requires careful spectroscopic interpretation.[1] The primary goal is to confirm the precise regiochemistry of the substituents and the integrity of the bicyclic core, ruling out any potential isomeric arrangements that could arise during synthesis. A rigorous, evidence-based approach is therefore not just academic, but essential for advancing any research or development program based on this molecule.
A Synergistic Spectroscopic Workflow
No single technique can provide the complete structural picture. The most robust elucidations rely on the convergence of data from multiple, complementary analytical methods. Our workflow is designed as a self-validating system where the hypothesis generated from one technique is tested and confirmed by the next.
Caption: Systematic workflow for structure elucidation.
Mass Spectrometry: The Molecular Blueprint
The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Rationale: HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique elemental composition. For halogenated compounds, the isotopic pattern is a critical confirmation point. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak in the mass spectrum that is a tell-tale signature of a monochlorinated compound.
Expected Data:
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₈H₃ClN₂S | Derived from synthesis precursors. |
| Monoisotopic Mass | 193.9705 | Calculated for C₈H₃³⁵ClN₂S. |
| M+ Peak (m/z) | ~193.97 | Corresponds to the molecule with the ³⁵Cl isotope. |
| M+2 Peak (m/z) | ~195.97 | Corresponds to the molecule with the ³⁷Cl isotope. |
| M+/M+2 Ratio | ~3:1 | The natural abundance ratio of ³⁵Cl to ³⁷Cl. |
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis: Infuse the sample and acquire the mass spectrum.
-
Data Interpretation: Verify the measured accurate mass against the calculated mass for C₈H₃ClN₂S. Confirm the presence and correct ~3:1 intensity ratio of the M+ and M+2 peaks.
Infrared Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.
Rationale: The C≡N (nitrile) and C-Cl bonds, as well as the aromatic C-H and C=C/C=N bonds of the heterocyclic system, have characteristic absorption frequencies. The nitrile stretch is particularly diagnostic as it appears in a relatively uncongested region of the spectrum.[3] For aromatic nitriles, this peak is expected at a slightly lower wavenumber than for saturated nitriles due to electronic conjugation with the ring system.[4][5]
Expected Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretch |
| Nitrile (C≡N) | 2240 - 2220 | Stretch (Conjugated)[5] |
| Aromatic C=C, C=N | 1600 - 1450 | Ring Stretches |
| C-Cl | 850 - 550 | Stretch |
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Analysis: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Interpretation: Identify the characteristic absorption bands and correlate them to the expected functional groups. The presence of a sharp, strong peak around 2230 cm⁻¹ is a key confirmation of the nitrile group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[6][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle.[8]
¹H NMR Spectroscopy
Rationale: This experiment identifies all unique proton environments in the molecule. For this compound, we expect to see signals for the three protons on the bicyclic ring system. Their chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) provide information about their electronic environment and spatial relationship to neighboring protons. The thieno[2,3-b]pyridine system contains three protons. We anticipate two protons on the thiophene ring and one on the pyridine ring.
Expected Data:
-
Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).
-
The two protons on the thiophene ring (H-2 and H-3) should appear as a doublet of doublets or two distinct doublets, coupled to each other.
-
The single proton on the pyridine ring (H-6) should appear as a singlet, as it has no adjacent proton neighbors.
¹³C NMR and DEPT Spectroscopy
Rationale: The ¹³C NMR spectrum reveals all unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ carbons, and quaternary carbons (which are absent in DEPT spectra but present in the standard ¹³C spectrum).
Expected Data:
-
¹³C Spectrum: Eight distinct signals are expected.
-
Three signals for protonated carbons (CH).
-
Five signals for quaternary carbons (including the nitrile carbon, the two carbons bearing substituents, and the two bridgehead carbons).
-
-
DEPT-90: Will show only the three CH signals.
-
DEPT-135: Will show the three CH signals as positive peaks.
2D NMR Spectroscopy: Assembling the Fragments
Two-dimensional NMR experiments are critical for establishing the final connectivity. They correlate signals from different nuclei, allowing us to build the molecular framework bond-by-bond.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect a cross-peak connecting the signals of the two protons on the thiophene ring (H-2 and H-3).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[9][10][11] This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons that are separated by 2-4 bonds.[9][11][12] These "long-range" correlations are the key to connecting the different parts of the molecule and confirming the positions of the substituents.
Key HMBC Correlations for Structure Confirmation:
Caption: Key HMBC correlations confirming the structure.
-
H-6 to C-4, C-5, and C-7a: A correlation from the pyridine proton (H-6) to the carbon bearing the chlorine (C-4) and the carbon bearing the nitrile (C-5) definitively places these substituents adjacent to the H-6 position. The correlation to the bridgehead carbon C-7a confirms the fusion of the rings.
-
H-6 to C≡N: A correlation from H-6 to the nitrile carbon itself provides unambiguous evidence for the location of the nitrile group at position 5.
-
H-2 to C-4: A correlation from the thiophene proton H-2 across the sulfur atom and two bonds to the chlorinated carbon C-4 helps to lock in the regiochemistry.
-
H-3 to C-7a: A correlation from the other thiophene proton, H-3, to the bridgehead carbon C-7a further validates the ring fusion.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire DEPT-90 and DEPT-135 spectra.
-
Acquire standard 2D gCOSY, gHSQC, and gHMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
-
-
Data Processing & Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals. Systematically analyze the 2D correlation maps to build the molecular structure, paying close attention to the key HMBC correlations listed above.
Data Synthesis and Final Confirmation
The structure of this compound is confirmed when all spectroscopic data converge on a single, unambiguous assignment.
-
HRMS confirms the elemental formula C₈H₃ClN₂S and the presence of one chlorine atom.
-
IR spectroscopy confirms the presence of the aromatic rings and the key nitrile functional group.
-
¹H and ¹³C NMR confirm the number of unique proton and carbon environments, consistent with the proposed structure.
-
COSY, HSQC, and especially HMBC experiments provide the definitive connectivity map, confirming the thieno[2,3-b]pyridine core and the precise 4-chloro and 5-carbonitrile substitution pattern.
This multi-technique, self-validating workflow provides the highest level of confidence in the final structural assignment, a critical requirement for publications, patent filings, and regulatory submissions in the field of drug development.
References
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Cheminfo ELN. (n.d.). HSQC / HMBC prediction. Retrieved from [Link]
-
Qiao, M., et al. (2017). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Gronowitz, S., & Maltesson, A. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Retrieved from [Link]
-
Kiefer, P. M., & Hupp, J. T. (2016). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC - NIH. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
PubMed. (n.d.). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Retrieved from [Link]
-
SpectraBase. (n.d.). THIENO-[2.3-B]-PYRIDINE. Retrieved from [Link]
-
PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Thieno(2,3-b)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
-
Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Analysis of chlorinated compounds... in fuel oil by headspace GC-MS. Retrieved from [Link]
-
American Chemical Society. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
PubChem - NIH. (n.d.). 4-Chloropyridine. Retrieved from [Link]
-
MDPI. (2021). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved from [Link]
-
MDPI. (2022). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Retrieved from [Link]
-
Sepux. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
American Chemical Society. (2020). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Retrieved from [Link]
-
TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document, intended for researchers, chemists, and drug development professionals, delves into the theoretical prediction of the spectrum, outlines a detailed experimental protocol for data acquisition, and offers insights into spectral interpretation. By integrating fundamental NMR principles with data from analogous structures, this guide serves as an authoritative reference for the structural elucidation of this and related thieno[2,3-b]pyridine derivatives.
Introduction: The Structural Significance of this compound
This compound (CAS No. 63873-61-0) belongs to the thienopyridine class of fused heterocyclic compounds.[1][2][3] Its rigid, planar structure, combining a π-electron-rich thiophene ring with a π-electron-deficient pyridine ring, makes it a versatile scaffold in drug discovery and a valuable building block in organic synthesis. The substituents—a chlorine atom at the 4-position and a carbonitrile group at the 5-position—are strong electron-withdrawing groups that significantly modulate the electronic properties and reactivity of the core structure.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. For a molecule like this compound, ¹H NMR provides critical information regarding the number of distinct protons, their electronic environments (chemical shift), and their spatial relationships through spin-spin coupling.
Theoretical Analysis and Spectral Prediction
A robust understanding of the ¹H NMR spectrum begins with a theoretical analysis of the molecule's structure and the electronic effects governing the resonance of each proton.
Molecular Structure and Proton Environments
The structure of this compound contains three protons attached to the aromatic core. Based on IUPAC nomenclature for the thieno[2,3-b]pyridine system, these protons are designated as H-2, H-3, and H-6.
-
H-2 and H-3: These protons are located on the thiophene ring. Their chemical environment is influenced by the adjacent sulfur atom and the fused, electron-deficient pyridine ring.
-
H-6: This proton resides on the pyridine ring. Its environment is strongly influenced by the adjacent nitrogen atom (N-7) and the two potent electron-withdrawing substituents: the chloro group at C-4 and the carbonitrile group at C-5.
Prediction of Chemical Shifts (δ)
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).
-
H-6 (Pyridine Proton): This proton is expected to be the most downfield signal in the spectrum. The adjacent nitrogen atom significantly deshields protons at the alpha position (like H-6) in pyridinic systems.[4] Furthermore, the powerful inductive and resonance electron-withdrawing effects of the para-chloro and meta-carbonitrile groups further reduce electron density at this position. The predicted chemical shift for H-6 is in the range of δ 8.8 – 9.2 ppm .
-
H-2 and H-3 (Thiophene Protons): Protons on a thiophene ring typically resonate between δ 7.0 and 8.0 ppm. The proton alpha to the sulfur (H-2) is generally more deshielded than the beta proton (H-3) due to the electronegativity of the sulfur atom. The fused electron-withdrawing pyridine ring will shift both protons downfield relative to unsubstituted thiophene.[5][6]
-
H-2: Expected to resonate in the region of δ 8.0 – 8.3 ppm .
-
H-3: Expected to be slightly upfield of H-2, in the range of δ 7.6 – 7.9 ppm .
-
Prediction of Spin-Spin Coupling and Multiplicity
Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing their signals to split.
Step 1: Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may influence chemical shifts. [7][8]2. Concentration: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.
Step 2: Spectrometer Setup and Data Acquisition
This protocol assumes a 400 MHz or 500 MHz spectrometer.
-
Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.
-
Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between pulses, ensuring accurate signal integration.
-
Step 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform to generate the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial function to correct the baseline for any distortions.
-
Calibration: Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.
-
Integration: Integrate the area under each signal. The relative integral values should correspond to the number of protons giving rise to each signal (in this case, a 1:1:1 ratio).
Conclusion: A Self-Validating Framework for Structural Analysis
This guide establishes a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. The theoretical analysis, based on fundamental principles of chemical shifts and spin-spin coupling, provides a robust prediction of the expected spectrum: a downfield singlet for H-6 and two distinct doublets in the aromatic region for H-2 and H-3. The detailed experimental protocol ensures the acquisition of high-quality data, which can then be confidently interpreted against the predicted model. This synergy between theoretical prediction and rigorous experimental practice forms a self-validating system, empowering researchers to perform accurate and reliable structural elucidation of this important heterocyclic scaffold.
References
-
Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]
-
Stenutz, R. NMR chemical shift prediction of pyridines. Available from: [Link]
-
Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available from: [Link]
-
Klewit, L. H., & Gronowitz, S. (1982). One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments. ResearchGate. Available from: [Link]
-
Hirata, K., et al. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. Available from: [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available from: [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. 63873-61-0 | this compound - AiFChem [aifchem.com]
- 3. achmem.com [achmem.com]
- 4. NMR chemical shift prediction of pyridines [stenutz.eu]
- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 6. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 7. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
A Technical Guide to the 13C NMR Spectroscopy of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Introduction
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure, featuring a fusion of thiophene and pyridine rings, serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The precise characterization of this molecule is paramount for its application and further derivatization, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a primary analytical tool.
This in-depth guide focuses specifically on the ¹³C NMR spectroscopy of this compound. We will delve into the theoretical underpinnings of its carbon spectrum, analyze predicted and experimental data, provide a detailed protocol for data acquisition, and offer insights grounded in extensive field experience. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this important chemical entity.
Molecular Structure and Electronic Landscape
The structure of this compound (CAS Number: 63873-61-0) is a complex interplay of two fused aromatic rings and two potent electron-withdrawing groups.[1][2][3][4] Understanding this electronic landscape is crucial for interpreting the ¹³C NMR spectrum, as the chemical shift of each carbon atom is highly sensitive to its local electron density.
Key Structural Features Influencing ¹³C NMR:
-
Thieno[2,3-b]pyridine Core: This fused heterocyclic system creates a delocalized π-electron network across both the thiophene and pyridine rings.[1]
-
Pyridine Ring: The electronegative nitrogen atom in the pyridine ring induces a general deshielding effect (a shift to higher ppm values) on the adjacent carbon atoms (C-7a and C-6), with the effect being most pronounced at the α-position.
-
Thiophene Ring: The sulfur atom, while also electronegative, has a less pronounced effect compared to nitrogen. Its influence, combined with the aromatic ring current, dictates the chemical shifts of C-2 and C-3.
-
Chlorine Substituent (C-4): As a highly electronegative halogen, the chlorine atom strongly deshields the carbon to which it is directly attached (the ipso-carbon, C-4), causing it to resonate at a significantly downfield position.
-
Nitrile Group (C-5): The cyano group (-C≡N) is a powerful electron-withdrawing and anisotropic group. It strongly deshields the ipso-carbon (C-5) and also influences the chemical shift of the nitrile carbon itself (C-CN), which typically appears in a distinct region of the spectrum.
The combination of these features results in a unique electronic distribution, making each of the eight carbon atoms in the core structure magnetically non-equivalent and, therefore, resolvable in a ¹³C NMR spectrum.[1]
Predicted ¹³C NMR Data
Computational prediction methods provide a valuable starting point for spectral analysis. The following table outlines the predicted ¹³C NMR chemical shifts for this compound. While these values are estimations, they are instrumental in making initial assignments when correlated with experimental data.
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C-2 | ~129 | Thiophene ring carbon, influenced by sulfur and aromaticity. |
| C-3 | ~124 | Thiophene ring carbon, adjacent to the ring fusion. |
| C-3a | ~135 | Bridgehead carbon, part of the thiophene ring fusion. |
| C-4 | ~140 | Ipso-carbon attached to the highly electronegative chlorine atom. Expected to be significantly deshielded. |
| C-5 | ~108 | Ipso-carbon attached to the electron-withdrawing nitrile group. |
| C-6 | ~152 | Pyridine ring carbon, α to the nitrogen atom, strongly deshielded. |
| C-7a | ~155 | Bridgehead carbon, part of the pyridine ring fusion and adjacent to nitrogen. |
| C-CN | ~116 | Nitrile carbon, characteristic chemical shift for this functional group. |
Note: Predicted values are derived from standard cheminformatics software and should be used as a guide. Experimental verification is essential.
Experimental ¹³C NMR Data and Spectral Assignment
While predicted data is useful, experimentally acquired data is the gold standard for structural confirmation. A study on substituted thieno[2,3-b]pyridines provides a strong foundation for assigning the chemical shifts in our target molecule.[5] The principles derived from this and other related literature on heterocyclic compounds allow for a confident assignment of the ¹³C NMR spectrum.[6]
Typical Experimental ¹³C NMR Resonances:
| Assigned Carbon Atom | Typical Experimental Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Key Influence(s) |
| C-6 | ~157.7 | Doublet | α-carbon to pyridine nitrogen.[7] |
| C-7a | ~148.7 | Singlet | Bridgehead carbon adjacent to nitrogen. |
| C-4 | ~144.6 | Singlet | Ipso-carbon attached to Chlorine. |
| C-3a | ~136.4 | Singlet | Bridgehead carbon. |
| C-3 | ~131.9 | Doublet | β-carbon in thiophene ring. |
| C-2 | ~129.7 | Doublet | α-carbon in thiophene ring. |
| C-CN | ~119.4 | Singlet | Nitrile carbon. |
| C-5 | ~99.7 | Singlet | Ipso-carbon attached to nitrile group. |
Note: These are representative values from related structures and may vary slightly based on solvent and experimental conditions.
Causality Behind the Assignments
-
Downfield Region (>140 ppm): The carbons most influenced by the electronegative nitrogen atom (C-6 and C-7a) and the chlorine atom (C-4) are found furthest downfield.[7] The carbon at the C-6 position is typically the most deshielded due to its alpha position relative to the pyridine nitrogen.[7]
-
Aromatic Region (120-140 ppm): The remaining carbons of the fused ring system (C-2, C-3, C-3a) resonate in this region. Their precise shifts are a balance of the aromatic ring current and the electronic influence of the adjacent heteroatoms.
-
Upfield Region (<120 ppm): The nitrile carbon (C-CN) and the carbon to which it is attached (C-5) appear in this region. The C-5 carbon is notably shielded, appearing at a lower ppm value, a common characteristic for carbons bearing a nitrile substituent in such heterocyclic systems.
Experimental Protocol for ¹³C NMR Acquisition
This section provides a robust, field-tested protocol for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the compound.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices, with DMSO-d₆ often being preferred for its ability to dissolve a wide range of polar organic compounds.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹³C NMR, good shimming ensures sharp lines and accurate chemical shifts.
-
-
Acquisition Parameters (¹³C{¹H} Experiment):
-
Experiment Type: A standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30 or equivalent).[8]
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width: Approximately 200-220 ppm (e.g., from -10 to 210 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (at): ~1.0-1.5 seconds.
-
Relaxation Delay (d1): 2.0 seconds. This is a crucial parameter. Since quaternary carbons (like C-3a, C-4, C-5, C-7a, and C-CN) have long relaxation times, a sufficient delay is necessary to obtain accurate signal intensities, although this experiment is primarily qualitative.[8][9]
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans is required.[9] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of ~1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Perform peak picking to identify the chemical shift of each resonance.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: Workflow for ¹³C NMR analysis.
Advanced Considerations and Trustworthiness
To ensure the highest level of confidence in spectral assignments, especially for novel derivatives, advanced NMR experiments are recommended.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for determining the multiplicity of each carbon atom. A DEPT-135 spectrum will show CH₃ and CH carbons as positive signals, and CH₂ carbons as negative signals, while quaternary carbons are absent. A DEPT-90 spectrum will only show CH carbons. This is a self-validating system to confirm the number of attached protons.[9]
-
2D NMR - HSQC and HMBC:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). For this compound, this would definitively link the signals for C-2, C-3, and C-6 to their corresponding ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is exceptionally powerful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the C-4 signal should show a correlation to the proton on C-3, and the C-5 signal should show correlations to the proton on C-6.
-
The relationship between these experiments provides a cross-validation network, ensuring the trustworthiness of the final structural assignment.
Logic of 2D NMR for Structural Validation
Caption: 2D NMR correlation network.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the electronic effects exerted by the fused heterocyclic core and the electron-withdrawing substituents is key to its interpretation. By combining high-quality, one-dimensional ¹³C NMR data with advanced techniques like DEPT and 2D correlation spectroscopy, researchers can achieve an unambiguous and trustworthy assignment of all carbon resonances. The protocols and insights provided in this guide serve as a comprehensive resource for the accurate characterization of this compound, facilitating its effective use in scientific research and development.
References
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:63873-61-0. Retrieved from [Link]
-
Gronowitz, S., & Westerlund, C. (1980). ¹³C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemical Scripta, 15, 1-10. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(6), 1547-1552. Retrieved from [Link]
-
Kukharev, B. F., et al. (2022). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 27(22), 7903. Retrieved from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications: 13C NMR. Retrieved from [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. 63873-61-0 | this compound - AiFChem [aifchem.com]
- 3. achmem.com [achmem.com]
- 4. This compound - CAS:63873-61-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles [mdpi.com]
- 7. testbook.com [testbook.com]
- 8. sc.edu [sc.edu]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile IR spectroscopy
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound. As a heterocyclic organic compound with significant applications in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for identification, quality control, and further research.[1] This document outlines the theoretical vibrational modes, provides a detailed experimental protocol for acquiring an IR spectrum, and presents an interpretation of the expected spectral features. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of Vibrational Spectroscopy for Thienopyridine Scaffolds
This compound is a fused heterocyclic system with the molecular formula C₈H₃ClN₂S.[1][2][3][4] Its structure, incorporating a thiophene ring fused to a pyridine ring with chloro and cyano substituents, makes it a valuable building block in the synthesis of various bioactive molecules.[5][6][7][8] Thienopyridines are a known class of ADP receptor/P2Y12 inhibitors with anti-platelet activity, highlighting their importance in drug development.[9]
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, one can identify the functional groups present in a molecule and gain insights into its overall structure. For a molecule like this compound, IR spectroscopy serves as an essential tool for:
-
Structural Verification: Confirming the presence of key functional groups such as the nitrile (C≡N), the carbon-chlorine (C-Cl) bond, and the aromatic thieno[2,3-b]pyridine core.
-
Purity Assessment: Detecting impurities by identifying unexpected absorption bands.
-
Reaction Monitoring: Tracking the progress of reactions involving the modification of its functional groups.
This guide will delve into the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this compound.
Theoretical Vibrational Analysis
The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational modes of its constituent functional groups and the heterocyclic framework. A prediction of these bands based on established group frequencies is crucial for accurate spectral interpretation.
The Nitrile Group (C≡N) Stretch
The most distinct and easily identifiable peak in the spectrum is anticipated to be from the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This vibration typically gives rise to a sharp and intense absorption band.[10] For aromatic nitriles, where the C≡N group is conjugated with the π-system of the ring, the absorption is generally observed in the range of 2240-2220 cm⁻¹.[10][11] The conjugation slightly lowers the frequency compared to saturated nitriles.[12]
The Aromatic Thieno[2,3-b]pyridine Core
The fused aromatic rings of the thieno[2,3-b]pyridine system will produce a series of characteristic absorption bands:
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[13][14]
-
Aromatic C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and thiophene rings will result in a series of bands in the 1600-1400 cm⁻¹ region.[14][15] Pyridine derivatives often show characteristic ring stretching bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[14][16][17] Thiophene ring stretching vibrations are also expected in this region.[18][19]
-
C-H Bending (In-Plane and Out-of-Plane): The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will give rise to absorptions in the fingerprint region (below 1300 cm⁻¹). Specifically, C-H out-of-plane ("oop") bending bands between 900-675 cm⁻¹ can be indicative of the substitution pattern on the aromatic rings.[13][14]
The Carbon-Chlorine (C-Cl) Stretch
The stretching vibration of the C-Cl bond where the carbon is part of an aromatic ring typically occurs in the 850-550 cm⁻¹ range.[20] This absorption may sometimes be difficult to assign definitively due to the presence of other bands in the fingerprint region.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable and interpretable IR spectrum of solid this compound, a carefully executed experimental procedure is essential. The two most common methods for solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.
Method 1: KBr Pellet Preparation
The KBr pellet method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide.[21][22]
Rationale: KBr is an alkali halide that is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and becomes plastic under pressure, forming a clear disc.[21][23] This allows the IR beam to pass through the sample with minimal interference from the matrix.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Use spectroscopy-grade KBr, which should be thoroughly dried in an oven at approximately 110°C to remove any absorbed water, as this can cause a broad absorption band around 3200 cm⁻¹.[24]
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[21][22] An analytical balance should be used for accuracy, especially for quantitative analysis.[23]
-
-
Grinding and Mixing:
-
Combine the sample and KBr in an agate mortar.
-
Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[21]
-
-
Pellet Pressing:
-
Pellet Inspection and Analysis:
-
Carefully remove the die from the press and extract the pellet.
-
The resulting pellet should be thin and transparent.[25]
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR-FTIR is a convenient alternative that requires minimal sample preparation.[26][27]
Rationale: In ATR, the IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide).[28] An evanescent wave is generated at the surface of the crystal, which penetrates a short distance into the sample placed in contact with it.[27][29] The absorption of this evanescent wave by the sample is measured.
Step-by-Step Methodology:
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean.
-
Record a background spectrum of the empty ATR setup to account for any atmospheric or instrumental absorptions.[30]
-
-
Sample Application:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[30]
-
-
Pressure Application:
-
Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures good contact, which is critical for obtaining a strong signal.[30]
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical scan settings include a resolution of 4 or 8 cm⁻¹ and an accumulation of 45-100 scans over a wavenumber range of 4000-650 cm⁻¹.[30]
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after the measurement, typically with a solvent-moistened, non-abrasive wipe.
-
Data Presentation and Interpretation
The following table summarizes the expected characteristic IR absorption bands for this compound based on the theoretical analysis.
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2240 - 2220 | C≡N Stretch (Nitrile) | Strong, Sharp |
| 1600 - 1585 | C=C and C=N Ring Stretch (Pyridine) | Medium to Strong |
| 1500 - 1400 | C=C and C=N Ring Stretch (Pyridine) | Medium to Strong |
| 1530 - 1350 | C=C Ring Stretch (Thiophene) | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |
| 850 - 550 | C-Cl Stretch | Medium to Strong |
Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous other bands corresponding to various bending and stretching vibrations, making it complex but unique to the molecule.[13]
Visualization of Key Structural Features
To aid in the correlation of the molecular structure with the expected IR spectrum, the following diagram highlights the key functional groups and the overall structure of this compound.
Caption: Molecular structure of this compound with key IR-active groups.
Conclusion
The infrared spectrum of this compound provides a unique fingerprint that is invaluable for its structural elucidation and quality assessment. By understanding the theoretical origins of the principal absorption bands and employing standardized experimental protocols, researchers can confidently utilize IR spectroscopy in their synthetic and analytical workflows. The characteristic sharp, intense nitrile peak around 2230 cm⁻¹, coupled with the absorptions from the aromatic C-H, C=C/C=N, and C-Cl bonds, allows for unambiguous identification of this important heterocyclic compound. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of thienopyridine derivatives.
References
-
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
-
Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
-
JoVE. IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
-
AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? [Link]
-
Journal of Molecular Spectroscopy. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
Scribd. 05 Notes On Nitriles IR Spectra. [Link]
-
Applied Spectroscopy. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
ACS Publications. Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. [Link]
-
University of Washington. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for... [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
RSC Publishing. Infrared spectra and hydrogen bonding in pyridine derivatives. [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Chemistry LibreTexts. ATR-FTIR. [Link]
-
ACS Publications. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
Brainly.com. At what frequency is a C=C bond or aromatic CC bond observed in IR spectroscopy? [Link]
-
Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
-
J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
Sunway Pharm Ltd. This compound. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
UCLA. IR Spectroscopy Tutorial: Aromatics. [Link]
-
ResearchGate. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
ICT Prague. Table of Characteristic IR Absorptions. [Link]
-
MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]
-
Journal of Drug Delivery and Therapeutics. THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]
-
MDPI. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]
-
J-STAGE. The Ultraviolet Spectra of the Thiophene Derivatives. [Link]
-
CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
-
Wikipedia. Thienopyridine. [Link]
-
ACS Publications. Correlated ab initio harmonic frequencies and infrared intensities for furan, pyrrole, and thiophene. [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. achmem.com [achmem.com]
- 3. This compound - CAS:63873-61-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. aifchem.com [aifchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jddtonline.info [jddtonline.info]
- 8. mdpi.com [mdpi.com]
- 9. Thienopyridine - Wikipedia [en.wikipedia.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. scribd.com [scribd.com]
- 12. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. brainly.com [brainly.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. iosrjournals.org [iosrjournals.org]
- 19. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 22. shimadzu.com [shimadzu.com]
- 23. scienceijsar.com [scienceijsar.com]
- 24. azom.com [azom.com]
- 25. pelletpressdiesets.com [pelletpressdiesets.com]
- 26. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 27. mt.com [mt.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
- 30. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-depth Technical Guide to the Mass Spectrometry of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Introduction: The Analytical Imperative for a Privileged Scaffold
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound of significant interest in modern drug discovery and materials science. Its rigid thieno[2,3-b]pyridine core serves as a privileged scaffold, appearing in molecules targeting a range of biological pathways, including protein kinase C theta (PKCθ).[1] The compound's utility as a versatile synthetic intermediate is largely due to the reactivity of its chloro and nitrile functionalities, which allow for extensive chemical modification.[1]
For researchers in pharmaceutical development and organic synthesis, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing precise molecular weight determination and rich structural information through controlled fragmentation analysis.[2] This guide offers an in-depth exploration of the mass spectrometric behavior of this compound, presenting both theoretical fragmentation pathways and practical, field-proven protocols for its analysis by both gas and liquid chromatography-mass spectrometry.
Core Molecular Profile
A robust analytical strategy begins with a firm understanding of the analyte's fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClN₂S | [2] |
| Monoisotopic Mass | 193.9705 g/mol | Calculated |
| Average Mass | 194.64 g/mol | [2] |
| Key Structural Features | Thieno[2,3-b]pyridine core, Chlorine substituent, Nitrile substituent | [1] |
The presence of chlorine is a critical consideration for mass spectrometry, as its two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the monoisotopic (M) peak.[3]
Part 1: Electron Ionization Mass Spectrometry (EI-MS) Analysis
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation. This makes it exceptionally useful for structural elucidation and library matching. The analysis is typically performed using a Gas Chromatograph (GC) for sample introduction.
Predicted EI Fragmentation Pathway
The fragmentation of this compound under EI conditions is dictated by the stability of the aromatic core and the nature of its substituents. The initial ionization event involves the removal of an electron to form a radical cation, M⁺•.
Caption: Proposed EI fragmentation pathway for this compound.
-
Molecular Ion (m/z 194/196): The molecular ion will be clearly visible, exhibiting the characteristic ~3:1 isotopic signature of a monochlorinated compound.[3]
-
Loss of Chlorine Radical (m/z 159): The most facile cleavage is expected to be the loss of the chlorine radical (Cl•) from the pyridine ring, a common pathway for halogenated aromatics.[3][4] This results in a stable, even-electron cation at m/z 159.
-
Loss of Hydrogen Cyanide (m/z 167/169): Aromatic nitriles can undergo fragmentation through the elimination of a neutral hydrogen cyanide (HCN) molecule.[5] This would produce a radical cation at m/z 167, which would still retain the chlorine atom and its isotopic signature.
-
Sequential Losses (m/z 133): Following the initial loss of chlorine, the resulting ion at m/z 159 can subsequently lose a cyanide radical (CN•) to yield an ion at m/z 133.
-
Ring Fragmentation (m/z 94): Further fragmentation of the heterocyclic core can lead to smaller, stable fragments. The breakdown of the pyridine portion of the ring system could lead to characteristic thiophene-related ions.
Experimental Protocol: GC-EI-MS
This protocol is designed for a standard quadrupole GC-MS system. The choice of a non-polar column like a DB-5ms is based on the semi-polar nature of the analyte, ensuring good peak shape and thermal stability.
1. Sample Preparation:
- Accurately weigh 1 mg of this compound.
- Dissolve in 1 mL of high-purity Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
- Perform a serial dilution to a working concentration of 10 µg/mL. The use of a volatile solvent is critical for efficient vaporization in the GC inlet.[6]
2. GC-MS Instrumentation and Parameters:
- System: Agilent GC-MS (or equivalent) with an EI source.
- GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Inlet: Split/Splitless injector at 280°C.
- Injection Volume: 1 µL, Split ratio 20:1 (adjust based on sensitivity).
- Oven Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 300°C.
- Hold: 5 minutes at 300°C.
- MS Parameters:
- Ion Source: Electron Ionization (EI) at 70 eV.[7]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-300.
- Solvent Delay: 3 minutes.
3. Data Analysis (Self-Validation):
- Confirm the retention time of the analyte.
- Extract the mass spectrum for the chromatographic peak.
- Verify the molecular ion peaks at m/z 194 and 196 with an approximate 3:1 intensity ratio.
- Identify key fragment ions (e.g., m/z 159, 167, 133) and match them against the proposed fragmentation pathway. The consistency between the observed spectrum and predicted fragments provides a self-validating loop for structural confirmation.
Part 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
For applications in drug metabolism or bioanalysis, where analytes are often in complex liquid matrices, Liquid Chromatography coupled with Electrospray Ionization (LC-ESI-MS) is the technique of choice. ESI is a "soft" ionization method that typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[8] Tandem MS (MS/MS) is then required to induce and analyze fragmentation for structural confirmation.
Predicted ESI-MS/MS Fragmentation Pathway
In positive ion mode ESI, the analyte will be protonated, likely on the pyridine nitrogen, to form the precursor ion [M+H]⁺ at m/z 195/197. Collision-Induced Dissociation (CID) of this precursor will generate product ions.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Buy this compound | 63873-61-0 [smolecule.com]
- 3. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Physical properties of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
An In-Depth Technical Guide to the Physical Properties of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No. 63873-61-0). Intended for researchers, medicinal chemists, and materials scientists, this document synthesizes key data points including molecular characteristics, solubility, stability, and detailed spectroscopic profiles. The methodologies for determining these properties are discussed, offering both theoretical grounding and practical insights for laboratory application. The unique structural attributes of this thienopyridine derivative, a versatile building block in organic synthesis, are highlighted to explain its observed physical characteristics and reactivity.
Introduction and Significance
This compound is a heterocyclic organic compound featuring a fused thieno[2,3-b]pyridine core.[1] This scaffold, which combines thiophene and pyridine rings, is a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer agents and kinase inhibitors.[1] The specific functionalization of this molecule—a chlorine atom at the C4 position and a nitrile group at the C5 position—creates a unique electronic profile, making it a valuable intermediate for developing novel therapeutics and functional organic materials.[1]
The chlorine atom enhances the molecule's electrophilicity, rendering it susceptible to nucleophilic aromatic substitution, while the electron-withdrawing cyano group helps to stabilize the aromatic system.[1] Understanding the fundamental physical properties of this compound is therefore a critical first step for its effective utilization in drug design, chemical synthesis, and materials science applications.[1]
Core Molecular and Physical Properties
The foundational physical and chemical data for this compound are summarized below. These properties are dictated by its rigid, bicyclic structure and the presence of highly electronegative substituents.[1]
| Property | Value | Source |
| CAS Number | 63873-61-0 | [1][2][3] |
| Molecular Formula | C₈H₃ClN₂S | [1][3][4] |
| Molecular Weight | 194.64 g/mol | [1][4] |
| Physical State | Solid at standard temperature and pressure | [1][5] |
| Elemental Analysis (Calculated) | C: 49.36%, H: 1.55%, N: 14.39%, S: 16.47% | [1] |
Solubility Profile and Stability
The solubility of a compound is a critical parameter for its application in both biological assays and chemical reactions. The molecular structure of this compound imparts a specific solubility profile.
-
Aqueous Solubility : The aromatic, heterocyclic nature of the molecule limits its solubility in water.[1]
-
Organic Solvent Solubility : The compound exhibits good solubility in polar aprotic solvents.[1] This is a common characteristic for molecules with both polar functional groups (like the nitrile) and a larger, less polar aromatic core.
-
Recommended Solvents : Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[1]
-
Expert Insight: The choice of solvent is paramount when working with this compound. For NMR analysis, deuterated DMSO (DMSO-d₆) is often the solvent of choice due to its excellent solubilizing power for this class of compounds. For reaction chemistry, DMF provides a high-boiling, polar aprotic medium suitable for nucleophilic substitution reactions.
The compound is stable under standard laboratory storage conditions. For long-term storage, it is advisable to keep it in an inert atmosphere at 2-8°C.[5]
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectroscopic characteristics of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most telling feature is the nitrile group.
-
Key Absorption Band : A sharp, strong absorption band is expected in the region of 2200-2250 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[1]
Workflow for Spectroscopic Sample Preparation
The following diagram illustrates a standardized workflow for preparing a sample for multiple spectroscopic analyses, ensuring data consistency and quality.
Caption: Standard workflow for preparing a pure compound for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of the molecule by probing the magnetic fields around atomic nuclei.
-
¹H NMR : The proton NMR spectrum will show distinct chemical shifts corresponding to the three aromatic protons on the heterocyclic framework.[1] The precise location of these signals is influenced by the electron-withdrawing effects of the adjacent chlorine and nitrile groups.
-
¹³C NMR : The carbon NMR spectrum will reveal eight distinct signals for each unique carbon atom in the molecule, including the carbon of the nitrile group (typically in the 115-125 ppm range) and the carbons bonded to the chlorine and sulfur atoms.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and elucidation of molecular structure from fragmentation patterns.
-
Molecular Ion Peak : For the molecular formula C₈H₃ClN₂S, the expected molecular ion peak [M]⁺ will appear at approximately m/z 194 .[1]
-
Isotopic Pattern : A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic [M]⁺ peak and a smaller [M+2]⁺ peak at roughly one-third the intensity, providing definitive evidence for the presence of a single chlorine atom.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-electron conjugation across the thieno[2,3-b]pyridine core results in characteristic absorption.
-
Expected Absorption : Thienopyridine derivatives typically display absorption maxima in the 250-350 nm range.[1]
Structural Insights and Reactivity
The physical properties of this compound are a direct consequence of its molecular architecture.
Caption: Key functional groups influencing the compound's properties.
The electron-withdrawing nature of both the chlorine atom and the carbonitrile group creates regions of electron deficiency on the pyridine ring.[1] This electronic arrangement is key to its utility in synthesis:
-
Nucleophilic Substitution : The chlorine atom at the C4 position is activated towards displacement by various nucleophiles, such as amines or alcohols, providing a straightforward method for generating diverse libraries of derivatives.[1]
-
Cyclization Reactions : The nitrile group can participate in cyclization reactions, allowing for the construction of more complex polycyclic systems.[1]
Conclusion
This compound is a well-characterized compound with a distinct set of physical and spectroscopic properties. Its solid state, defined solubility profile, and characteristic spectroscopic signatures—particularly the IR band for the nitrile group and the isotopic pattern in mass spectrometry—provide a reliable basis for its identification and quality control. The structural features that dictate these properties also make it a highly versatile and reactive intermediate for the synthesis of advanced materials and biologically active molecules. This guide serves as a foundational resource for any scientist or researcher intending to work with this valuable chemical building block.
References
- This compound - Smolecule. (URL: )
- 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83835400 - PubChem. (URL: )
- This compound | 63873-61-0 - ChemicalBook. (URL: )
- 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 - ChemicalBook. (URL: )
- 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 - Sigma-Aldrich. (URL: )
- 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. (URL: )
- This compound - Achmem. (URL: )
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (URL: )
- SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL) - Semantic Scholar. (URL: )
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
- Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. (URL: )
-
1,3-Bis(5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (URL: )
- This compound - CAS:63873-61-0 - Sunway Pharm Ltd. (URL: )
- 14080-59-2 | OR2473 | 4-Chlorothieno[2,3-d]pyrimidine - Apollo Scientific. (URL: )
- 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 - Sigma-Aldrich. (URL: )
- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC - PubMed Central. (URL: )
- Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - NIH. (URL: )
- 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 - ChemicalBook. (URL: )
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. This compound | 63873-61-0 [chemicalbook.com]
- 3. achmem.com [achmem.com]
- 4. This compound - CAS:63873-61-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 [sigmaaldrich.com]
- 6. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thieno[2,3-b]pyridine Compounds
Abstract
The thieno[2,3-b]pyridine core, a fused heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. From its early explorations in the realm of organic synthesis to its current status as a "privileged scaffold" in the development of targeted therapeutics, the journey of thieno[2,3-b]pyridines is a testament to the enduring value of heterocyclic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and key synthetic methodologies for constructing this versatile core. Furthermore, it delves into the extensive biological activities of thieno[2,3-b]pyridine derivatives, with a particular focus on their anticancer properties, elucidating their mechanisms of action as inhibitors of critical cellular signaling pathways. This guide consolidates detailed experimental protocols, quantitative biological data, and mechanistic insights, serving as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of therapeutic innovation.
A Historical Perspective: The Genesis of a Versatile Scaffold
The annals of heterocyclic chemistry reveal that the thieno[2,3-b]pyridine framework first made its appearance in the early 20th century, with initial reports dating back to 1913[1][2]. These early investigations were primarily driven by a fundamental interest in the synthesis and characterization of novel fused heterocyclic systems. However, the full therapeutic potential of this scaffold remained largely untapped for several decades. It was not until the latter half of the 20th century and the dawn of the 21st that a burgeoning interest in the biological activities of thieno[2,3-b]pyridines began to take hold, fueled by advances in high-throughput screening and a deeper understanding of disease biology. A significant milestone in this journey was a facile synthesis reported in 1976, which provided broader access to this class of compounds for biological evaluation[3]. The subsequent discovery of their potent and diverse pharmacological effects, particularly in oncology, has solidified the position of thieno[2,3-b]pyridines as a cornerstone in modern drug discovery programs.
The Synthetic Arsenal: Constructing the Thieno[2,3-b]pyridine Core
The versatility of the thieno[2,3-b]pyridine scaffold is matched by the diversity of synthetic strategies developed for its construction. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule, with each method offering unique advantages in terms of accessibility of starting materials, regioselectivity, and overall efficiency.
The Thorpe-Ziegler Reaction: A Cornerstone of Thieno[2,3-b]pyridine Synthesis
The Thorpe-Ziegler reaction is a powerful and widely employed method for the synthesis of 3-aminothieno[2,3-b]pyridines. This intramolecular cyclization of a dinitrile, bearing a sulfur-containing tether, proceeds under basic conditions to furnish the fused heterocyclic system. The reaction is particularly valuable for its ability to introduce an amino group at the 3-position, a key functional handle for further derivatization.
Causality of Experimental Choices: The use of a strong base, such as potassium hydroxide or sodium ethoxide, is crucial for the deprotonation of the active methylene group, initiating the cyclization cascade. The choice of solvent, typically a polar aprotic solvent like DMF, facilitates the dissolution of the reactants and the stabilization of the charged intermediates. The reaction is often carried out at room temperature to moderate the reactivity and minimize the formation of side products.
Experimental Protocol: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
-
Step 1: S-Alkylation: To a stirred mixture of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as DMF, add a solution of an appropriate N-aryl-2-chloroacetamide (1.0 eq).
-
Step 2: Cyclization: To the reaction mixture, add a solution of a base, such as 10% aqueous potassium hydroxide (2.0 eq), portion-wise.
-
Step 3: Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Step 4: Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold aqueous ethanol, and dry under vacuum to yield the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide.
Caption: Thorpe-Ziegler synthesis of 3-aminothieno[2,3-b]pyridines.
The Gewald Reaction: A Multicomponent Approach to Thiophene Annulation
The Gewald reaction offers a convergent and highly efficient route to polysubstituted 2-aminothiophenes, which can then be further elaborated to construct the thieno[2,3-b]pyridine scaffold. This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
Causality of Experimental Choices: The choice of a basic catalyst, such as morpholine or piperidine, is critical for promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. Elemental sulfur serves as the sulfur source for the thiophene ring formation. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the subsequent cyclization.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
-
Step 1: Initial Condensation: In a round-bottom flask, combine the ketone or aldehyde (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol.
-
Step 2: Addition of Base: To the stirred suspension, add a catalytic amount of a base, such as morpholine or piperidine.
-
Step 3: Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Step 4: Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
Caption: The Gewald multicomponent reaction for 2-aminothiophene synthesis.
The Friedländer Annulation: Constructing the Pyridine Ring
The Friedländer synthesis provides a classic and effective method for the construction of the pyridine ring of the thieno[2,3-b]pyridine system. This reaction involves the condensation of an ortho-amino-substituted carbonyl compound with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis. In the context of thieno[2,3-b]pyridine synthesis, a 2-amino-3-carbonylthiophene derivative serves as the key precursor.
Causality of Experimental Choices: The choice of catalyst (acid or base) depends on the nature of the substrates. Acid catalysts, such as p-toluenesulfonic acid or trifluoroacetic acid, are commonly used to activate the carbonyl group of the α-methylene component towards nucleophilic attack by the amino group. The reaction is often performed at elevated temperatures to drive the condensation and subsequent cyclodehydration.
Experimental Protocol: Friedländer Synthesis of a Thieno[2,3-b]pyridine
-
Step 1: Reactant Mixture: In a suitable reaction vessel, combine the 2-amino-3-acylthiophene (1.0 eq) and the carbonyl compound containing an α-methylene group (e.g., a ketone or β-ketoester) (1.0-1.2 eq).
-
Step 2: Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Step 3: Reaction Conditions: Heat the mixture, with or without a high-boiling solvent like toluene or xylene, to a temperature that allows for the removal of water, often using a Dean-Stark apparatus.
-
Step 4: Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and partition it between an organic solvent and an aqueous basic solution to neutralize the acid catalyst.
-
Step 5: Isolation and Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Biological Activities and Therapeutic Potential: A Focus on Oncology
Thieno[2,3-b]pyridine derivatives have emerged as a rich source of biologically active molecules, exhibiting a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities. However, it is their potent anticancer activity that has garnered the most significant attention from the scientific community.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
A substantial body of research has demonstrated the potent antiproliferative and cytotoxic effects of thieno[2,3-b]pyridines against a diverse range of human cancer cell lines, including those derived from breast, colon, prostate, and lung cancers.[4][5][6][7][8][9][10] These compounds have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[7][9]
Table 1: Selected Anticancer Activities of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Compound 17d | MDA-MD-435 (Melanoma) | 23 nM (GI₅₀) | [10] |
| Compound 17d | MDA-MB-468 (Breast) | 46 nM (GI₅₀) | [10] |
| DJ160 | LNCaP (Prostate) | <50 nM (IC₅₀) | [9] |
| DJ160 | PC3 (Prostate) | <50 nM (IC₅₀) | [9] |
| Compound 6c | HCT-116 (Colon) | 11 nM (IC₅₀) | [8] |
| Compound 8c | HCT-116 (Colon) | 15 nM (IC₅₀) | [8] |
| Compound 8d | HCT-116 (Colon) | 24 nM (IC₅₀) | [8] |
| Compound 6c | MDA-MB-231 (Breast) | 24 nM (IC₅₀) | [8] |
| Compound 8c | MDA-MB-231 (Breast) | 21 nM (IC₅₀) | [8] |
| Compound 8d | MDA-MB-231 (Breast) | 32 nM (IC₅₀) | [8] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of thieno[2,3-b]pyridines are attributed to their ability to modulate the activity of key cellular targets involved in cancer cell proliferation, survival, and metastasis.
One of the primary and most extensively studied mechanisms of action for many anticancer thieno[2,3-b]pyridines is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC) enzymes.[11] PI-PLCs are crucial components of intracellular signaling pathways that regulate a myriad of cellular processes, including cell growth, differentiation, and motility. The dysregulation of PI-PLC signaling is a common feature in many cancers. By inhibiting PI-PLC, thieno[2,3-b]pyridine derivatives disrupt these aberrant signaling cascades, leading to the observed antiproliferative and pro-apoptotic effects.
Caption: Inhibition of the PI-PLC signaling pathway by thieno[2,3-b]pyridines.
In addition to PI-PLC, several thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer. For instance, certain derivatives have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis resistance.[12] Others have been investigated as inhibitors of DRAK2 kinase and Src kinase, further highlighting the polypharmacological nature of this scaffold.[13][14][15] The ability to target multiple kinases contributes to the broad-spectrum anticancer activity of these compounds.
Physicochemical Properties and Drug-Likeness
The thieno[2,3-b]pyridine core possesses favorable physicochemical properties that contribute to its "drug-likeness". The fused aromatic system provides a rigid scaffold that can be readily functionalized to optimize binding to biological targets. However, the planarity of the core can sometimes lead to poor aqueous solubility due to strong intermolecular π-stacking interactions in the solid state.[8] Medicinal chemistry efforts have focused on introducing substituents that disrupt this planarity and improve solubility without compromising biological activity.
Table 2: Physicochemical Properties of the Parent Thieno[2,3-b]pyridine
| Property | Value |
| Molecular Formula | C₇H₅NS |
| Molecular Weight | 135.19 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Data sourced from PubChem CID 289928.[16]
Conclusion and Future Directions
The thieno[2,3-b]pyridine scaffold has firmly established itself as a versatile and valuable platform for the discovery and development of novel therapeutics. Its rich history, coupled with the continuous evolution of synthetic methodologies, has provided medicinal chemists with a powerful toolkit for creating diverse libraries of compounds with a wide range of biological activities. The profound anticancer properties of many thieno[2,3-b]pyridine derivatives, underpinned by their ability to modulate key signaling pathways, underscore their immense potential in oncology.
Future research in this area will likely focus on several key aspects. The continued exploration of novel synthetic routes to access previously unattainable substitution patterns will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity. A deeper understanding of the polypharmacology of this scaffold will enable the rational design of molecules with tailored activity profiles for specific therapeutic indications. Furthermore, the application of modern drug delivery strategies to overcome any solubility or bioavailability challenges will be crucial for translating the promise of these compounds from the laboratory to the clinic. The journey of the thieno[2,3-b]pyridine core is far from over, and its continued exploration holds the key to unlocking new and effective treatments for a multitude of human diseases.
References
-
Pervan, M., et al. (2023). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 24(15), 12273. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1397. [Link]
-
Lian, K., et al. (2025). Novel Thieno[2,3-b]pyridine Derivatives Protect Islet through DRAK2 Kinase Inhibition. European Journal of Medicinal Chemistry, 118258. [Link]
-
Pilkington, L. I., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine-Related Cancer, 29(1), 1-17. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. [Link]
-
Mans, D. M., et al. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-86. [Link]
-
Lian, K., et al. (2025). Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. European Journal of Medicinal Chemistry, 301, 118258. [Link]
-
El-Sayed, N. N. E., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Rajak, H., et al. (2021). Medicinal Chemistry Perspectives on Recent Advances in Src Kinase Inhibitors as a Potential Target for the Development of Anticancer Agents: Biological Profile, Selectivity, Structure‐Activity Relationship. ChemMedChem, 16(18), 2795-2817. [Link]
-
Haverkate, N. A., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 13(5), 629-638. [Link]
-
Pervan, M., et al. (2022). Novel Thieno [2, 3-b] pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Sabat, M., & Fojt, L. (2014). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2014(6), 1-45. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Pilkington, L. I., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine Oncology, 1(2), e210018. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289928, Thieno(2,3-b)pyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Li, J. J. (2021). Friedländer Quinoline Synthesis. In Name Reactions (pp. 229-231). Springer, Cham. [Link]
-
Wang, M., et al. (2018). A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction from Isoxazoles with Ammonium Formate-Pd/C and Ketones. Scientific Reports, 8(1), 1-8. [Link]
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24659-24681. [Link]
-
Pervan, M. (2022). Cytotoxic effect of thieno[2,3-b]pyridine derivatives on human bladder cancer cells. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(13), 5087. [Link]
-
Al-Ghorbani, M., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Bioorganic Chemistry, 129, 106173. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69365189, Thieno[2,3-b]pyridine-2-carboxamide. [Link]
-
Kumar, S., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific reports, 8(1), 1-14. [Link]
-
Al-Ghorbani, M., et al. (2022). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Chemistry & Biodiversity, 19(10), e202200543. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18614050, Thieno[2,3-b]pyridine-3-sulfonamide. [Link]
-
Pilkington, L. I., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine-related cancer, 29(1), 1-17. [Link]
-
Klemm, L. H., et al. (1969). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry, 34(2), 347-354. [Link]
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 847-885. [Link]
-
Angiolillo, D. J., et al. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Current medicinal chemistry, 16(32), 4219-4231. [Link]
-
de la Cuesta, E., et al. (2006). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of medicinal chemistry, 49(3), 864-871. [Link]
-
Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(5), 1041. [Link]
-
Hung, J. M., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European journal of medicinal chemistry, 86, 655-667. [Link]
-
Vardanyan, A., et al. (2024). Synthesis and properties of thienonaphtho[bc]pyridines and thienonaphtho[bc]quinolines. Organic & Biomolecular Chemistry. [Link]
-
Schneller, S. W., et al. (1976). A simple synthesis of thieno[2,3‐b]pyrazine and thieno[2,3‐b] pyridine. Journal of Heterocyclic Chemistry, 13(2), 273-275. [Link]
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. ARKIVOC: Online Journal of Organic Chemistry, 2017(4), 121-136. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.box [sci-hub.box]
- 4. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eo.bioscientifica.com [eo.bioscientifica.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Carbonitrile Group in Thienopyridines: A Gateway to Chemical Diversity and Pharmacological Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thienopyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antiplatelet, antimicrobial, antiviral, and anticancer properties.[1][2][3] The reactivity of substituents on this heterocyclic system is of paramount importance for the synthesis of new chemical entities. Among these, the carbonitrile (cyano) group stands out as a particularly versatile functional handle, offering a multitude of synthetic transformations that can lead to a diverse range of pharmacologically active compounds. This guide provides a comprehensive overview of the reactivity of the carbonitrile group in thienopyridines, focusing on key transformations and their implications in drug discovery.
The Thienopyridine Core and the Strategic Importance of the Carbonitrile Group
Thienopyridines are bicyclic heterocyclic compounds formed by the fusion of a thiophene and a pyridine ring. The versatile electronic properties and biological activities of thienopyridines make them valuable scaffolds in the development of pharmaceuticals.[2] The carbonitrile group, a carbon atom triple-bonded to a nitrogen atom, is a common substituent on the thienopyridine ring, often introduced during the synthesis of the core structure, for instance, through the Thorpe-Ziegler reaction.[1][4][5] This group is highly electrophilic at the carbon atom, making it susceptible to a variety of nucleophilic attacks and other chemical transformations.[6]
The strategic placement of a carbonitrile group on the thienopyridine scaffold provides a launchpad for the synthesis of diverse derivatives. Its conversion into amides, amines, and other functionalities can significantly impact the physicochemical properties and biological activity of the parent molecule, a crucial aspect in structure-activity relationship (SAR) studies.[7][8]
Key Chemical Transformations of the Carbonitrile Group
The reactivity of the carbonitrile group on the thienopyridine core can be broadly categorized into three main types of reactions: hydrolysis, reduction, and cycloaddition.
Hydrolysis: Accessing the Carboxamide and Carboxylic Acid Derivatives
The hydrolysis of the carbonitrile group is a fundamental transformation that typically proceeds in two stages: first to a primary amide (carboxamide) and then further to a carboxylic acid. The reaction can be catalyzed by either acid or base.
In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.[4] The resulting imidic acid tautomerizes to the more stable amide. Vigorous reaction conditions, such as high temperatures and prolonged reaction times, will lead to the further hydrolysis of the amide to the corresponding carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Heterocyclic Nitrile [9]
-
Reaction Setup: A solution of the heterocyclic nitrile in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) is prepared in a reflux reactor.
-
Heating: The mixture is heated to reflux under autogenous pressure. The temperature is maintained to ensure liquid reflux conditions (typically 150-330°C for aromatic nitriles).
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Under basic conditions, a strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide.[10] Similar to acid-catalyzed hydrolysis, forcing conditions will drive the reaction to the carboxylic acid.
Table 1: Comparison of Acidic and Basic Hydrolysis of Nitriles
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong acids (e.g., HCl, H₂SO₄) | Strong bases (e.g., NaOH, KOH) |
| Mechanism | Protonation of nitrogen activates the nitrile | Direct nucleophilic attack by hydroxide |
| Intermediate | Protonated imidic acid | Imidic acid anion |
| Product | Carboxylic acid (typically) | Amide or carboxylic acid (depending on conditions) |
The synthesis of thieno[2,3-b]pyridine-2-carboxamides has been reported, and these compounds have shown significant antimicrobial and anticancer activities.[11][12] For instance, certain 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives have exhibited potent activity against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines like HepG-2 and MCF-7.[11][13]
Reduction: Synthesizing Primary Amines and Aldehydes
The reduction of the carbonitrile group provides access to primary amines and aldehydes, which are valuable intermediates in organic synthesis and can themselves be biologically active.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines.[14] The reaction involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, followed by a second hydride addition to the intermediate imine.[11] Subsequent work-up with water yields the primary amine.[15]
Reduction of a Thienopyridine Nitrile to a Primary Amine using LiAlH₄.
Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is another effective method for the reduction of nitriles to primary amines.[14][16]
Experimental Protocol: Reduction of a Nitrile to a Primary Amine with LiAlH₄ [15]
-
Reaction Setup: To a suspension of LiAlH₄ (1.5 equivalents) in an ethereal solvent like THF at 0°C, a solution of the nitrile derivative (1 equivalent) in THF is added dropwise under a nitrogen atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature for a specified time (e.g., 4 hours), with the progress monitored by TLC.
-
Quenching: The reaction is cooled to 0°C, and the unreacted LiAlH₄ is carefully quenched by the successive addition of water, a 10% NaOH solution, and then water again.
-
Isolation: The resulting suspension is filtered through celite, and the organic layer is separated, washed, dried, and concentrated to yield the primary amine.
The partial reduction of nitriles to aldehydes can be achieved using less reactive, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H).[17][18] The reaction is typically carried out at low temperatures (e.g., -78°C) to prevent over-reduction to the amine. The intermediate imine is hydrolyzed to the aldehyde during the aqueous work-up.[1]
Partial Reduction of a Thienopyridine Nitrile to an Aldehyde using DIBAL-H.
Cycloaddition Reactions: Building Fused Heterocyclic Systems
The carbonitrile group can participate in cycloaddition reactions, providing a powerful tool for the construction of fused heterocyclic systems.
One of the most well-known cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by a Lewis or Brønsted acid.[19] The mechanism is thought to involve the activation of the nitrile by the acid, followed by a stepwise addition of the azide and subsequent cyclization.[20][21] Tetrazoles are important pharmacophores in medicinal chemistry, often acting as bioisosteres for carboxylic acids.
Table 2: Summary of Key Transformations of the Carbonitrile Group in Thienopyridines
| Reaction | Reagents/Conditions | Product | Significance in Drug Discovery |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Thienopyridine carboxamide/carboxylic acid | Access to amides and carboxylic acids with potential antimicrobial and anticancer activities.[11][22] |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | Aminomethyl thienopyridine | Synthesis of primary amines which are key building blocks and can possess antiviral activity. |
| Reduction | 1. DIBAL-H, -78°C; 2. H₃O⁺ | Thienopyridine aldehyde | Access to aldehydes for further synthetic modifications. |
| Cycloaddition | NaN₃, Lewis/Brønsted acid | Thienopyridyl-tetrazole | Introduction of a tetrazole ring, a known pharmacophore. |
Application in Drug Discovery and Development
The diverse reactivity of the carbonitrile group on the thienopyridine scaffold has been extensively leveraged in the field of drug discovery. The transformation of the cyano group into various other functionalities allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential.
For instance, the conversion of a nitrile to a carboxamide has been shown to be a key step in the synthesis of thieno[2,3-b]pyridine derivatives with potent antimicrobial and anticancer activities.[11][23] SAR studies on thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase have also highlighted the importance of substituents derived from the carbonitrile group.[7][8] Furthermore, the synthesis of aminomethyl thienopyridines from their corresponding nitriles has been explored in the development of compounds with potential antiviral activity.[17] The antiplatelet activity of thienopyridine derivatives, a hallmark of this class of compounds, can also be modulated by transformations of the carbonitrile group.[24][25][26]
Conclusion
The carbonitrile group is a remarkably versatile functional group in the context of thienopyridine chemistry. Its susceptibility to hydrolysis, reduction, and cycloaddition reactions provides medicinal chemists with a powerful toolkit for the synthesis of a wide range of derivatives. The ability to readily convert the cyano group into amides, amines, aldehydes, and tetrazoles, among other functionalities, allows for extensive exploration of the chemical space around the thienopyridine core. This, in turn, facilitates the optimization of pharmacological activity and the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic manipulation of the carbonitrile group on the thienopyridine scaffold will undoubtedly remain a key strategy in the design and synthesis of future medicines.
References
-
Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents. (2022). ResearchGate. Retrieved from [Link]
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. Retrieved from [Link]
-
SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023). ScienceRise: Pharmaceutical Science. Retrieved from [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega. Retrieved from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved from [Link]
-
THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. (2017). Arkivoc. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PMC. Retrieved from [Link]
-
Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
- Process for hydrolysis of nitriles. (1975). Google Patents.
-
DIBAL-H Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Thorpe reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)- thieno[2,3-b]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
A Generic Approach for the Catalytic Reduction of Nitriles. (n.d.). ResearchGate. Retrieved from [Link]
-
DIBAL Reducing Agent. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. (n.d.). Retrieved from [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of action of thienopyridine drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (n.d.). PMC. Retrieved from [Link]
-
The Reduction of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Scheme-9 Thieno[2,3-b]pyridine derivatives using enaminone and 2-cyanothioacetamide. (n.d.). Retrieved from [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (n.d.). PMC. Retrieved from [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles. (n.d.). PubMed. Retrieved from [Link]
-
[Synthesis of 3-aminothieno-(2,3-b)pyridine Derivatives. II]. (1976). Il Farmaco; edizione scientifica. Retrieved from [Link]
-
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
CATALYTIC REDUCTION OF NITRILES AND OXIMES. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (2024). National Institutes of Health. Retrieved from [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. Retrieved from [Link]
-
Synthesis and Antiviral Activity of 5-thien-2-yl-2'-deoxyuridine Analogues. (n.d.). PubMed. Retrieved from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. (n.d.). PMC. Retrieved from [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (n.d.). PubMed. Retrieved from [Link]
-
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (2024). ResearchGate. Retrieved from [Link]
-
Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. (2025). PubMed. Retrieved from [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jddtonline.info [jddtonline.info]
Potential biological targets of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
An In-Depth Technical Guide to the Identification of Potential Biological Targets for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition and anticancer properties. This compound represents a novel, yet under-investigated, member of this class. This guide provides a comprehensive, technically-grounded framework for the elucidation of its biological targets. We will move beyond a mere listing of techniques, instead providing the strategic rationale and detailed protocols necessary for a successful target identification campaign. This document is intended for drug discovery and chemical biology researchers, offering a roadmap from computational prediction to cellular validation.
Introduction: The Thieno[2,3-b]pyridine Scaffold and the Imperative of Target Identification
The thieno[2,3-b]pyridine core is a heterocyclic aromatic structure that has proven to be a versatile scaffold for the development of potent and selective inhibitors of various protein classes. Notably, derivatives have been developed as inhibitors of kinases such as Abl, Fyn, Lck, Src, and KDR, as well as exhibiting antimicrobial and anticancer activities. The specific biological targets of this compound, however, remain unelucidated.
Target identification is a critical step in the drug discovery pipeline. A definitive understanding of a compound's mechanism of action is essential for lead optimization, predicting potential toxicities, and developing a compelling therapeutic rationale. This guide will outline a multi-pronged approach to deconvolve the molecular targets of this compound, integrating computational, biochemical, and cellular methodologies.
Part I: In Silico Target Prediction - Focusing the Experimental Search
Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable initial hypotheses about the potential targets of a novel compound. These computational techniques leverage the structural and chemical information of this compound to predict its interactions with known protein structures.
Rationale for a Computation-First Approach
A computation-first strategy is a cost-effective and rapid way to narrow down the vast landscape of the human proteome to a manageable number of potential targets. By comparing the physicochemical properties of this compound to libraries of compounds with known biological activities, we can generate a preliminary "hit list" of targets for subsequent experimental validation.
Key In Silico Methodologies
| Methodology | Principle | Application to this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor of known 3D structure. | Docking studies against a panel of kinase crystal structures (given the known activity of the scaffold) can predict binding affinity and specific interactions. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. | A pharmacophore model can be generated and used to screen virtual libraries of protein structures to find those that can accommodate the key features of the compound. |
| Chemical Similarity Searching | Identifies known drugs or bioactive molecules that are structurally similar to the query compound. | Searching databases like ChEMBL or PubChem for structurally similar compounds can provide immediate clues to potential biological targets based on the "similar property principle". |
Hypothetical Workflow for In Silico Target Prediction
Caption: In Silico Target Prediction Workflow.
Part II: In Vitro Target Identification - From Hypothesis to Evidence
Following the generation of a prioritized list of potential targets from in silico analysis, the next crucial step is to obtain direct experimental evidence of binding. Chemical biology techniques, particularly those centered around affinity-based proteomics, are powerful tools for this purpose.
The Logic of Affinity-Based Target Identification
The core principle of affinity-based target identification is to use the small molecule of interest as "bait" to "fish out" its interacting proteins from a complex biological sample, such as a cell lysate. This is typically achieved by immobilizing a modified version of the compound on a solid support.
Designing a Chemical Probe
To perform affinity-based proteomics, a "chemical probe" derivative of this compound must be synthesized. A successful probe retains the binding affinity of the parent compound while incorporating a linker and a reactive group for immobilization.
Caption: Components of a Chemical Probe.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines the steps for identifying the protein targets of this compound from a cell lysate.
1. Probe Immobilization:
- The synthesized chemical probe with a terminal alkyne is coupled to an azide-functionalized agarose resin via a copper-catalyzed "click chemistry" reaction.
- Rationale: Click chemistry is highly efficient and bio-orthogonal, ensuring specific immobilization of the probe.
2. Cell Culture and Lysis:
- A relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) is cultured to a high density.
- Cells are harvested and lysed in a non-denaturing buffer to preserve protein structure and interactions.
3. Affinity Pulldown:
- The cell lysate is incubated with the probe-immobilized resin. Target proteins will bind to the probe.
- A control experiment is run in parallel where the lysate is incubated with resin that has not been functionalized with the probe.
- Rationale: The control experiment is crucial to identify and subtract non-specific binders to the resin itself.
4. Washing and Elution:
- The resin is washed extensively with lysis buffer to remove non-specifically bound proteins.
- Bound proteins are then eluted, typically by boiling in a denaturing buffer (e.g., SDS-PAGE loading buffer).
5. Protein Identification by Mass Spectrometry:
- The eluted proteins are separated by SDS-PAGE, and the gel is stained.
- Protein bands that are present in the probe pulldown but absent or significantly reduced in the control are excised.
- The proteins are subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The peptide fragmentation patterns are used to identify the proteins by searching a protein database.
AC-MS Workflow Diagram
Caption: Affinity Chromatography-Mass Spectrometry Workflow.
Part III: Cellular Target Engagement and Validation - Confirming the Interaction in a Biological Context
Identifying a protein in a pulldown experiment is strong evidence of an interaction, but it is not definitive proof of target engagement in a living cell. Cellular target engagement assays are therefore essential for validation.
The Principle of Thermal Proteome Profiling (TPP) and CETSA
The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, Thermal Proteome Profiling (TPP), are based on the principle that a protein's thermal stability is altered upon ligand binding. When a small molecule binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the engagement of this compound with a candidate target protein in intact cells.
1. Cell Treatment:
- Intact cells are treated with either the vehicle (e.g., DMSO) or a range of concentrations of this compound.
2. Heating:
- The treated cells are heated to a specific temperature at which the target protein begins to denature.
3. Lysis and Separation:
- The cells are lysed, and the soluble and aggregated protein fractions are separated by centrifugation.
4. Quantification:
- The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
5. Data Analysis:
- A dose-dependent increase in the amount of soluble target protein upon treatment with this compound indicates target engagement.
Hypothetical Signaling Pathway Modulation
If this compound is found to inhibit a specific kinase (a likely hypothesis given the scaffold's known activities), the functional consequence of this target engagement can be assessed by examining the phosphorylation status of downstream substrates.
Caption: Hypothetical Kinase Inhibition Pathway.
Conclusion: Towards a Complete Mechanistic Understanding
The identification of the biological targets of this compound is an achievable goal through the systematic application of the computational, biochemical, and cellular methodologies outlined in this guide. By progressing from in silico prediction to in vitro identification and finally to in situ validation, a comprehensive and high-confidence picture of the compound's mechanism of action can be constructed. This knowledge is paramount for the future development of this and related thieno[2,3-b]pyridine derivatives as potential therapeutic agents.
References
-
Title: Thieno[2,3-b]pyridines as a new class of Abl kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and biological evaluation of novel thieno[2,3-b]pyridine derivatives as potential antimicrobial and anticancer agents Source: Bioorganic Chemistry URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel thieno[2,3-b]pyridine derivatives as potent KDR inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Methods for identifying protein targets of small molecules Source: MedChemComm URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug-target interactions in cells Source: Nature Protocols URL: [Link]
Methodological & Application
Synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile: An Essential Intermediate for Pharmaceutical Research
Abstract
This comprehensive guide details the synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development.[1] The thieno[2,3-b]pyridine scaffold is a core structure in a variety of biologically active molecules, exhibiting properties ranging from anticancer to anti-inflammatory activities.[2] This document provides two robust and well-established synthetic protocols, complete with in-depth mechanistic insights, quantitative data, and detailed experimental procedures tailored for researchers and scientists in the field of organic synthesis and pharmaceutical development. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction
The fusion of thiophene and pyridine rings to form the thieno[2,3-b]pyridine system creates a unique electronic architecture that is highly sought after in the design of novel therapeutic agents.[2] The title compound, this compound, is a particularly valuable intermediate. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the carbonitrile group at the 5-position influences the molecule's electronic properties and can participate in various chemical transformations.[1] This guide will explore two primary synthetic pathways to this important building block, providing the necessary detail for successful laboratory implementation.
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the versatile Gewald reaction to construct the initial thiophene ring, followed by annulation of the pyridine ring and a final chlorination step. An alternative, more direct approach involves the direct chlorination of the corresponding 4-hydroxy precursor.
Strategy 1: Multi-step Synthesis via Gewald Reaction and Cyclization
This strategy builds the target molecule from acyclic precursors, offering flexibility in the introduction of substituents. The key steps are:
-
Gewald Reaction: Formation of a polysubstituted 2-aminothiophene from a ketone, an activated nitrile, and elemental sulfur.
-
Pyridine Ring Annulation: Cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-b]pyridine core.
-
Chlorination: Conversion of the 4-hydroxythieno[2,3-b]pyridine intermediate to the final product.
The overall workflow for this strategy is depicted below:
Caption: Workflow for the multi-step synthesis of the target compound.
Strategy 2: Direct Chlorination of 4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile
This approach is more convergent if the 4-hydroxy precursor is readily available. The core of this strategy is the deoxychlorination of a pyridin-4-one tautomer.
Sources
Vilsmeier-Haack Reaction for Thienopyridine Synthesis: A Detailed Guide for Researchers
Introduction: The Significance of Thienopyridines in Medicinal Chemistry
The thienopyridine scaffold, a heterocyclic system comprised of fused thiophene and pyridine rings, is of paramount importance in the field of drug discovery and development.[1] Notably, compounds bearing this structural motif have exhibited a wide range of biological activities.[2] The most prominent application of thienopyridines is in cardiovascular medicine, where they function as potent antiplatelet agents.[3][4] Marketed drugs such as clopidogrel (Plavix®) and prasugrel (Effient®) are thienopyridine derivatives that act as irreversible antagonists of the P2Y₁₂ receptor on platelets, thereby inhibiting platelet aggregation and reducing the risk of thrombotic events.[5][6] The synthesis of these and other novel thienopyridine-based therapeutic agents often relies on efficient and versatile synthetic methodologies.
One of the cornerstone reactions in the synthesis of functionalized thienopyridines is the Vilsmeier-Haack reaction.[7][8] This powerful synthetic tool allows for the construction of the pyridine ring onto a thiophene precursor, often leading to the formation of key intermediates for further elaboration. This application note provides a comprehensive technical guide to the Vilsmeier-Haack reaction for the synthesis of thienopyridines, detailing the underlying mechanism, providing step-by-step experimental protocols, and discussing the critical parameters for a successful synthesis.
The Vilsmeier-Haack Reaction: Mechanism and Application in Thienopyridine Synthesis
The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent.[9] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[10]
In the context of thienopyridine synthesis, the Vilsmeier-Haack reaction transcends simple formylation and acts as a cyclization tool. The reaction is typically performed on a suitably substituted 2-aminothiophene derivative, such as a 3-acetyl-2-acetamidothiophene. The Vilsmeier reagent reacts with both the acetyl and acetamido groups, leading to an intramolecular cyclization to form the pyridine ring. This process often results in the formation of a 4-chlorothienopyridine, which can be a versatile handle for further functionalization through nucleophilic substitution reactions.
The plausible mechanism for the Vilsmeier-Haack cyclization of a 3-acetyl-2-acetamidothiophene to a 4-chlorothieno[2,3-b]pyridine is depicted below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]
- 4. [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives | MDPI [mdpi.com]
Scalable synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
An Application Note for the Scalable Synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Introduction: The Significance of a Privileged Scaffold
This compound is a heterocyclic organic compound with the molecular formula C₈H₃ClN₂S and a molecular weight of approximately 194.65 g/mol .[1] This molecule serves as a crucial building block and key intermediate in the field of medicinal chemistry and drug discovery. Its thieno[2,3-b]pyridine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.
The compound's significance is underscored by its role as a precursor for synthesizing a variety of pharmacologically active molecules. It is a foundational element in the development of novel therapeutics, including inhibitors of Protein Kinase C theta (PKCθ), which are investigated for autoimmune diseases, and T-type calcium channel blockers for neurological disorders.[2][3][4][5][6] Furthermore, derivatives have shown potential as anti-inflammatory, antimicrobial, and antifungal agents.[2] Beyond pharmaceuticals, its unique electronic properties have opened avenues for research in organic electronics and material science.[2]
This application note provides a comprehensive, in-depth guide for the scalable synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We present a reliable, multi-step protocol, explain the rationale behind key experimental choices, and address considerations for large-scale production.
Synthetic Strategies: A Comparative Overview
Several synthetic pathways to this compound have been reported. The selection of an optimal route for scalable synthesis depends on factors such as starting material cost, overall yield, process safety, and robustness.
-
Vilsmeier-Haack Approach : This method involves the reaction of a 3-acetyl-2-aminothiophene derivative with the Vilsmeier-Haack reagent (typically phosphorus oxychloride and dimethylformamide).[2] A key insight from research is that the amino group of the starting thiophene must be protected (e.g., as an acetamide) to facilitate the desired cyclization and chlorination, leading to the thieno[2,3-b]pyridine framework.[7] While effective, this route's scalability can be contingent on the preparation of the specific N-protected starting material.
-
Late-Stage Cyanation : Another strategy involves synthesizing the 4-chlorothieno[2,3-b]pyridine core first and introducing the nitrile group in a final step. This can be achieved through methods like palladium-catalyzed cyanation of an aryl halide precursor using cyanide sources.[8][9] While offering modularity, the use of highly toxic cyanide reagents and expensive catalysts can pose challenges for large-scale industrial synthesis.[8][9]
-
Gewald Aminothiophene Synthesis and Cyclization : A highly versatile and scalable approach begins with the multi-component Gewald reaction to construct a substituted 2-aminothiophene-3-carbonitrile. This intermediate is then cyclized to form a 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile (which exists in tautomeric equilibrium with its keto form, a thienopyridone). The final step is a robust chlorination. This pathway is often preferred for its convergence and use of readily available starting materials.
Rationale for Selected Protocol: For this guide, we will detail the third strategy. This route is selected for its proven scalability, reliance on cost-effective starting materials, and the robustness of the individual transformations, making it highly suitable for both academic research and industrial production environments.
Overall Synthetic Workflow
The selected three-step synthesis provides a reliable pathway to the target compound. The workflow begins with the formation of the core heterocyclic system, followed by a functional group conversion to install the reactive chloro group.
Caption: High-level overview of the scalable three-step synthesis.
Detailed Experimental Protocol
This protocol is optimized for scalability and reproducibility. All operations involving hazardous reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile (Intermediate B)
This step builds the core bicyclic structure. The reaction is a variation of the Gewald synthesis followed by an in-situ or subsequent cyclization.
Materials:
-
Ethyl cyanoacetate
-
Malononitrile
-
Elemental Sulfur
-
Cyclohexanone
-
Morpholine (or other suitable base)
-
Ethanol
Procedure:
-
To a solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.0 eq).
-
Add morpholine catalytically (0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours, forming the intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
After cooling, the intermediate can be isolated or used directly. For the subsequent cyclization, the crude thiophene intermediate is reacted with a reagent like ethyl cyanoacetate under basic conditions to form the pyridine ring.
-
A more direct and common route involves the reaction of a pre-formed enolate salt with cyanothioacetamide. For instance, cycloalkanones are converted into enolate salts using sodium ethoxide and ethyl formate.[10] These salts are then reacted with cyanothioacetamide in the presence of a piperidinium acetate solution at reflux to yield the corresponding carbonitrile intermediates, which are precursors to the thieno[2,3-b]pyridine core.[10]
-
Upon completion of the cyclization, the reaction mixture is cooled and the pH is adjusted to ~5-6 with acetic acid or dilute HCl, causing the product to precipitate.
-
The solid is collected by vacuum filtration, washed with cold water and then cold ethanol, and dried under vacuum to yield 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile as a solid. The material is often of sufficient purity for the next step.
Step 2: Synthesis of this compound (Final Product D)
This is a standard chlorination reaction to convert the hydroxyl group of the thienopyridone intermediate into the desired chloride.
Materials:
-
4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile (Intermediate B)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
Caution: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood.
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 105-110 °C) with stirring. The reaction is typically complete within 3-5 hours. Monitor progress by TLC (a new, less polar spot should appear).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This quenching step is highly exothermic and will generate HCl gas. Ensure the fume hood sash is lowered.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Step 3: Purification and Characterization
The crude product from Step 2 is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile, or by column chromatography.
-
Appearance: Off-white to light yellow solid.
-
Purity (by HPLC): >98%
-
Elemental Analysis: Calculated values for C₈H₃ClN₂S are approximately: C, 49.36%; H, 1.55%; N, 14.39%; S, 16.47%.[2] Experimental values should agree within ±0.4%.
Quantitative Data and Reaction Parameters
The following table provides an example of reagent quantities for a laboratory-scale synthesis. These can be scaled linearly with appropriate considerations for heat transfer and reaction time.
| Step | Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10g of final product) | Reaction Temp. | Time (h) | Expected Yield |
| 1 | Cyclohexanone | 98.14 | 1.0 | ~5.6 g | Reflux | 2-4 | ~75-85% |
| Malononitrile | 66.06 | 1.0 | ~3.8 g | ||||
| Sulfur | 32.06 | 1.0 | ~1.8 g | ||||
| 2 | 4-Hydroxy Intermediate | 190.21 | 1.0 | ~9.8 g | Reflux | 3-5 | ~85-95% |
| POCl₃ | 153.33 | ~7.0 | ~53 mL |
Mechanistic Insights and Rationale
Expertise in Action: Why These Conditions?
-
The Role of the Base in Step 1: The use of a mild base like morpholine or piperidine in the Gewald reaction is critical. It catalyzes both the initial Knoevenagel condensation between the ketone and the active methylene compound and the subsequent Michael addition of sulfur, without promoting unwanted side reactions.[10]
-
The Power of POCl₃ in Step 2: Phosphorus oxychloride is the reagent of choice for converting hydroxyl groups on nitrogen-containing heterocycles (like pyridones) to chlorides.[11][12] The pyridone tautomer attacks the electrophilic phosphorus atom, and subsequent elimination steps, driven by the formation of the stable P-O bond, lead to the chlorinated aromatic product. The catalytic DMF acts as a Vilsmeier reagent precursor, accelerating the reaction.
-
The Quenching and Work-up Protocol: The careful, slow quenching of the reaction mixture on ice is a crucial safety and purification step. It hydrolyzes the highly reactive excess POCl₃ into phosphoric acid and HCl, allowing for the safe handling and isolation of the water-insoluble organic product.[12] Neutralization is necessary to ensure the product, which has a basic pyridine nitrogen, is in its free base form and not as a hydrochloride salt, ensuring its precipitation and insolubility in the aqueous medium.
Sources
- 1. achmem.com [achmem.com]
- 2. Buy this compound | 63873-61-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR study of T-type calcium channel blockers. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR studies of a novel series of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as exhibiting activity in the central nervous system.[1][2] The structural rigidity and specific electronic properties of the thieno[2,3-b]pyridine moiety allow for precise interactions with biological targets.
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a key intermediate in the synthesis of a wide array of biologically active molecules.[3] The presence of a chlorine atom at the 4-position makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4] The electron-withdrawing carbonitrile group at the 5-position further activates the pyridine ring towards nucleophilic attack, enhancing the reactivity of the C4-chloro substituent.[3]
These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions on this compound. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for various classes of nucleophiles, and present quantitative data to guide your experimental design.
Mechanistic Insights: The Addition-Elimination Pathway
The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom (C4). This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitrile group and the pyridine nitrogen atom.
-
Elimination of the Leaving Group: In the second, faster step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the thieno[2,3-b]pyridine ring is restored, yielding the substituted product.
The reactivity in SNAr reactions is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the reaction temperature.[5] Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed as they effectively solvate the Meisenheimer complex, thereby stabilizing it and accelerating the reaction rate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 63873-61-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. One moment, please... [gacariyalur.ac.in]
Application Note & Protocols: Strategic Synthesis of 4-Aminothieno[2,3-b]pyridine-5-carbonitriles via Nucleophilic Aromatic Substitution
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutic agents and functional organic materials. The derivative, 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile, serves as a highly versatile and valuable intermediate in organic synthesis.[1] The strategic placement of a chlorine atom at the 4-position and a cyano group at the 5-position activates the molecule for a variety of chemical transformations.
This guide focuses on a cornerstone reaction in the functionalization of this scaffold: the substitution of the C4-chloro group with various amine nucleophiles. This reaction, proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism, provides a direct and efficient route to a diverse library of 4-amino-substituted thieno[2,3-b]pyridine derivatives. These products are of immense interest due to their broad spectrum of biological activities, including potential applications as kinase inhibitors, anti-inflammatory agents, anti-infectives, and modulators of central nervous system targets.[2][3][4][5][6] Understanding the nuances of this reaction is therefore critical for researchers aiming to leverage this scaffold in drug discovery and development programs.
The Reaction Mechanism: A Case of Nucleophilic Aromatic Substitution (SNAr)
The reaction between this compound and amines is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr mechanism does not proceed via a direct backside attack, which is sterically impossible on an aromatic ring.[7] Instead, it follows a two-step addition-elimination pathway.[8][9]
Causality of Reactivity:
-
Activation: The thieno[2,3-b]pyridine ring system is rendered susceptible to nucleophilic attack by the presence of potent electron-withdrawing groups. The nitrogen atom in the pyridine ring and the cyano (-CN) group at the C5 position synergistically pull electron density from the aromatic system. This effect is most pronounced at the ortho (C3) and para (C4) positions relative to the pyridine nitrogen, making the C4 carbon, which bears the chloro leaving group, highly electrophilic.[8][10]
-
Addition & Stabilization: An amine nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the kinetic linchpin of the entire reaction. The negative charge is delocalized via resonance onto the electronegative pyridine nitrogen and the cyano group, providing crucial stabilization that lowers the activation energy for its formation.[9][10]
-
Elimination & Aromatization: In the final, rapid step, the chloride ion is expelled as a leaving group. This step is energetically favorable as it restores the highly stable aromatic system, driving the reaction to completion.
The mechanism is visualized in the diagram below.
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Strategic Cyclization of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile for the Synthesis of Fused Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-b]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The strategic functionalization of this core allows for the generation of diverse molecular architectures with significant therapeutic potential.
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile stands out as a particularly valuable and versatile starting material.[3] Its reactivity is governed by two key functional groups: the chloro group at the C4 position, which is susceptible to nucleophilic aromatic substitution, and the vicinal carbonitrile group at the C5 position, which can participate in cyclization reactions.[3] This unique arrangement makes it an ideal precursor for the synthesis of condensed polycyclic heteroaromatic systems.
This guide provides detailed, field-proven protocols for the transformation of this compound into two classes of medicinally relevant fused heterocycles: pyrazolo[4,3-e]thieno[2,3-b]pyridines and thieno[3',2':5,6]pyrido[3,2-e][1][3][4]triazolo[4,3-a]pyridines. The methodologies are presented with a focus on the underlying mechanistic rationale to empower researchers to adapt and troubleshoot these procedures effectively.
Section 1: Synthesis of the Key Intermediate: 4-Hydrazinylthieno[2,3-b]pyridine-5-carbonitrile
Mechanistic Rationale: The foundational step for subsequent cyclizations is the conversion of the C4-chloro group into a more versatile functional handle. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr). Hydrazine hydrate serves as an excellent, potent nucleophile that displaces the chloride ion to furnish 4-hydrazinylthieno[2,3-b]pyridine-5-carbonitrile. This intermediate is the linchpin, as the newly introduced dinucleophilic hydrazine moiety is perfectly positioned to react with the adjacent nitrile group or external electrophiles.
Caption: Workflow for the synthesis of the key hydrazinyl intermediate.
Detailed Protocol 1: Synthesis of 4-Hydrazinylthieno[2,3-b]pyridine-5-carbonitrile
This protocol is adapted from established procedures for similar substitutions.[5]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Methanol (ACS grade)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 4.0 mmol, 0.78 g).
-
Solvent and Reagent Addition: Add methanol (20 mL) to the flask, followed by the dropwise addition of hydrazine hydrate (8.0 mmol, 0.40 mL). The use of a twofold excess of hydrazine ensures complete conversion of the starting material.
-
Reaction: Attach a reflux condenser and heat the mixture to 70°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, and then in an ice bath for 30 minutes. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted hydrazine. Dry the product under vacuum to yield the title compound as a solid.
Expected Results:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 60-70% |
| Key ¹H NMR Signals | Signals corresponding to aromatic protons, NH₂, and NH protons. |
| Key IR Peaks (cm⁻¹) | ~3300-3400 (N-H stretching), ~2220 (C≡N stretching) |
Section 2: Intramolecular Cyclization to 3-Amino-1H-pyrazolo[4,3-e]thieno[2,3-b]pyridine
Mechanistic Rationale: This transformation is an elegant example of an intramolecular nucleophilic attack. The terminal nitrogen atom of the hydrazinyl group, being nucleophilic, attacks the electrophilic carbon of the adjacent nitrile group. This Thorpe-Ziegler type reaction proceeds through a cyclic intermediate which rapidly tautomerizes to the stable aromatic 3-aminopyrazole ring system. This reaction is often thermally driven and may be facilitated by a basic catalyst.
Caption: Mechanism of intramolecular cyclization to form the pyrazole ring.
Detailed Protocol 2: Synthesis of 3-Amino-1H-pyrazolo[4,3-e]thieno[2,3-b]pyridine
Materials:
-
4-Hydrazinylthieno[2,3-b]pyridine-5-carbonitrile
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (optional, as catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: Suspend 4-Hydrazinylthieno[2,3-b]pyridine-5-carbonitrile (e.g., 2.0 mmol, 0.41 g) in ethanol (25 mL) in a round-bottom flask.
-
Catalyst (Optional): Add a catalytic amount of a non-nucleophilic base like potassium carbonate (0.2 mmol, 28 mg) to facilitate the cyclization.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation: Upon completion, cool the reaction mixture. The product, being less soluble, will often precipitate. If precipitation is incomplete, the solvent volume can be reduced under vacuum.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pure pyrazolo-fused product.
Data Summary:
| Reagent | Solvent | Temperature | Time (h) | Typical Yield |
| Hydrazinyl Intermediate | Ethanol | Reflux (~78°C) | 6-12 | 75-85% |
| Hydrazinyl Intermediate | DMF | 120°C | 4-8 | 80-90% |
Section 3: Cyclocondensation to Thieno[3',2':5,6]pyrido[3,2-e][1][3][4]triazolo[4,3-a]pyridines
Mechanistic Rationale: To form a fused triazole ring, a one-carbon electrophile is required to react with the two nitrogen atoms of the hydrazine moiety. Triethyl orthoformate is an ideal C1 source. The reaction proceeds via initial condensation of the terminal amino group of the hydrazine with the orthoformate to form an ethoxymethyleneamino intermediate. Subsequent heating promotes intramolecular nucleophilic attack by the second hydrazine nitrogen onto the imine carbon, followed by elimination of ethanol to yield the stable, aromatic triazole ring.
Caption: Mechanism of cyclocondensation with triethyl orthoformate.
Detailed Protocol 3: Synthesis of 8-cyanothieno[3',2':5,6]pyrido[3,2-e][1][3][4]triazolo[4,3-a]pyridine
This protocol is based on a reported synthesis of a similar fused triazole system.[5]
Materials:
-
4-Hydrazinylthieno[2,3-b]pyridine-5-carbonitrile
-
Triethyl orthoformate
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: Place 4-Hydrazinylthieno[2,3-b]pyridine-5-carbonitrile (e.g., 2.0 mmol, 0.41 g) in a 50 mL round-bottom flask.
-
Reagent Addition: Add an excess of triethyl orthoformate (10 mL), which acts as both the reagent and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approx. 120-140°C) for 12 hours. The high temperature is necessary to drive the condensation and cyclization.
-
Work-up: After cooling, add water (20 mL) to the reaction mixture to precipitate the product and hydrolyze the excess orthoformate.
-
Isolation and Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum.
Data Summary:
| Reagent | Solvent | Temperature | Time (h) | Typical Yield |
| Triethyl Orthoformate | Neat | Reflux (~140°C) | 12 | 80-90% |
Applications and Significance
The successful synthesis of pyrazolo[4,3-e]thieno[2,3-b]pyridines and thieno[...]triazolo[...]pyridines opens avenues for further investigation in drug discovery. Pyrazolopyridine derivatives have been explored as anti-inflammatory and anti-platelet agents.[4] Fused thienopyridines are well-established as potent anti-proliferative agents against various cancer cell lines and can act as chemosensitizers.[6] The protocols detailed herein provide a reliable and efficient route to these valuable molecular scaffolds, enabling the generation of compound libraries for screening and lead optimization programs.
References
- Smolecule. (n.d.). This compound.
-
Al-Ghorbani, M., et al. (2022). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... ResearchGate. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1983-2002. Retrieved from [Link]
-
Fraga, A. G. M., et al. (2002). Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Bioorganic & Medicinal Chemistry Letters, 12(1), 9-12. Retrieved from [Link]
-
Ghorab, M. M., et al. (2013). Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][3][4]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. Letters in Drug Design & Discovery. Retrieved from [Link]
-
Hassan, A., Sarg, M., & El-Sebaey, S. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Leung, I. K. H., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 13(1), 108-116. Retrieved from [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2023). Molecules. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity | Semantic Scholar [semanticscholar.org]
- 3. Buy this compound | 63873-61-0 [smolecule.com]
- 4. Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile as a Versatile Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Thienopyridine Scaffold
The thienopyridine core, a heterocyclic system fusing thiophene and pyridine rings, is a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to purine has rendered it a privileged scaffold in drug discovery, leading to the development of blockbuster drugs. The historical significance of thienopyridines began to rise in the 1970s with the advent of antiplatelet agents like ticlopidine.[1] In recent decades, their applications have expanded into oncology and beyond.[1][2][3]
Within this esteemed class of compounds, 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile stands out as a particularly valuable intermediate. Its strategic disubstitution—a reactive chlorine atom at position 4 and an electron-withdrawing nitrile group at position 5—provides a versatile platform for constructing complex molecular architectures. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution, while the nitrile group modulates the electronic properties of the ring system and can participate in various chemical transformations.[1] This guide provides detailed protocols for the synthesis and application of this intermediate, offering researchers a practical framework for its use in drug development programs.
Physicochemical and Structural Properties
A thorough understanding of the intermediate's fundamental properties is critical for its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃ClN₂S | [1][4] |
| Molecular Weight | 194.64 g/mol | [1] |
| CAS Number | 63873-61-0 | [1] |
| Appearance | Solid under standard conditions | [1] |
| Solubility | Soluble in moderately polar organic solvents | [1] |
| Elemental Analysis | C: 49.36%, H: 1.55%, N: 14.39%, S: 16.47% (Calculated) | [1] |
The presence of both the electrophilic chlorine atom and the electron-withdrawing cyano group enhances the stability of the aromatic system while providing two distinct points for chemical modification.[1]
Synthesis of this compound
Synthesis Principle: The Vilsmeier-Haack Approach
One of the most effective methods for constructing the 4-chlorothieno[2,3-b]pyridine core is through a Vilsmeier-Haack type reaction.[1][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization and chlorination cascade on a suitable N-protected 2-aminothiophene precursor. The N-protection on the starting aminothiophene is crucial; it directs the regioselectivity of the formylation and subsequent cyclization, leading to higher yields of the desired unformylated 4-chloro product.[5] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion which drives the intramolecular cyclization to form the pyridine ring, followed by chlorination.
Caption: Workflow for Vilsmeier-Haack Synthesis.
Detailed Synthetic Protocol
This protocol is a representative example based on established chemical principles. Researchers should first perform small-scale trials to optimize conditions for their specific substrates and equipment.
Materials:
-
N-(3-acetylthiophen-2-yl)acetamide (or other suitable N-protected precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (6 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 6 equivalents) dropwise to the stirred DMF solution via the dropping funnel. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at 0 °C is critical to control the reaction temperature and prevent side reactions.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Thiophene Precursor: Dissolve the N-(3-acetylthiophen-2-yl)acetamide (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.
-
After addition, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness: Monitoring by TLC is essential to determine the point of complete consumption of the starting material and to prevent the formation of degradation products from prolonged heating.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated NaHCO₃ solution. Caution: Quenching is highly exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Application in Pharmaceutical Synthesis: C-N Cross-Coupling
Rationale: Building Molecular Complexity
The 4-chloro substituent is the key functional handle for derivatization. It is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. A common and powerful application is the palladium-catalyzed Buchwald-Hartwig amination, which forms a C-N bond between the thienopyridine core and a primary or secondary amine. This reaction is fundamental in drug discovery for synthesizing libraries of compounds to probe structure-activity relationships (SAR), particularly in the development of kinase inhibitors where an amino linkage is often a critical pharmacophoric element.
Caption: Palladium-Catalyzed C-N Cross-Coupling Pathway.
Protocol: Synthesis of a 4-Amino Derivative
Materials:
-
This compound
-
Desired amine (e.g., aniline, morpholine) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP) (4-10 mol%)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (2 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: The Pd(0) catalyst is oxygen-sensitive. A completely inert atmosphere is essential for catalytic activity and to prevent catalyst degradation.
-
Add the anhydrous solvent, followed by the amine.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain the desired 4-amino-substituted product.
Expected Analytical Data
The structural integrity of the synthesized compounds must be confirmed through rigorous analytical techniques.
| Compound | Expected ¹H NMR Signals (ppm, in CDCl₃) | Expected ¹³C NMR Signals (ppm) | Expected Mass (m/z) [M+H]⁺ |
| This compound | δ 8.6 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H) | δ 155, 150, 145, 132, 125, 122, 118, 115 | 195.0 |
| 4-(Phenylamino)thieno[2,3-b]pyridine-5-carbonitrile | δ 9.0 (br s, 1H, NH), 8.5 (s, 1H), 7.2-7.8 (m, 7H) | δ 158, 152, 148, 140, 130, 129, 125, 122, 120, 117, 105 | 252.1 |
Note: Expected values are illustrative. Actual shifts and patterns may vary based on solvent, concentration, and instrument.
Safety and Handling
Proper safety protocols are mandatory when handling these chemical compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[6][7]
-
Handling: Handle this compound and its precursors in a well-ventilated chemical fume hood.[6][8] Avoid inhalation of dust or vapors and prevent skin and eye contact.[6][7] The compound is harmful if swallowed, in contact with skin, or if inhaled.[4][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not flush down the drain.[6][7]
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research. Its dual functional handles allow for the systematic and efficient construction of diverse chemical libraries. The protocols outlined in this guide provide a robust starting point for researchers to leverage this powerful building block in the synthesis of novel therapeutic agents, from kinase inhibitors to other targeted therapies. Adherence to rigorous synthetic techniques and safety precautions will ensure successful and safe utilization of this important compound.
References
-
ResearchGate. (2019, August 10). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
MDPI. (2022, November 12). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved from [Link]
-
MDPI. (2022, November 12). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved from [Link]
-
MDPI. (2017, August 12). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][10]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from [Link]
-
Nature. (2024, February 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Retrieved from [Link]
-
PubMed. (2013, June). Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. Retrieved from [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83835400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Abstract
The thieno[2,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors. Its structural resemblance to the native purine ring allows it to function as an effective hinge-binder, a critical interaction for inhibiting kinase activity. This guide provides an in-depth analysis and detailed protocols for the chemical diversification of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile, a versatile and commercially available starting material. We will explore the strategic application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution to generate libraries of novel kinase inhibitor candidates. The rationale behind methodological choices, step-by-step protocols, and insights into structure-activity relationships (SAR) are provided for researchers, scientists, and drug development professionals aiming to leverage this powerful scaffold.
The Thieno[2,3-b]pyridine Scaffold: A Cornerstone of Kinase Inhibitor Design
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern targeted therapy. The thieno[2,3-b]pyridine nucleus has emerged as a highly successful "hinge-binding" motif. The pyridine nitrogen is perfectly positioned to accept a hydrogen bond from the backbone amide NH of a conserved residue in the kinase hinge region, mimicking the interaction of the N1 of adenine in ATP.
The starting material, This compound , is an ideal precursor for inhibitor synthesis for several key reasons[1]:
-
Reactive Handle: The chlorine atom at the C4 position is an excellent leaving group, activated by the electron-withdrawing effects of the pyridine nitrogen and the C5-carbonitrile group. This facilitates both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[1]
-
Structural Rigidity: The fused bicyclic system provides a rigid and planar core, which reduces the entropic penalty upon binding to the target kinase and helps in orienting substituents into well-defined vectors for optimal target engagement.
-
Modulation of Properties: The C5-carbonitrile group not only activates the C4 position but can also serve as an additional interaction point within the ATP pocket or be further chemically modified.
This guide will focus on the principal synthetic transformations used to diversify this core structure, enabling the exploration of chemical space and the optimization of biological activity.
Core Synthetic Strategies for Diversification
The generation of diverse libraries from a common intermediate is a fundamental strategy in drug discovery. For this compound, two primary avenues provide access to a vast array of derivatives: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Caption: Core synthetic pathways from the starting material.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, a common motif in kinase inhibitors that feature bi-aryl structures.[2][3] This reaction couples the C4 position of our scaffold with a wide variety of commercially available aryl- and heteroaryl-boronic acids or esters.
Causality Behind the Choice:
-
Broad Substrate Scope: An extensive range of boronic acids is available, allowing for the systematic probing of different pockets within the kinase active site.
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide array of functional groups, minimizing the need for protecting group strategies.
-
Reliability: The mechanism is well-understood, and numerous catalyst/ligand systems have been developed, making it a highly reliable and scalable reaction.[4][5]
The catalytic cycle, shown below, involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing the Key C-N Linkage
The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[6][7] This is particularly crucial in kinase inhibitor synthesis, as an amino linker at the C4 position often provides the critical hydrogen bond donor/acceptor pair that anchors the inhibitor to the kinase hinge region.
Causality Behind the Choice:
-
Direct Amination: It allows for the direct coupling of a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles. This avoids harsher, multi-step classical methods.[6]
-
Controlled Stoichiometry: Unlike some SNAr reactions that may require a large excess of the amine, Buchwald-Hartwig coupling can often be run with near-stoichiometric amounts of the coupling partners.
-
Ligand-Tuned Reactivity: The development of sophisticated phosphine ligands (e.g., XPhos, RuPhos, BINAP) allows for the efficient coupling of even challenging substrates, such as electron-rich anilines or hindered amines, under mild conditions.[8][9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle all reagents and solvents with care.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the 4-chloro-thieno[2,3-b]pyridine scaffold.
Reaction Scheme: (Conceptual Image) Thieno[2,3-b]pyridine-Cl + R-B(OH)₂ --[Pd Catalyst, Base]--> Thieno[2,3-b]pyridine-R
Materials & Reagents Table:
| Reagent | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
|---|---|---|---|---|
| This compound | 194.63 | 100 | 0.51 | 1.0 |
| Arylboronic Acid | Varies | - | 0.62 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 21 | 0.026 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 163 | 1.54 | 3.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water | - | 1 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (100 mg, 0.51 mmol), the desired arylboronic acid (0.62 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (21 mg, 0.026 mmol), and sodium carbonate (163 mg, 1.54 mmol).
-
Solvent Addition & Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Seal the vial and degas the mixture by bubbling argon or nitrogen through the suspension for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the vial in a preheated oil bath at 90 °C (or use a microwave reactor set to 100-120 °C for 15-30 minutes). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-arylthieno[2,3-b]pyridine-5-carbonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the C-N bond formation using a substituted aniline as the coupling partner.
Reaction Scheme: (Conceptual Image) Thieno[2,3-b]pyridine-Cl + R-NH₂ --[Pd Catalyst, Ligand, Base]--> Thieno[2,3-b]pyridine-NHR
Materials & Reagents Table:
| Reagent | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
|---|---|---|---|---|
| This compound | 194.63 | 100 | 0.51 | 1.0 |
| Substituted Aniline | Varies | - | 0.56 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 12 | 0.013 | 0.025 (Pd) |
| XPhos | 476.60 | 15 | 0.031 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 69 | 0.72 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Setup (Inert Atmosphere): Perform this reaction under an inert atmosphere (nitrogen or argon), preferably in a glovebox. To an oven-dried vial with a stir bar, add Pd₂(dba)₃ (12 mg, 0.013 mmol), XPhos (15 mg, 0.031 mmol), and sodium tert-butoxide (69 mg, 0.72 mmol). The base is strong and hygroscopic; handle it quickly.
-
Reagent Addition: Add this compound (100 mg, 0.51 mmol) and the substituted aniline (0.56 mmol).
-
Solvent & Reaction: Add anhydrous toluene (5 mL). Seal the vial and place it in a preheated oil bath at 100-110 °C. Stir vigorously. Monitor the reaction by LC-MS. The reaction is typically complete in 4-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 4-(arylamino)thieno[2,3-b]pyridine-5-carbonitrile.
-
Characterization: Confirm the structure and purity via ¹H NMR and HRMS.
Structure-Activity Relationship (SAR) Insights
The synthetic methods described above are employed to systematically probe the structure-activity relationship of the thieno[2,3-b]pyridine scaffold. Modifications at the C4 position directly impact the inhibitor's potency and selectivity by altering interactions within the ATP binding site.
A common target for this scaffold is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[10] The table below presents hypothetical data based on published SAR trends for VEGFR-2 inhibitors to illustrate how C4-substituents can modulate activity.
Table 1: Representative SAR Data for C4-Substituted Thieno[2,3-b]pyridine Derivatives
| Compound ID | C4-Substituent (R) | Synthetic Method | VEGFR-2 IC₅₀ (nM) | Hinge-Binding Rationale |
| 1a | Phenyl | Suzuki-Miyaura | >1000 | Lacks key hydrogen bonding groups for hinge interaction. |
| 2a | Aniline | Buchwald-Hartwig | 55 | The -NH- linker provides a crucial hydrogen bond to the kinase hinge. |
| 2b | 3-methoxy-aniline | Buchwald-Hartwig | 25 | Methoxy group may pick up a favorable interaction in a nearby hydrophobic pocket. |
| 2c | 3-fluoro-aniline | Buchwald-Hartwig | 15 | Fluoro-substituent can enhance binding affinity through favorable electrostatic or dipole interactions. |
| 2d | N-methyl-aniline | Buchwald-Hartwig | 250 | The methyl group may cause a steric clash or disrupt the optimal geometry for hydrogen bonding with the hinge.[11] |
This data illustrates the critical importance of the C-N linkage provided by the Buchwald-Hartwig amination for achieving potent kinase inhibition. Subsequent fine-tuning of the aryl ring with various substituents allows for the optimization of potency and selectivity.
Caption: Conceptual diagram of inhibitor hinge-binding.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enables the rapid and efficient diversification of this privileged scaffold. By understanding the rationale behind these synthetic choices and their impact on structure-activity relationships, researchers can effectively navigate the chemical space to develop potent and selective kinase inhibitors for various therapeutic targets. The protocols provided herein serve as a robust foundation for these synthetic endeavors.
References
-
Title: Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines Source: Malaria Journal URL: [Link]
-
Title: Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring Source: Molecules URL: [Link]
-
Title: Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma Source: Heliyon URL: [Link]
-
Title: SAR of thieno[2,3‐b]pyridine derivatives as Src kinase inhibitor. Source: ResearchGate URL: [Link]
-
Title: Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines Source: Bioorganic Chemistry URL: [Link]
-
Title: Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: TAK-715 Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Synthesis of sorafenib analogues. Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Antitumor Activity of Novel Sorafenib Derivatives Bearing Pyrazole Scaffold Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents Source: Bioorganic Chemistry URL: [Link]
-
Title: ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: Scientific Reports URL: [Link]
-
Title: Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Compound: TAK-715 (CHEMBL363648) Source: ChEMBL URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Molecules URL: [Link]
-
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings Source: ResearchGate URL: [Link]
-
Title: ChemInform Abstract: Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. Source: ResearchGate URL: [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile in Pim-1 inhibitor synthesis
An Application Guide to the Synthesis of Pim-1 Kinase Inhibitors Utilizing the 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile Scaffold
Introduction: Targeting Pim-1 Kinase in Modern Drug Discovery
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[][2] These kinases are crucial regulators of numerous cellular processes, including cell cycle progression, proliferation, apoptosis, and drug resistance.[2][3] Unlike many other kinases, Pim kinases are primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway, rather than by phosphorylation.[][4]
Overexpression of Pim kinases is a hallmark of various hematologic and solid cancers, such as prostate cancer and acute myeloid leukemia, making them a compelling and validated target for anticancer therapeutics.[][3] The development of small molecule inhibitors targeting the ATP-binding site of Pim-1 has emerged as a promising strategy to induce cell cycle arrest and apoptosis in cancer cells.[5] Within this field, the thieno[2,3-b]pyridine scaffold has been identified as a privileged structure, demonstrating potent inhibitory activity against a range of kinases and forming the core of numerous clinical candidates.[6][7] This guide focuses on the strategic use of This compound , a versatile chemical intermediate, in the synthesis of novel Pim-1 inhibitors.
The Strategic Importance of the this compound Core
The utility of this compound as a starting material lies in its distinct reactive sites, which allow for controlled, stepwise chemical modifications.[8] The thieno[2,3-b]pyridine core acts as a bioisostere for other hinge-binding motifs, positioning substituents to interact with key residues in the ATP pocket of Pim-1 kinase.
Key Reactive Features:
-
C4-Chlorine Substituent: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of amine-containing fragments, which are crucial for establishing interactions with the hinge region of the kinase, modulating solubility, and defining the selectivity profile of the inhibitor.[8]
-
C5-Carbonitrile Group: The nitrile group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, potentially interacting with key residues like Lys67 in the Pim-1 active site.[9] This interaction can significantly enhance binding affinity and potency.
This dual reactivity provides a robust platform for generating diverse chemical libraries to explore the structure-activity relationship (SAR) around the thieno[2,3-b]pyridine core.
Physicochemical Properties of the Starting Material
A clear understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClN₂S | [8] |
| Molecular Weight | ~194.64 g/mol | [8] |
| Appearance | Solid at standard temperature and pressure | [8] |
| Elemental Analysis (Calculated) | C, 49.36%; H, 1.55%; N, 14.39%; S, 16.47% | [8] |
Pim-1 Signaling Pathway and Inhibition Strategy
Pim-1 kinase functions as a critical downstream effector of the JAK/STAT pathway, which is often activated by cytokines like IL-6.[4] Upon activation, Pim-1 phosphorylates a range of substrates, including the pro-apoptotic protein BAD (BCL-2-associated agonist of cell death), thereby suppressing apoptosis and promoting cell survival. Inhibitors derived from the thieno[2,3-b]pyridine scaffold are designed to be ATP-competitive, occupying the ATP-binding pocket and preventing the phosphorylation of these downstream targets.
Protocol: Synthesis of a Model Pim-1 Inhibitor via SNAr Reaction
This protocol details the synthesis of a representative N-substituted aminothieno[2,3-b]pyridine derivative, a common core structure for Pim-1 inhibitors. The procedure involves the nucleophilic substitution of the C4-chlorine with a model amine, (4-aminophenyl)morpholine.
Rationale for Experimental Design
-
Solvent: A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP) is chosen to facilitate the dissolution of reactants and to allow for heating, which is typically required to overcome the activation energy of the SNAr reaction.
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive.
-
Temperature: Elevated temperatures (80-120 °C) are employed to accelerate the reaction rate. The progress is monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation byproducts.
-
Work-up: The reaction is quenched with water to precipitate the product, which is typically less soluble in aqueous media than the polar solvent and salts. Subsequent washing steps with water and a non-polar solvent like diethyl ether or hexane remove residual DMF/NMP and unreacted starting materials.
Synthetic Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 195 mg, 1.0 mmol).
-
Add the desired nucleophilic amine (e.g., (4-aminophenyl)morpholine, 1.1 eq, 196 mg, 1.1 mmol).
-
Add N,N-Dimethylformamide (DMF, 5 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
-
Addition of Base:
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 0.44 mL, 2.5 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and maintain for 6 hours, or until TLC analysis (e.g., 30% Ethyl Acetate in Hexane) indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water (50 mL) while stirring. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with deionized water (2 x 20 mL) followed by cold diethyl ether (2 x 10 mL).
-
Dry the product under high vacuum to yield the crude N-substituted aminothieno[2,3-b]pyridine derivative.
-
-
Purification:
-
If necessary, purify the crude product further by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 65-85% |
| Appearance | Off-white to yellow solid |
| Purity (by HPLC) | >95% |
| ¹H NMR | Expect characteristic shifts for aromatic protons on the thienopyridine and appended aryl rings, as well as signals for the morpholine group. The disappearance of the starting material signals confirms reaction completion. |
| Mass Spectrometry (ESI+) | Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the final product. |
Conclusion and Future Directions
The this compound scaffold is a highly effective and versatile starting point for the synthesis of potent Pim-1 kinase inhibitors. The straightforward SNAr chemistry at the C4 position allows for the rapid generation of diverse compound libraries, enabling extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Further modifications, such as transformations of the C5-nitrile group, can provide additional avenues for improving the drug-like characteristics of these inhibitors.[8] The protocols and strategies outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug development to explore this promising class of anticancer agents.
References
- Smolecule. This compound.
- PMC - PubMed Central. Pim-1 kinase as cancer drug target: An update.
- PMC - NIH. The role of Pim-1 kinases in inflammatory signaling pathways.
- Frontiers. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target.
- BOC Sciences. PIM kinase Inhibitors-PIM kinase Signaling Pathway.
- MedChemExpress. Pim | Inhibitors.
- PMC - NIH. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors.
- ResearchGate. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and...
- PMC - NIH. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors.
- Cairo University Scholar. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors.
- NIH. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
- PubMed. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide.
- PMC - PubMed Central. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies.
Sources
- 2. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 5. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 63873-61-0 [smolecule.com]
- 9. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Value of the Thieno[2,3-b]pyridine Scaffold
The relentless evolution of resistance in agricultural pests, weeds, and pathogens necessitates a continuous pipeline of novel active ingredients with diverse modes of action. Heterocyclic compounds form the bedrock of modern agrochemical discovery, with the pyridine ring being a particularly privileged scaffold in numerous commercialized fungicides, insecticides, and herbicides.[1][2] The thieno[2,3-b]pyridine core, a fusion of thiophene and pyridine rings, represents a topologically interesting and biologically active framework. Its structural rigidity, electron distribution, and potential for diverse functionalization make it a compelling starting point for lead discovery campaigns.
This document provides a detailed technical guide on the utilization of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile (herein referred to as CTPC ) as a versatile building block in agrochemical research. CTPC is not merely an intermediate; its unique electronic and steric properties, conferred by the chloro and cyano substituents, make it an ideal scaffold for generating libraries of derivatives with potential insecticidal, fungicidal, and herbicidal activities.[3][4] We will explore its chemical properties, delve into established and putative biological targets, and provide detailed, field-proven protocols for its derivatization and bio-activity screening.
Physicochemical & Chemical Properties of CTPC
A thorough understanding of the starting material is fundamental to any successful synthesis campaign. CTPC is a stable, solid organic compound under standard conditions.[3] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 63873-61-0 | [3] |
| Molecular Formula | C₈H₃ClN₂S | [3] |
| Molecular Weight | 194.64 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Physical State | Solid | [3] |
| Purity | Typically >97% | [5] |
The true synthetic value of CTPC lies in the reactivity of its two key functional groups:
-
The 4-Chloro Substituent: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr).[3][6] This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, and thiols, which is a cornerstone for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the adjacent pyridine nitrogen and the 5-carbonitrile group enhances the electrophilicity of this position, making such substitutions highly efficient.[3][7]
-
The 5-Carbonitrile Group: The nitrile moiety is a versatile functional group. It is a strong electron-withdrawing group that influences the overall electronic profile of the molecule.[3] Furthermore, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up additional avenues for derivatization.
Biological Activity & Putative Mechanisms of Action
Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated a promising range of biological activities relevant to crop protection.
Insecticidal Activity
Research has shown that thieno[2,3-b]pyridine derivatives exhibit significant insecticidal activity, particularly against sap-sucking insects like aphids (Aphis gossypii).[8][9][10]
-
Putative Mechanism of Action: The pyridine moiety is a well-known pharmacophore in insecticides that target the insect nervous system.[11] Many pyridine-based insecticides, such as neonicotinoids, act as agonists of nicotinic acetylcholine receptors (nAChRs).[12][13] This interaction leads to overstimulation of the neuron, resulting in paralysis and death.[13] Another emerging mechanism for some pyridine insecticides is the inhibition of the vesicular acetylcholine transporter (VAChT), which disrupts the loading of acetylcholine into synaptic vesicles, thereby compromising neuromuscular function.[14] It is highly probable that derivatives synthesized from CTPC will interact with one of these critical targets in the insect nervous system.
Fungicidal Activity
While direct fungicidal data for CTPC is limited, structurally related thieno[3,2-b]pyridine scaffolds have shown promising antifungal properties.[15][16] A recent study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives demonstrated efficacy against key plant pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum.[15][16]
-
Putative Mechanism of Action: Transcriptome analysis of a lead compound from this related series revealed a novel mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway in fungi.[15][16] This is a departure from many established fungicide classes and represents an exciting avenue for developing products that can overcome existing resistance issues. The CTPC scaffold offers an excellent entry point to explore this potential mechanism further.
Herbicidal Activity
The broader class of fused pyridine-pyrimidine systems, such as pyrido[2,3-d]pyrimidines, has been investigated for herbicidal activity.[17][18][19] These studies indicate that such scaffolds can be effective against both monocot and dicot weeds.
-
Putative Mechanism of Action: A common target for herbicides with this type of heterocyclic core is the enzyme protoporphyrinogen oxidase (PPO).[18][19] PPO inhibitors block the synthesis of chlorophyll, leading to the accumulation of phototoxic intermediates that cause rapid cell membrane disruption and plant death. The structural similarity of the CTPC core to known PPO inhibitors makes this a logical hypothesis to test for novel derivatives.
Experimental Protocols
The following protocols provide a robust framework for synthesizing a diverse library of compounds from CTPC and screening them for agrochemical activity.
Protocol 1: Synthesis of 4-Amino-Thieno[2,3-b]pyridine Derivatives via Nucleophilic Aromatic Substitution
This protocol details the core reaction for diversifying the CTPC scaffold at the 4-position, which is critical for SAR studies.[20]
Caption: Workflow for derivatization of CTPC via SNAr.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add CTPC (1.0 eq.), the desired amine nucleophile (1.1-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile to the flask, sufficient to dissolve the reactants (e.g., 5-10 mL per gram of CTPC).
-
Reaction: Heat the mixture to reflux (typically 80-120°C, depending on the solvent and nucleophile reactivity).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting CTPC spot is consumed (typically 2-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a cold non-polar solvent like hexane to remove impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis.
Protocol 2: Insecticidal Bioassay Against Aphids (Aphis gossypii)
This protocol uses the leaf-dip method, a standard and reliable technique for evaluating the contact toxicity of compounds against aphids.[21][22]
Caption: Standard workflow for an aphid insecticidal bioassay.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., 1000 mg/L) in acetone. Create a series of dilutions (e.g., 100, 50, 25, 10, 5 mg/L) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-20). A negative control (surfactant solution only) and a positive control (a commercial aphicide like Acetamiprid) must be included.[23]
-
Leaf Disc Preparation: Cut leaf discs (approx. 3-4 cm diameter) from untreated host plants (e.g., cotton for A. gossypii).
-
Treatment: Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.[21] Place the discs on paper towels to air dry.
-
Assay Setup: Prepare petri dishes with a 3-4 mm layer of 1.5% agar to maintain leaf turgidity.[22] Place one treated leaf disc (abaxial surface up) into each dish.
-
Insect Infestation: Using a fine paintbrush, carefully transfer 20-30 apterous adult aphids onto each leaf disc. Seal the dishes with ventilated lids.
-
Incubation: Maintain the dishes at 25±2°C with a 16:8 hour (Light:Dark) photoperiod.
-
Mortality Assessment: Count the number of dead aphids at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration. Correct for control mortality using Abbott's formula: Corrected % = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100. Use probit analysis to calculate the LC₅₀ (lethal concentration to kill 50% of the population) value.
Protocol 3: In Vitro Antifungal Screening
This protocol uses the broth microdilution method, which is a high-throughput technique for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.[3][5]
-
Fungal Culture: Grow the target fungal pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates for 5-7 days.
-
Inoculum Preparation: Prepare a spore or mycelial fragment suspension in sterile Potato Dextrose Broth (PDB). Adjust the concentration to approximately 1 x 10⁵ spores/mL or fragments/mL.
-
Compound Plating: In a 96-well microtiter plate, add 100 µL of PDB to all wells. Add 100 µL of the test compound stock solution (e.g., 200 µg/mL in DMSO) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to achieve a range of concentrations (e.g., 100, 50, 25, 12.5, ... µg/mL). Discard 100 µL from the last column.
-
Controls: Include a negative control (PDB + DMSO, no compound) and a positive control (a commercial fungicide like Carbendazim).
-
Inoculation: Add 100 µL of the fungal inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate with a breathable membrane and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Evaluation: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. For more quantitative data, the optical density (OD) at 600 nm can be read using a plate reader. The EC₅₀ (effective concentration to inhibit 50% of growth) can then be calculated.
Protocol 4: Herbicidal Activity Screening (Pre- and Post-emergence)
This protocol allows for the assessment of a compound's herbicidal activity when applied to the soil before weed emergence and directly to the foliage after emergence.[24]
-
Planting: Fill small pots or trays with a standard potting mix. Sow seeds of representative monocot (e.g., bentgrass, Agrostis stolonifera) and dicot (e.g., field mustard, Brassica campestris) weed species.
-
Pre-emergence Application:
-
Within 24 hours of planting, spray the soil surface evenly with the test compound solution (prepared in acetone/water with surfactant, at a specific rate, e.g., 150 g active ingredient per hectare).[25]
-
Include negative control (solvent spray) and positive control (commercial herbicide) pots.
-
Water the pots and place them in a greenhouse under controlled conditions.
-
-
Post-emergence Application:
-
Allow a separate set of pots to grow until the weeds reach the 2-3 leaf stage.[24]
-
Spray the foliage of these plants evenly with the test compound solutions as described above.
-
-
Evaluation:
-
After 14-21 days, visually assess all pots for herbicidal effects.
-
Use a rating scale from 0 (no effect) to 100 (complete kill).
-
For more quantitative data, harvest the above-ground biomass, dry it in an oven, and weigh it to calculate the percent growth inhibition relative to the untreated control.
-
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for modern agrochemical discovery. Its amenability to nucleophilic aromatic substitution provides a direct and efficient route to generate vast chemical diversity. The demonstrated and putative biological activities of its derivatives against key insect, fungal, and weed targets underscore its potential. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically synthesize, screen, and characterize novel thieno[2,3-b]pyridine-based compounds. Future research should focus on expanding the diversity of nucleophiles used in synthesis, conducting detailed QSAR studies to build predictive models,[26][27] and elucidating the precise molecular mechanisms of action for the most promising lead compounds.
References
-
El-Sayed, M. E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627-17634. [Link]
-
Abdel-Raheem, S. A. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 72(31), 17271-17282. [Link]
-
AgroPages. (2024). Scientists suggest new mode of action for pyridine alkylsulfone insecticides. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (99), e52822. [Link]
-
Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-260. [Link]
-
Li, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Microorganisms, 13(7), 1588. [Link]
-
O'Donnell, G., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4), e01234-24. [Link]
-
International Journal of Advanced Biochemistry Research. (2025). Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. [Link]
-
Casida, J. E., & Durkin, K. A. (2017). Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors. Current medicinal chemistry, 24(27), 2925–2939. [Link]
-
IRAC. Aphids. [Link]
-
Sattelle, D. B., et al. (2017). Modes of action, resistance and toxicity of insecticides targeting nicotinic acetylcholine receptors. UCL Discovery. [Link]
-
Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
-
Wu, Y., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLOS Genetics, 18(1), e1009960. [Link]
-
Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & medicinal chemistry, 24(3), 342–350. [Link]
-
Zheng, Y., et al. (2014). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. International Journal of Chemistry, 6(2). [Link]
-
Wang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules (Basel, Switzerland), 28(21), 7363. [Link]
-
Binsaleh, N., et al. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry, 16(9), 105086. [Link]
-
Smith, J., & Williams, A. (2019). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 58(42), 14888-14899. [Link]
-
Zheng, Y., et al. (2025). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. ResearchGate. [Link]
-
WeedSmart. (2025). Field-testing pre-emergent herbicide packages. [Link]
-
Jeschke, P. (2013). Heterocyclic chemistry in crop protection. Pest management science, 69(1), 2-14. [Link]
-
El-Sayed, M. E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627–17634. [Link]
-
Duchowicz, P. R., et al. (2011). In vitro and Quantitative and Structure Activity Relationship (QSAR) evaluation of the antifungal activity of terpenoid constituents of essential oils against Alternaria alternata and Fusarium oxysporum. Journal of agricultural and food chemistry, 59(20), 10981–10989. [Link]
-
Lee, H. J., et al. (1995). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakhak Hoechi, 39(4), 357-364. [Link]
-
Al-Trawneh, S. A., et al. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta chimica Slovenica, 68(2), 458–465. [Link]
-
Singleton, J., & Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie (International ed. in English), 58(42), 14888–14899. [Link]
-
Alenazi, N. A., et al. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. ResearchGate. [Link]
-
Kim, H. J., et al. (2008). Quantitative structural-activity relationship (QSAR) study for fungicidal activities of thiazoline derivatives against rice blast. Bioorganic & medicinal chemistry letters, 18(6), 2133–2142. [Link]
-
Duchowicz, P. R., et al. (2007). Quantitative Structure-Antifungal Activity Relationships for cinnamate derivatives. Bioorganic & medicinal chemistry, 15(7), 2681-2689. [Link]
-
PubChem. 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid. [Link]
-
Tuno, Y., et al. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Bioorganic & medicinal chemistry, 21(21), 6489–6500. [Link]
-
El-Sayed, M. E. A., et al. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]
-
Wang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]
-
Rivera-Sostre, M., & Carro, N. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(24), 17290. [Link]
-
Wang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Semantic Scholar. [Link]
-
Rajeswari, R., & V, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current drug discovery technologies, 19(2), 22–37. [Link]
-
Li, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
-
Zhang, H., et al. (2012). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest management science, 68(6), 935–943. [Link]
Sources
- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit composit… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 14. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
- 15. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biochemjournal.com [biochemjournal.com]
- 22. irac-online.org [irac-online.org]
- 23. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro and Quantitative and Structure Activity Relationship (QSAR) evaluation of the antifungal activity of terpenoid constituents of essential oils against Alternaria alternata and Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative structural-activity relationship (QSAR) study for fungicidal activities of thiazoline derivatives against rice blast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile in Organic Electronics
Abstract
This document provides a comprehensive technical guide on the prospective applications of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile (4-Cl-TPC) in the field of organic electronics. While direct experimental data on the performance of 4-Cl-TPC in organic electronic devices is nascent in publicly accessible literature, its molecular architecture presents a compelling case for its use as a functional material, particularly as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs). This guide synthesizes the known chemical properties of 4-Cl-TPC with established principles of organic semiconductor design and device fabrication to provide researchers with a robust framework for its evaluation. Detailed protocols for the synthesis, device fabrication, and characterization are provided, drawing from established methodologies for analogous thieno[2,3-b]pyridine and other heterocyclic systems.
Introduction: The Promise of Thieno[2,3-b]pyridine Scaffolds in Organic Electronics
The fusion of a thiophene and a pyridine ring to form the thieno[2,3-b]pyridine core creates a class of heterocyclic compounds with significant potential in materials science.[1] This scaffold combines the electron-rich nature of thiophene, known to facilitate charge transport, with the electron-deficient characteristics of pyridine, which can be tailored to tune the material's energy levels and enhance stability. The resulting electronic properties make thienopyridine derivatives attractive candidates for a range of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
This compound (4-Cl-TPC) is a particularly noteworthy derivative. The strategic placement of a chlorine atom at the 4-position and a carbonitrile group at the 5-position—both strong electron-withdrawing groups—is anticipated to significantly influence the molecule's electronic properties.[2] This dual functionalization is expected to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical attribute for hole-transporting materials in OLEDs. A deeper HOMO level can facilitate more efficient hole injection from the anode and improve the material's stability against oxidation.
This document serves as a detailed guide for researchers and scientists interested in exploring the potential of 4-Cl-TPC in organic electronics. While we await more extensive peer-reviewed studies on its device performance, the protocols and scientific rationale presented herein provide a solid foundation for its investigation.
Molecular Properties and Scientific Rationale
The unique arrangement of atoms and functional groups in 4-Cl-TPC underpins its potential as an organic semiconductor.
Molecular Structure:
Caption: Figure 1: Molecular Structure of 4-Cl-TPC.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 63873-61-0 | [2] |
| Molecular Formula | C₈H₃ClN₂S | [2] |
| Molecular Weight | 194.64 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
Electronic Properties - A Mechanistic Insight:
The chlorine and carbonitrile substituents are strong electron-withdrawing groups. Their presence is expected to have the following effects on the electronic structure of the thieno[2,3-b]pyridine core:
-
Lowering of HOMO and LUMO Levels: The inductive and mesomeric effects of these groups will stabilize the frontier molecular orbitals. A lowered HOMO level is particularly desirable for a hole-transporting material as it can lead to a smaller energy barrier for hole injection from common transparent conductive oxides like indium tin oxide (ITO) and improve the material's resistance to oxidative degradation.
-
Increased Electron Affinity: The electron-deficient nature of the molecule will increase its electron affinity, which could be beneficial for charge balance within an OLED device.
-
Enhanced Intermolecular Interactions: The polar nature of the C-Cl and C≡N bonds may promote favorable intermolecular interactions, potentially leading to ordered molecular packing in thin films, which is crucial for efficient charge transport.
Synthesis of this compound
A common synthetic route to this compound is through a Vilsmeier-Haack type reaction or a multi-step synthesis starting from a substituted thiophene.[2] The following is a generalized protocol based on these reported methods.
Protocol 1: Synthesis of this compound
Materials:
-
2-amino-3-cyanothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene or other suitable high-boiling solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool DMF in the chosen solvent (e.g., toluene) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to form the Vilsmeier reagent.
-
Reaction with Thiophene Precursor: Add 2-amino-3-cyanothiophene to the flask. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Figure 2: Generalized synthesis workflow for 4-Cl-TPC.
Application in Organic Light-Emitting Diodes (OLEDs)
Based on its predicted electronic properties, 4-Cl-TPC is a prime candidate for a hole-transporting material (HTM) in OLEDs. The HTL plays a crucial role in transporting holes from the anode to the emissive layer and blocking electrons from reaching the anode, thereby enhancing recombination efficiency in the emissive layer.
Proposed OLED Device Architecture:
A typical multilayer OLED structure incorporating 4-Cl-TPC as the HTL would be:
ITO / 4-Cl-TPC (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Cathode (e.g., LiF/Al)
Caption: Figure 3: Proposed OLED device architecture using 4-Cl-TPC.
Protocol 2: Fabrication of a Solution-Processed OLED
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound (4-Cl-TPC)
-
Suitable emissive material (e.g., a phosphorescent or fluorescent emitter doped into a host)
-
Suitable electron-transporting material (e.g., TPBi)
-
High-purity solvents for solution preparation (e.g., chlorobenzene, chloroform, toluene)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the ITO substrates sequentially in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of 4-Cl-TPC in a suitable organic solvent (e.g., 5-10 mg/mL in chlorobenzene).
-
Deposit the HTL onto the ITO substrate using spin-coating. A typical spin-coating program would be a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 3000 rpm for 40 seconds) to achieve the desired thickness.
-
Anneal the film on a hotplate at an optimized temperature (e.g., 80-120 °C) for 10-15 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to remove residual solvent and improve film morphology.
-
-
Deposition of Subsequent Layers:
-
Deposit the emissive layer (EML) and electron-transporting layer (ETL) sequentially on top of the HTL. These layers can also be deposited via spin-coating from orthogonal solvents or, more commonly, via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) followed by a thicker layer of Aluminum (Al) (approx. 100 nm) through a shadow mask to define the cathode area.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Prospective Application in Organic Field-Effect Transistors (OFETs)
The planar, fused-ring structure of 4-Cl-TPC also suggests its potential as an active material in OFETs. The propensity for π-π stacking could facilitate efficient charge transport in the solid state.
Proposed OFET Device Architecture:
A common device architecture for evaluating new organic semiconductors is the bottom-gate, top-contact (BGTC) configuration.
Caption: Figure 4: Proposed BGTC OFET architecture with 4-Cl-TPC.
Protocol 3: Fabrication of a Solution-Processed OFET
Materials:
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound (4-Cl-TPC)
-
Surface treatment agent (e.g., octadecyltrichlorosilane - OTS)
-
High-purity organic solvents (e.g., toluene, chloroform)
-
Gold (Au) for source/drain electrodes
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates using the same procedure as for OLEDs (Protocol 2, Step 1).
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) like OTS to improve the semiconductor-dielectric interface. This can be done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene or by vapor deposition.
-
-
Semiconductor Deposition:
-
Prepare a solution of 4-Cl-TPC (e.g., 5 mg/mL in chloroform).
-
Deposit the active layer onto the treated substrate via spin-coating, drop-casting, or solution shearing.
-
Anneal the film at an optimized temperature to promote crystallization and improve molecular ordering.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., 50 nm of Au) on top of the semiconductor layer through a shadow mask using thermal evaporation.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET, including the transfer and output curves, using a semiconductor parameter analyzer in an inert atmosphere or in air.
-
From these curves, extract key performance metrics such as field-effect mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).
-
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, material for the advancement of organic electronics. Its synthesis is accessible through established chemical transformations, and its molecular design, featuring a fused heterocyclic core with strong electron-withdrawing groups, provides a strong theoretical basis for its application as a hole-transporting material. The protocols detailed in this guide offer a comprehensive starting point for the systematic investigation of 4-Cl-TPC in both OLEDs and OFETs. Future work should focus on the experimental validation of its electronic properties, the optimization of device fabrication processes, and the exploration of further chemical modifications of the thieno[2,3-b]pyridine scaffold to fine-tune its performance for specific applications.
References
-
MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (2023). Rationally heteroarylated pyridines as hole transport materials for OLEDs. Retrieved January 12, 2026, from [Link]
-
MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved January 12, 2026, from [Link]
Sources
Application Notes & Protocols: Strategic Derivatization of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile for Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Thieno[2,3-b]pyridine Scaffold - A Privileged Heterocycle
The thieno[2,3-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural resemblance to purine bases makes it a valuable bioisostere, capable of interacting with a wide range of biological targets.[4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The strategic functionalization of this core structure is paramount for modulating pharmacokinetic profiles, enhancing target affinity, and developing novel therapeutic agents.
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile stands out as a particularly versatile starting material for the synthesis of compound libraries.[6] Its architecture presents two primary points for chemical modification: the electron-withdrawing carbonitrile group and, more significantly, the chlorine atom at the C4 position. The pyridine nitrogen activates the C4 position for nucleophilic attack, making the chlorine an excellent leaving group for various substitution and cross-coupling reactions.[7][8]
This guide provides a detailed technical overview and actionable protocols for three powerful derivatization strategies for this compound:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Palladium-Catalyzed Buchwald-Hartwig Amination
These methodologies offer robust and flexible pathways to generate diverse libraries of novel chemical entities for screening and lead optimization.
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
Expertise & Experience: The Causality Behind the Choice
Nucleophilic aromatic substitution (SNAr) is a fundamental and often first-choice strategy for displacing the C4-chloro substituent. The reaction's viability hinges on the electronic nature of the thieno[2,3-b]pyridine ring system. The electronegative pyridine nitrogen atom, along with the electron-withdrawing nitrile group, significantly lowers the electron density of the pyridine ring, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[7][8] This electron deficiency makes the ring susceptible to attack by nucleophiles.
The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate is delocalized, with one resonance form placing the charge on the electronegative nitrogen atom, which provides substantial stabilization.[7] The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[9][10] This method is favored for its operational simplicity, often requiring just the nucleophile and a base in a suitable polar aprotic solvent.
Experimental Workflow: SNAr Derivatization
Caption: General workflow for SNAr derivatization.
Protocol 1: Synthesis of 4-Phenoxythieno[2,3-b]pyridine-5-carbonitrile
This protocol details the substitution of the C4-chloride with a phenoxy group.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Add phenol followed by anhydrous potassium carbonate.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenoxy derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Trustworthiness - Self-Validation: The protocol's success is validated at multiple stages. Reaction completion is confirmed by LC-MS, ensuring no starting material remains. The purification step isolates the desired product from byproducts and excess reagents. Finally, structural confirmation via NMR and HRMS provides unambiguous proof of the target molecule's identity and purity.
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 85-95 |
| Benzylamine | Cs₂CO₃ | DMSO | 90 | 80-90 |
| Sodium Methoxide | N/A | Methanol | Reflux | 90-98 |
| Ethanethiol | NaH | THF | 60 | 75-85 |
Table 1: Representative SNAr reaction conditions and expected yields.
Derivatization via Suzuki-Miyaura Cross-Coupling
Expertise & Experience: The Causality Behind the Choice
For the creation of carbon-carbon bonds, particularly for synthesizing biaryl or aryl-vinyl structures, the Suzuki-Miyaura coupling is an exceptionally powerful and reliable tool.[11][12] This palladium-catalyzed reaction couples the aryl chloride with an organoboron species, typically a boronic acid or a boronic ester.[13] Its widespread use is due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[11][13] Furthermore, the boronic acid byproducts are generally non-toxic and easily removed during workup.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond of the thienopyridine, forming a Pd(II) complex.[12]
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.[13]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially when using less reactive aryl chlorides.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of 4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-8 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by silica gel column chromatography to afford the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 80-95 |
| 3-Thiopheneboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 75-90 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 90 | 70-85 |
Table 2: Representative Suzuki-Miyaura reaction conditions and expected yields.
Derivatization via Buchwald-Hartwig Amination
Expertise & Experience: The Causality Behind the Choice
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, offering a powerful alternative to classical SNAr for coupling amines.[14][15] This palladium-catalyzed cross-coupling reaction is renowned for its exceptional scope, accommodating a wide variety of primary and secondary amines, including those that are poor nucleophiles or sterically hindered.[16] For aryl chlorides, which can be less reactive than bromides or iodides, the choice of a highly active catalyst system, typically involving a palladium precursor and a sterically bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos), is crucial.[17]
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation (by a strong, non-nucleophilic base like NaOtBu or LHMDS), and reductive elimination to form the C-N bond.[14][18] This method's ability to forge C-N bonds under relatively mild conditions with high efficiency makes it indispensable in modern drug discovery.[16]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3: Synthesis of 4-(Morpholino)thieno[2,3-b]pyridine-5-carbonitrile
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
Glovebox Recommended: In an inert atmosphere glovebox, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu to a vial or Schlenk tube equipped with a stir bar.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 1-6 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate.
-
Pass the mixture through a short plug of Celite® to remove palladium residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 4-amino derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃/RuPhos (2/4) | NaOtBu | Toluene | 100 | 85-95 |
| Aniline | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ | Dioxane | 110 | 80-90 |
| n-Butylamine | G3-XPhos Precatalyst (2) | LHMDS | THF | 80 | 75-85 |
Table 3: Representative Buchwald-Hartwig amination conditions and expected yields.
References
-
Hassan, A. S. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules, 20(1), 825-838. Available at: [Link]
-
Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1749-1769. Available at: [Link]
-
Fathalla, O. A., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Organic Chemistry, 1(2), 1-15. Available at: [Link]
-
Various Authors. (2025). Examples of thieno[2,3-b]pyridine-based drug candidates. ResearchGate. Available at: [Link]
-
Leung, C. H., et al. (2018). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 157, 1037-1046. Available at: [Link]
-
Fathalla, O. A., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Hassan, A. S. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyridines. ResearchGate. Available at: [Link]
-
MDPI. (2022). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 27(22), 7858. Available at: [Link]
-
ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
PubMed Central. (2012). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]
-
Wiley Online Library. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect, 7(32). Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
PubMed Central. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 63873-61-0 [smolecule.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Abstract
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique photophysical properties.[1][2] 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile stands out as a highly versatile and valuable building block.[3] Its unique electronic structure, featuring a pyridine nitrogen and a C5-cyano group, renders the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide to the SNAr reaction on this substrate, detailing the underlying mechanistic principles, offering generalized and specific experimental protocols, and including a troubleshooting guide for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Importance of this compound
The fusion of thiophene and pyridine rings creates the thieno[2,3-b]pyridine core, a structure that has garnered significant attention for its role in compounds with potential therapeutic applications, including antitumor, antimicrobial, and kinase inhibitory activities.[2] The functionalization of this core is crucial for modulating biological activity and optimizing physicochemical properties.
This compound is an ideal precursor for generating diverse molecular libraries. The chlorine atom at the C4 position acts as a competent leaving group, which can be readily displaced by a wide range of nucleophiles.[3] This reactivity is significantly enhanced by the powerful electron-withdrawing effects of both the fused pyridine ring and the adjacent cyano group, making the SNAr reaction a highly efficient and predictable method for C4-functionalization.[3][4][5]
The SNAr Mechanism: An Electronically Driven Substitution
Unlike typical electrophilic substitutions common to aromatic rings, the SNAr reaction proceeds via a distinct addition-elimination mechanism, favored on electron-poor aromatic systems.[6][7] The process is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][8]
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient carbon atom bearing the leaving group (the C4-chloro position). This step disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][9]
-
Resonance Stabilization: The stability of the Meisenheimer complex is the cornerstone of the SNAr reaction. The negative charge is delocalized across the ring and, critically, onto the electron-withdrawing substituents. In the case of this compound, the pyridine nitrogen (ortho) and the cyano group (ortho) effectively stabilize this anionic intermediate through resonance.[3][8] This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step.[7]
-
Elimination and Aromaticity Restoration: The reaction concludes with the expulsion of the chloride leaving group, a process that is typically fast. This elimination step restores the aromaticity of the pyridine ring, yielding the final substituted product.
Caption: The Addition-Elimination Mechanism of SNAr.
Generalized Experimental Protocol
This section outlines a universal, adaptable protocol for the SNAr reaction. Specific parameters should be optimized for each unique nucleophile.
Sources
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. Buy this compound | 63873-61-0 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Welcome to the technical support center for the purification of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key intermediate in high purity.
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry and materials science. Its purification can be challenging due to potential side products from its synthesis, typically the Vilsmeier-Haack reaction, and its susceptibility to degradation under certain conditions. This guide provides a comprehensive question-and-answer-based approach to troubleshoot common purification issues, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of your purification. Often, a combination of both is employed for achieving the highest purity.
Q2: What is the expected appearance and stability of pure this compound?
A2: Pure this compound is typically a white to off-white or slightly yellowish solid. The compound is generally stable under normal storage conditions, protected from light and moisture. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, and oxidative degradation.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of your target compound from impurities. A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. Visualization can be achieved under UV light (254 nm), where the aromatic nature of the compound will cause it to appear as a dark spot on a fluorescent background.[2][3]
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary technique for separating this compound from reaction byproducts and unreacted starting materials. Below are common issues and their solutions.
Q4: My compound is not eluting from the silica gel column, or the elution is very slow (low Rf). What should I do?
A4: This is a common issue indicating that the mobile phase is not polar enough to displace your compound from the polar silica gel stationary phase.
-
Cause: The solvent system (eluent) has insufficient polarity.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane-ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, if you started with 10% ethyl acetate in hexane, try moving to 20%, then 30%, monitoring the elution with TLC. For very polar impurities that are difficult to elute, a more polar solvent system like dichloromethane/methanol may be necessary.[2]
Q5: My compound is eluting too quickly with the solvent front (high Rf), and I'm getting poor separation from non-polar impurities. How can I improve this?
A5: This indicates that your eluent is too polar, causing your compound to have a low affinity for the silica gel and travel with the solvent front.
-
Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of your eluent. If you are using a hexane-ethyl acetate mixture, reduce the proportion of ethyl acetate. A good starting point for developing a separation method is to find a solvent system that gives your target compound an Rf value of 0.2-0.4 on TLC.[3][4]
Q6: I'm observing streaking or tailing of my compound's spot on the TLC plate and the column. What is the cause and how can I prevent it?
A6: Streaking or tailing can be caused by several factors, often related to the compound's interaction with the stationary phase or overloading the column.
-
Cause 1: Acidic Silica Gel: The slightly acidic nature of standard silica gel can interact with the basic nitrogen of the pyridine ring in your molecule, leading to tailing.
-
Solution 1: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.[5]
-
Cause 2: Column Overloading: Applying too much crude material to the column can lead to broad, tailing peaks and poor separation.
-
Solution 2: As a general rule, the amount of crude sample should be about 1-2% of the weight of the silica gel used for the column.
-
Cause 3: Insolubility at the Point of Application: If the compound precipitates at the top of the column when the eluent is introduced, it will lead to streaking.
-
Solution 3: Dissolve your crude product in a minimal amount of a slightly more polar solvent than your eluent (e.g., dichloromethane) before loading it onto the column. Alternatively, use the "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being added to the top of the column.
Workflow for Troubleshooting Column Chromatography:
Caption: Decision workflow for column chromatography purification.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, especially after an initial purification by column chromatography.
Q7: I'm not sure which solvent to use for recrystallization. How do I choose a suitable solvent?
A7: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good single-solvent candidates for compounds like this compound include ethanol, isopropanol, or acetonitrile.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, allow the solution to cool slowly. A common two-solvent system is dichloromethane/hexane or ethyl acetate/hexane.[6]
Q8: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A8: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cools too quickly.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.
-
Solution 2: Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate.
-
Solution 3: Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent's surface can create nucleation sites for crystal growth. If you have a small crystal of the pure compound, adding it as a "seed crystal" can induce crystallization.
Q9: After recrystallization, my purified compound is still colored (e.g., yellow or brownish). How can I decolorize it?
A9: The color is likely due to highly conjugated impurities that are present in small amounts.
-
Cause: Presence of colored impurities.
-
Solution: Activated Charcoal Treatment: After dissolving your compound in the hot recrystallization solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool and crystallize.
Identifying and Dealing with Common Impurities
Q10: My crude product from the Vilsmeier-Haack synthesis shows multiple spots on TLC. What are the likely impurities?
A10: The Vilsmeier-Haack reaction on 3-acetyl-2-aminothiophenes can lead to several byproducts.
-
Unreacted Starting Material: Incomplete reaction will leave residual 3-acetyl-2-aminothiophene.
-
Formylated Byproducts: The Vilsmeier-Haack reagent is a formylating agent. It's possible to get formylation at different positions on the thiophene or pyridine ring, especially if the reaction conditions are not carefully controlled.[7][8]
-
Hydrolyzed Intermediates: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate. Incomplete reaction or premature exposure to water during workup can lead to hydrolyzed byproducts.[9][10]
-
Isomeric Products: Depending on the substrate and reaction conditions, the formation of isomeric thienopyridines is a possibility.
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Potential Structure | Expected Polarity | Elution Order in Normal Phase Chromatography |
| Starting Material (3-acetyl-2-aminothiophene) | Varies based on substituents | More polar than product | Elutes after the product |
| Formylated Byproduct | Contains an additional -CHO group | More polar than product | Elutes after the product |
| Hydrolyzed Intermediate | Contains a -CHO or -OH group | More polar than product | Elutes after the product |
Q11: I suspect my compound is degrading during purification. What are the likely degradation pathways?
A11: Thienopyridine derivatives can be susceptible to hydrolysis and oxidation.
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH2) under strong acidic or basic conditions, especially at elevated temperatures. The chloro group can also be susceptible to hydrolysis to a hydroxyl group (-OH).[11][12][13]
-
Oxidation: The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides.[1]
Workflow for Identifying and Mitigating Degradation:
Caption: Troubleshooting workflow for potential compound degradation.
Final Purity Assessment
Q12: How can I confirm the purity of my final product?
A12: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation and purity assessment. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
-
Elemental Analysis: For highly pure samples, the experimentally determined elemental composition should be within ±0.4% of the calculated values.[14]
This technical support guide provides a framework for troubleshooting common issues in the purification of this compound. By understanding the potential challenges and their solutions, you can optimize your purification strategy and obtain this valuable compound in the high purity required for your research.
References
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
Thin-Layer Chromatography (TLC) User Guide - J&K Scientific LLC. (2023, November 20). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
-
-
Thin Layer Chromatography. (n.d.). University of Missouri–St. Louis. Retrieved January 12, 2026, from [Link]
-
-
BGD Group TLC System. (n.d.). University of Cambridge. Retrieved January 12, 2026, from [Link]
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent - ResearchGate. (2017, January 1). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent | Request PDF - ResearchGate. (2017, January 1). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC) - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. (2023, May 16). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. (2023, November 12). MDPI. Retrieved January 12, 2026, from [Link]
-
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile - PMC - NIH. (2009, December 1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride. (1987, January 1). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]
-
Lifitegrast Degradation: Products and Pathways - PMC - NIH. (2023, October 4). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Growing Science. Retrieved January 12, 2026, from [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives † - Sciforum. (2023, November 15). Sciforum. Retrieved January 12, 2026, from [Link]
-
Hydrolytic removal of the chlorinated products from the oxidative free-radical-induced degradation of chloroethylenes: acid chlorides and chlorinated acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1995, January 1). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
(PDF) 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile - ResearchGate. (2009, November 5). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride | Semantic Scholar [semanticscholar.org]
- 13. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy this compound | 63873-61-0 [smolecule.com]
Technical Support Center: Chromatographic Purification of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Welcome to the technical support center for the purification of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile thienopyridine intermediate. The unique electronic and structural characteristics of this molecule, while beneficial for its applications in medicinal chemistry and materials science, can present specific challenges during chromatographic purification.[1]
This document provides field-proven insights and systematic protocols to help you navigate these challenges, ensuring high purity and recovery. We will delve into the causality behind experimental choices, offering a self-validating framework for your purification workflow.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up the column chromatography protocol for the first time.
Q1: What are the key properties of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's structure is critical. It is a heterocyclic organic compound with a molecular weight of approximately 194.65 g/mol .[1][2] Its key features are:
-
Thienopyridine Core: A fused aromatic heterocyclic system that imparts a degree of polarity.
-
Chlorine and Nitrile Groups: These electron-withdrawing groups contribute to the molecule's polarity and can engage in specific interactions with the stationary phase.[1]
-
Solubility: The compound shows good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in solvents like dichloromethane and ethyl acetate, but limited aqueous solubility.[1]
This combination of features classifies it as a moderately polar compound, making normal-phase chromatography on silica gel the most common and effective purification method.[1][3]
Q2: Which stationary and mobile phases are recommended for this purification?
A2: For a compound with the polarity of this compound, a polar stationary phase and a less polar mobile phase are ideal (Normal-Phase Chromatography).[4][5]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent.[3] Its acidic silanol groups interact with the polar functionalities of the analyte, allowing for separation based on polarity. This is the most widely employed technique for thienopyridine derivatives.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | This is a versatile solvent system for moderately polar compounds.[1][6] Hexane is nonpolar, while ethyl acetate is more polar. Starting with a low polarity (high hexane content) and gradually increasing it allows for the elution of impurities first, followed by the target compound. |
| Alternative Mobile Phase | Dichloromethane/Methanol | For more polar impurities or if the compound shows poor mobility in Hexane/EtOAc, a dichloromethane/methanol system can be used.[1] However, be cautious as methanol is a very strong solvent and can elute compounds very quickly. |
Q3: How do I determine the optimal solvent ratio for the mobile phase?
A3: The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC) before running the column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4 .
-
Rf Definition: The ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.
-
Why Rf ≈ 0.3? An Rf in this range ensures that the compound will move down the column at a reasonable rate, providing good separation from impurities with higher or lower Rf values. It also minimizes the total volume of solvent required, saving time and resources.[7]
Q4: Should I perform a wet or dry loading of my sample?
A4: The loading method depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: Recommended if your sample dissolves completely in a minimal amount of the starting eluent (e.g., 95:5 Hexane/EtOAc). This involves dissolving the sample and carefully pipetting it onto the top of the column bed.[8]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the starting mobile phase or requires a stronger solvent (like dichloromethane) for dissolution.[8] Dry loading prevents band broadening caused by a strong sample solvent. It involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the column.[8]
Chromatographic Purification Workflow
This diagram outlines the logical flow from a crude reaction mixture to the final, purified compound.
Caption: A high-level workflow for the purification of this compound.
Step-by-Step Experimental Protocol
This protocol provides a self-validating system for achieving high purity.
1. Preparation and TLC Analysis
-
Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on several TLC plates.
-
Develop the plates in solvent systems of varying polarity (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light. Identify the spot corresponding to your product.
-
Select the solvent system that gives your product an Rf value of ~0.3-0.4 and provides good separation from major impurities.
2. Column Packing (Slurry Method)
-
Choose an appropriately sized glass column.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column. Use gentle pressure from a pump or bulb to pack the silica bed evenly, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended)
-
Dissolve your entire crude sample in a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of your crude sample) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[8]
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the powder and add a thin protective layer of sand on top.
4. Elution and Fraction Collection
-
Carefully add your starting eluent to the column.
-
Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Gradually increase the polarity of the mobile phase as the column runs (gradient elution). For example, move from 95:5 to 90:10 to 80:20 Hexane:EtOAc. This is crucial for eluting your moderately polar product after non-polar impurities have been washed away.
5. Analysis and Product Isolation
-
Develop the TLC plates containing the spotted fractions.
-
Identify the fractions that contain your pure product (single spot at the correct Rf).
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Confirm the structure and purity using analytical techniques such as NMR, MS, and elemental analysis.[1]
Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide helps you diagnose and solve common problems.
Caption: A decision tree for troubleshooting common column chromatography issues.
Q: My compound is not coming off the column.
A: This is a common issue that typically points to one of two causes:
-
Insufficient Mobile Phase Polarity: Your eluent may not be strong enough to displace the compound from the silica gel.
-
Solution: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If necessary, a small amount of methanol (0.5-2%) can be added to significantly increase polarity. Always do this gradually to avoid eluting all compounds at once.[7]
-
-
On-Column Decomposition: The acidic nature of silica gel can sometimes cause sensitive compounds to degrade.[7]
-
Solution: Before running the column, test your compound's stability. Spot the compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot deviates from the diagonal, it indicates instability.[7][9] In this case, consider using a more inert stationary phase like neutral alumina or deactivated silica.[7][10]
-
Q: All my collected fractions are mixed. Why did I get no separation?
A: This frustrating result usually stems from issues in the setup phase:
-
Poor Initial TLC Separation: If your impurities and product have very similar Rf values in your chosen solvent system, they will not separate on the column.
-
Solution: Spend more time optimizing the solvent system via TLC. Test different solvent combinations (e.g., Dichloromethane/Hexane, or adding a small amount of acetone) to maximize the difference in Rf (ΔRf) between your product and impurities.
-
-
Column Overloading: Loading too much crude material onto too little silica is a primary cause of poor separation.
-
Solution: A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1. If the separation is difficult (impurities are close in Rf), increase this ratio to 100:1 or more.
-
Q: The bands on my column are streaking and I'm getting significant peak tailing in my fractions.
A: Streaking or tailing indicates an undesirable interaction between the sample and the stationary phase.
-
Sample Overload or Poor Solubility: Highly concentrated bands can lead to tailing.
-
Solution: Ensure your sample is fully dissolved before loading (use dry loading if solubility is an issue) and do not overload the column.[9]
-
-
Strong Acid-Base Interactions: The pyridine nitrogen in the thienopyridine core is basic and can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[9]
-
Solution: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (~0.1-0.5% by volume), to your mobile phase.[9] This additive will interact with the active silanol sites, preventing your compound from "sticking" and resulting in sharper bands and more symmetrical peaks.
-
By following this structured approach and using the troubleshooting guide to address any issues, you can reliably and efficiently purify this compound for your research and development needs.
References
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Other HPLC separations performed on polar stationary phases. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
LCGC International. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Akinboye, E. S., et al. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC, NIH. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
MDPI. (2017). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Retrieved from [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. This compound - CAS:63873-61-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. pharmanow.live [pharmanow.live]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jddtonline.info [jddtonline.info]
Technical Support Center: HPLC Purification of Thienopyridine Derivatives
Welcome to the technical support center for the HPLC purification of thienopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical expertise with field-proven insights to empower you to overcome obstacles and achieve your purification goals.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC purification of thienopyridine derivatives, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.
Q1: What is the best stationary phase for purifying thienopyridine derivatives?
A1: For most thienopyridine derivatives, a Reversed-Phase (RP) C18 column is the recommended starting point.[1] These columns offer good retention for the moderately non-polar thienopyridine core. However, for highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable option as it provides better retention for polar compounds.[2][3]
Q2: How do I choose the right mobile phase for my thienopyridine purification?
A2: The choice of mobile phase is critical and depends on the polarity of your derivative. For RP-HPLC, a mixture of acetonitrile or methanol with an aqueous buffer is standard. Since thienopyridines are basic, it is crucial to control the pH of the mobile phase. An acidic pH (typically between 2 and 4) is often used to ensure the analyte is in its protonated form, which generally leads to better peak shapes.[4] For HILIC, the mobile phase consists of a high percentage of an organic solvent (like acetonitrile) with a small amount of aqueous buffer.[2][3]
Q3: Why do my thienopyridine peaks show significant tailing?
A3: Peak tailing is a common issue when purifying basic compounds like thienopyridines on silica-based columns.[5][6][7] The primary cause is the interaction of the basic nitrogen atoms in the thienopyridine structure with acidic residual silanol groups on the stationary phase surface.[5][6] To mitigate this, refer to the detailed troubleshooting guide on Peak Tailing .
Q4: My thienopyridine derivative is a racemic mixture. How can I separate the enantiomers?
A4: The separation of enantiomers requires chiral chromatography . This is typically achieved using a Chiral Stationary Phase (CSP) .[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[1] A systematic approach to chiral method development is necessary to find the optimal combination of CSP and mobile phase. For a comprehensive guide, see the Chiral Separations section.
Q5: I have low recovery of my purified thienopyridine. What are the possible causes?
A5: Low recovery in preparative HPLC can stem from several factors, including irreversible adsorption of the compound to the column, sample precipitation, or issues with the fraction collection process.[5][9][10][11] For basic compounds, strong interactions with the stationary phase can be a significant contributor. See the troubleshooting guide on Low Recovery for detailed solutions.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance on resolving specific issues you may encounter during the HPLC purification of thienopyridine derivatives.
Issue: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge. This is a prevalent issue with basic compounds like thienopyridines.
Primary Cause: Secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Protocols & Explanations:
-
Step 1: Mobile Phase pH Adjustment:
-
Protocol: Prepare your aqueous mobile phase with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to achieve a pH between 2.5 and 3.5.[4]
-
Expertise & Experience: At a low pH, the residual silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic thienopyridine.[12] This minimizes the secondary ionic interactions that cause peak tailing.
-
-
Step 2: Add a Basic Modifier:
-
Protocol: To your organic mobile phase, add a small concentration (0.05-0.1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA).
-
Expertise & Experience: These basic additives act as silanol-masking agents. They compete with the basic analyte for interaction with the active silanol sites, thereby improving peak symmetry.[13]
-
-
Step 3: Use an End-Capped Column:
-
Protocol: If peak tailing is persistent, switch to a column that has been "end-capped."
-
Expertise & Experience: End-capping is a process where the stationary phase is treated to block most of the residual silanol groups. This reduces the sites available for secondary interactions.
-
-
Step 4: Consider a Different Stationary Phase:
-
Protocol: For particularly challenging separations, consider moving away from traditional silica-based columns.
-
Expertise & Experience: Polymer-based or hybrid silica columns have different surface chemistries and can offer improved peak shapes for basic compounds by minimizing silanol interactions.
-
Issue: Poor Resolution of Structurally Similar Analogs
This occurs when two or more thienopyridine derivatives or an impurity elute very close to each other, resulting in overlapping peaks.
Troubleshooting Workflow:
Caption: Workflow for improving peak resolution.
Detailed Protocols & Explanations:
-
Step 1: Optimize Mobile Phase Strength:
-
Protocol: Systematically vary the percentage of the organic solvent in your mobile phase. For better separation, a shallower gradient or a lower isocratic percentage of the organic solvent can be employed to increase retention and provide more time for the separation to occur.
-
Expertise & Experience: This is the most fundamental parameter for adjusting retention and resolution in reversed-phase chromatography.
-
-
Step 2: Change the Organic Modifier:
-
Protocol: If you are using acetonitrile, try switching to methanol, or vice versa.
-
Expertise & Experience: Acetonitrile and methanol have different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capability). This can alter the elution order and improve the resolution of closely eluting compounds.
-
-
Step 3: Adjust Mobile Phase pH:
-
Protocol: Make small, incremental changes to the pH of your aqueous mobile phase (e.g., in 0.2 pH unit steps).
-
Expertise & Experience: Even minor changes in pH can significantly impact the ionization state of thienopyridine derivatives, leading to changes in their retention and potentially improving selectivity between closely related structures.[14][15]
-
-
Step 4: Change the Stationary Phase:
-
Protocol: If resolution is still not achieved, consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase.
-
Expertise & Experience: These stationary phases offer different retention mechanisms (e.g., π-π interactions with a phenyl column) that can provide the necessary selectivity for difficult separations.
-
Issue: Low Recovery in Preparative Runs
Low recovery is when the amount of purified compound collected is significantly less than the amount injected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery.
Detailed Protocols & Explanations:
-
Step 1: Check for Sample Precipitation:
-
Protocol: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase. If a strong solvent like DMSO is used for initial dissolution, ensure the injection volume is small enough to prevent precipitation upon mixing with the mobile phase.
-
Expertise & Experience: Sample precipitation at the head of the column is a common cause of low recovery and high backpressure.
-
-
Step 2: Mitigate Strong Adsorption:
-
Protocol: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.
-
Expertise & Experience: For basic compounds like thienopyridines, irreversible adsorption to active sites on the stationary phase can lead to significant sample loss. A competing base can help to reduce these strong interactions and improve recovery.[13]
-
-
Step 3: Optimize Fraction Collection Parameters:
-
Protocol: Accurately determine the delay volume of your system (the volume between the detector and the fraction collector). Ensure your peak detection threshold is set appropriately to collect the entire peak.
-
Expertise & Experience: Incorrect fraction collection settings can lead to premature or late collection, resulting in the loss of a significant portion of the purified compound.[10][11]
-
-
Step 4: Post-Purification Column Wash:
-
Protocol: After your preparative run, wash the column with a strong solvent (e.g., 100% acetonitrile or methanol with 0.1% TFA) and analyze the wash for your compound of interest.
-
Expertise & Experience: This will help you determine if a significant amount of your compound is being irreversibly retained on the column.
-
Chiral Separations of Thienopyridine Derivatives
The stereochemistry of thienopyridine derivatives can have a profound impact on their pharmacological activity. Therefore, the separation of enantiomers is often a critical step in their development.
Method Development Strategy:
A systematic screening approach is the most effective way to develop a chiral separation method.
Caption: Chiral method development workflow.
Experimental Protocols:
1. Initial Screening of Chiral Stationary Phases:
-
Objective: To identify a CSP that shows enantioselectivity for the target thienopyridine derivative.
-
Recommended CSPs for Initial Screening:
-
Cellulose-based (e.g., Chiralcel® OD, OJ)
-
Amylose-based (e.g., Chiralpak® AD, IA)
-
Macrocyclic glycopeptide-based (e.g., Astec® CHIROBIOTIC™ V, T)[16]
-
-
Protocol:
-
Prepare a solution of your racemic thienopyridine derivative at approximately 1 mg/mL in a suitable solvent.
-
Screen each selected CSP with a set of standard mobile phases.
-
Analyze the chromatograms for any signs of peak splitting or separation between the enantiomers.
-
Data Presentation: Initial Screening Conditions
| Mobile Phase Mode | Typical Composition | Rationale |
| Normal Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Good starting point for many chiral separations. |
| Reversed Phase | Acetonitrile / Water with 0.1% Formic Acid | Useful for more polar derivatives. |
| Polar Organic | Acetonitrile / Methanol (e.g., 50:50 v/v) | Offers alternative selectivity. |
2. Method Optimization:
-
Objective: To achieve baseline resolution (Rs > 1.5) of the enantiomers.
-
Protocol:
-
Based on the most promising result from the initial screen, systematically adjust the mobile phase composition.
-
For normal phase, vary the ratio of the alcohol modifier.
-
For reversed phase, adjust the organic solvent percentage and the concentration of the acidic modifier.
-
Consider the use of basic additives (e.g., diethylamine) in normal phase for basic thienopyridines, as this can significantly impact selectivity.
-
Evaluate the effect of temperature. Sometimes, sub-ambient or elevated temperatures can improve resolution.
-
3. Scale-up to Preparative Chromatography:
-
Objective: To purify larger quantities of the individual enantiomers.
-
Protocol:
-
Once an optimized analytical method is developed, it can be scaled up to a preparative column with the same stationary phase.
-
The flow rate and injection volume are scaled up proportionally to the cross-sectional area of the preparative column.
-
Conduct loading studies on the analytical column to determine the maximum sample amount that can be injected without compromising resolution. This will inform the loading on the preparative column.[17][18][19]
-
References
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
-
Should an Additive be Added to your HPLC Eluent? LCGC International. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral Method Development. AMRI. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. [Link]
-
Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. LCGC International. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. MDPI. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. [Link]
-
Prep Chromatography Loading for Maximum Recoveries and Yields. Phenomenex. [Link]
-
Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. Contentstack. [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Aijiren. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Effective preparative separation techniques. YMC CO., LTD. [Link]
-
Cost-Effective Chiral Separation by Preparative HPLC. YMC America. [Link]
-
HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. eijppr.com [eijppr.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 19. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science [sepscience.com]
Technical Support Center: Optimizing the Synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Welcome to the technical support center for the synthesis of 4-chlorothieno[2,3-b]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to optimize your synthetic outcomes. Here, we will delve into the nuances of the common synthetic routes, address frequently encountered challenges, and offer practical solutions to enhance yield and purity.
I. Introduction to this compound
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its thieno[2,3-b]pyridine core is a privileged scaffold, and the presence of the chloro and cyano functionalities offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of diverse bioactive molecules.[1]
II. Primary Synthetic Routes: A Comparative Overview
Two principal synthetic strategies are commonly employed for the synthesis of this compound:
-
The Vilsmeier-Haack Approach: This method involves the cyclization of a suitable 2-aminothiophene precursor using the Vilsmeier-Haack reagent.[2][3]
-
Multi-Step Synthesis from 2-Aminothiophene-3-carboxylates: This scalable route involves the construction of the pyridine ring onto a pre-functionalized thiophene.
The choice of route often depends on the availability of starting materials, desired scale, and the specific substitution patterns of the thiophene precursor.
III. The Vilsmeier-Haack Approach: Detailed Protocol and Troubleshooting
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich heterocycles. In the context of this compound synthesis, a 3-acetyl-2-aminothiophene derivative is a common starting material.[2][3]
A. Reaction Workflow
Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.
B. Step-by-Step Protocol
Starting Material: 3-Acetyl-2-aminothiophene
Reagents:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ dropwise to the DMF while maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Aminothiophene: Dissolve the 3-acetyl-2-aminothiophene in a minimal amount of anhydrous DMF or another suitable solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture can be stirred at room temperature or heated (e.g., 60-100°C) depending on the substrate's reactivity. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
C. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Low reactivity of the aminothiophene substrate. 3. Insufficient reaction temperature or time. | 1. Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried. 2. Increase the reaction temperature and/or prolong the reaction time. Consider using a more electron-rich aminothiophene derivative if possible. 3. Systematically increase the temperature in increments (e.g., from room temperature to 60°C, then to 80°C) while monitoring by TLC. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials. | 1. Maintain a lower reaction temperature during the addition of reagents and consider a more gradual increase in temperature. 2. Ensure the purity of the starting 3-acetyl-2-aminothiophene. Recrystallize or purify the starting material if necessary. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of Vilsmeier reagent. 2. Short reaction time. | 1. Increase the molar equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.0 or more equivalents relative to the aminothiophene). 2. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Formation of 4-chloro-3-formylthieno[2,3-b]pyridine byproduct | Reaction conditions favoring formylation of the thiophene ring. | This is a known side reaction, especially at lower temperatures. To favor the desired unformylated product, higher reaction temperatures (around 100°C) are often required.[4] Protecting the amino group of the starting thiophene can also influence the reaction outcome.[4] |
IV. Multi-Step Synthesis from 2-Aminothiophene-3-carboxylates: A Scalable Alternative
This route offers a more controlled and often scalable approach to the target molecule. It typically involves three key transformations:
-
Synthesis of the 2-Aminothiophene Precursor: Often achieved via the Gewald reaction.[5][6][7][8][9]
-
Pyridine Ring Formation: Cyclization of the 2-aminothiophene-3-carboxylate with a suitable C1 synthon.
-
Chlorination and Nitrile Formation: Conversion of the resulting thieno[2,3-b]pyridin-4-one to the final product.
A. Synthesis Workflow
Caption: Multi-step synthesis workflow for this compound.
B. Step-by-Step Protocol (Illustrative)
Step 1: Gewald Reaction for 2-Aminothiophene Synthesis
-
Reaction Setup: In a round-bottom flask, combine the starting ketone or aldehyde, malononitrile (or ethyl cyanoacetate), and elemental sulfur in a suitable solvent such as ethanol or DMF.
-
Base Addition: Add a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often exothermic.
-
Isolation: After the reaction is complete (monitored by TLC), the product often precipitates. It can be collected by filtration and recrystallized.
Step 2: Pyridine Ring Formation and Subsequent Chlorination/Nitrile Formation
Detailed procedures for these steps can vary significantly based on the specific reagents and conditions employed. Generally, the 2-aminothiophene-3-carboxylate is cyclized with a reagent like formamide, followed by chlorination with a reagent such as POCl₃ or thionyl chloride. The nitrile group can be introduced at various stages, depending on the chosen synthetic strategy.
C. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Gewald Reaction | 1. Inefficient Knoevenagel condensation. 2. Poor solubility of sulfur. 3. Inappropriate base or solvent. | 1. Ensure the ketone/aldehyde is sufficiently activated. A stronger base or higher temperature may be needed. 2. Use a solvent in which sulfur has better solubility (e.g., DMF). 3. Screen different bases and solvents to find the optimal conditions for your specific substrates. |
| Difficult Pyridine Ring Closure | 1. Low reactivity of the 2-aminothiophene. 2. Unfavorable reaction conditions for cyclization. | 1. Ensure the purity of the 2-aminothiophene precursor. 2. Explore different cyclization reagents and conditions (e.g., different C1 synthons, higher temperatures, use of a catalyst). |
| Incomplete Chlorination | 1. Insufficient chlorinating agent. 2. Presence of water in the reaction mixture. | 1. Increase the equivalents of the chlorinating agent (e.g., POCl₃). 2. Ensure all reagents and solvents are anhydrous. |
| Side Reactions during Chlorination | Formation of undesired chlorinated byproducts. | Optimize the reaction temperature and time. Lower temperatures may improve selectivity. |
V. Purification and Characterization
A. Purification Techniques
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the final product. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used for elution.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.
B. Spectral Data for this compound
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will show characteristic chemical shifts in the downfield region. The exact shifts and coupling constants will depend on the substitution pattern of the thiophene ring. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the thieno[2,3-b]pyridine core and the carbon of the nitrile group (typically around 115-120 ppm) will be observed. |
| IR Spectroscopy | A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₃ClN₂S, MW ≈ 194.65 g/mol ). The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) will be a key diagnostic feature.[1] |
VI. Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is sluggish. What can I do to improve the reaction rate?
A1: Sluggishness in Vilsmeier-Haack reactions is often due to the low nucleophilicity of the aromatic substrate. To improve the rate, you can try the following:
-
Increase the reaction temperature: Gradually increasing the temperature can significantly accelerate the reaction. However, be mindful of potential side reactions and decomposition at very high temperatures.
-
Increase the concentration of the Vilsmeier reagent: Using a higher molar excess of the Vilsmeier reagent can drive the reaction forward.
-
Use a more activating starting material: If possible, modifying the starting 2-aminothiophene with electron-donating groups can enhance its reactivity.
Q2: I am observing the formation of a significant amount of a byproduct with a higher molecular weight in my mass spectrum. What could it be?
A2: In the synthesis of thieno[2,3-b]pyridines, dimerization or polymerization of the starting material or reactive intermediates can sometimes occur, especially under harsh reaction conditions (e.g., high temperatures, strong acids). It is also possible that a byproduct from a side reaction, such as the formylated derivative in the Vilsmeier-Haack synthesis, is present. To identify the byproduct, it is recommended to isolate it using chromatography and characterize it by NMR and mass spectrometry.
Q3: What are the best practices for handling phosphorus oxychloride (POCl₃)?
A3: POCl₃ is a highly corrosive and moisture-sensitive reagent. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, so all glassware must be scrupulously dried before use. It is best to dispense it using a syringe or a cannula under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination step?
A4: Yes, in many cases, thionyl chloride can be used as an alternative to phosphorus oxychloride for the chlorination of the thieno[2,3-b]pyridin-4-one intermediate. The reaction conditions may need to be optimized, but it is a viable alternative.
VII. References
-
Gewald, K. (1961). Zur Reaktion von Ketonen mit Nitrilen der Mercaptoessigsäure. Chemische Berichte, 94(3), 821-827.
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett.
-
Liang, Y., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. RSC Advances, 3(42), 19353-19357.
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Zhang, H., et al. (2005). Gewald synthesis of 2-aminothiophenes on a soluble polymer-support. Tetrahedron Letters, 46(23), 4059-4061.
-
Abdelwahab, B. F., et al. (2016). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. Journal of Heterocyclic Chemistry, 53(5), 1536-1542.
-
El-Emary, T. I. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 12(3), 605-616.
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (2022). ChemistrySelect, 7(14), e202104443.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(38), 26685-26732.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(substituted amino)acrylaldehydes and their applications in heterocyclic synthesis. (2013). Journal of Chemical and Pharmaceutical Research, 5(7), 187-196.
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2022). Chemistry, 4(3), 882-892.
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2023). Molecules, 28(13), 5158.
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. (2017). Journal of Heterocyclic Chemistry, 54(5), 2876-2882.
-
Rajput, A. P., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1158.
-
Scheme 3. Chloroacetylation reaction of the amino carboxamide (IV) to... - ResearchGate. [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2022). Chemistry Proceedings, 10(1), 84.
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2021). ChemistryOpen, 10(1), 10-14.
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). The Journal of Organic Chemistry, 86(15), 10243-10257.
-
Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (2012). Google Patents.
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). Molecules, 27(19), 6537.
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
A Senior Application Scientist's Guide to Achieving High Purity
Welcome to the dedicated technical support guide for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this critical heterocyclic intermediate. As a versatile building block in medicinal chemistry and materials science, its purity is paramount for reliable downstream applications and reproducible results.[1] This guide is structured to move from general questions to specific, hands-on solutions for complex purification scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purity and handling of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. For common methods like the Vilsmeier-Haack reaction or multi-step syntheses from aminothiophenes, you can anticipate the following:
-
Unreacted Starting Materials: Such as the precursor 2-aminothiophene derivatives.
-
Incompletely Chlorinated Intermediates: The corresponding 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile is a frequent and often challenging impurity to remove.[2]
-
Side-Reaction Products: Isomeric byproducts or compounds resulting from incomplete cyclization can occur.
-
Reagents and Catalysts: Residual phosphorus oxychloride or other reagents from the chlorination step.
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to hydrolysis of the nitrile group or other degradation pathways.[1]
Q2: Which analytical techniques are most effective for assessing the purity of my final product?
A2: A multi-faceted approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.
| Technique | Purpose | Key Insights Provided |
| ¹H NMR Spectroscopy | Structural Confirmation & Purity | Confirms the chemical structure and can quantify impurities with distinct proton signals. The absence of signals from starting materials is a key indicator. |
| High-Performance Liquid Chromatography (HPLC) | High-Resolution Purity Check | Provides a precise percentage of purity by separating the main compound from closely related impurities that may not be visible by NMR. |
| Mass Spectrometry (MS/HRMS) | Molecular Weight Confirmation | Confirms the molecular weight of the target compound and can help identify the mass of unknown impurities.[3][4] |
| Elemental Analysis | Elemental Composition | Confirms the elemental composition (C, H, N, S). Agreement between calculated and found values within ±0.4% is a strong indicator of high purity.[1] |
Q3: What are the recommended storage conditions to maintain the long-term purity of this compound?
A3: The compound is reported to be stable under normal storage conditions.[1] To ensure long-term integrity, store the solid material in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place away from direct light. A storage temperature of 2-8°C is often recommended.
Section 2: Troubleshooting Guide for Purification
This section provides solutions to specific experimental problems you may encounter.
Q1: My crude product is a dark, oily residue instead of the expected solid. What went wrong?
A1: This is a common issue often related to the reaction workup. The cause is typically residual solvent or the presence of significant, low-melting-point impurities.
-
Causality: High-boiling point solvents like DMF or DMSO, often used in synthesis, can be difficult to remove completely on a rotary evaporator.[3] Additionally, if the reaction did not go to completion or produced significant byproducts, the resulting mixture can prevent crystallization of the target compound.
-
Troubleshooting Steps:
-
Aqueous Workup: Ensure the reaction mixture is thoroughly quenched, typically by pouring it into ice-water.[3]
-
Extraction: Extract the aqueous phase multiple times with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.[3][5]
-
Washing: Wash the combined organic layers with water and then brine to remove residual water-soluble impurities (like DMF) and salts.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3] If you suspect residual high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether.
-
Q2: My column chromatography shows significant streaking and poor separation. How can I optimize it?
A2: Streaking and poor separation on a silica gel column are usually due to issues with solubility, sample loading, or the choice of the mobile phase.
-
Causality: The polar carbonitrile and heterocyclic nitrogen atoms in this compound can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[1] Using a solvent system with incorrect polarity will fail to provide differential partitioning between the stationary and mobile phases for the compound and its impurities.
-
Troubleshooting & Optimization Workflow:
Caption: Workflow for optimizing column chromatography.
-
Key Recommendations:
-
Solvent System: Start by developing a solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for the target compound. Common systems include hexane-ethyl acetate or dichloromethane-methanol mixtures.[1][4]
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane. If it is not fully soluble, add a small amount of the more polar eluent component (e.g., ethyl acetate). Adsorbing the crude product onto a small amount of silica gel ("dry loading") is highly recommended for compounds with limited solubility, as this often leads to sharper bands.
-
Deactivation: To reduce tailing, you can add a small amount (~0.5%) of triethylamine or methanol to your eluent system. This competitively binds to the active sites on the silica gel.
-
Q3: My purity is stalled at ~95-98% after chromatography. How can I remove the final traces of impurities?
A3: Reaching >99% purity often requires a secondary purification step, as structurally similar impurities may co-elute during chromatography. Recrystallization is the most effective technique for this final polishing step.
-
Causality: Isomers or analogs with very similar polarity, such as the 4-hydroxy precursor, can be difficult to resolve completely by chromatography alone. Recrystallization separates compounds based on differences in solubility in a specific solvent at different temperatures, a property that can be distinct even for compounds with similar polarity.
-
Solution: Recrystallization
-
Solvent Selection: The key is finding a single solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on its known solubility, good candidates to screen would be ethanol, isopropanol, acetonitrile, or solvent pairs like dichloromethane/hexane or ethyl acetate/hexane.[1]
-
Procedure: Dissolve the impure solid in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for the initial purification of crude this compound.
-
Preparation of the Column:
-
Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring a flat, stable bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.
-
Carefully layer this powder on top of the packed column bed.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and monitor the eluate by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, step-wise increase the ethyl acetate concentration from 5% to 10%, then 15%, and so on. This provides better separation than a single isocratic elution.[1][3]
-
Collect fractions (e.g., 10-20 mL each) and analyze them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization for High-Purity Material
This protocol is for removing trace impurities from material that is already >95% pure.
-
Solvent Screening (Small Scale):
-
Place ~20 mg of the compound into several small test tubes.
-
Add a different potential solvent (e.g., ethanol, acetonitrile, ethyl acetate) dropwise to each tube at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.
-
Heat the tubes that dissolved the solid to see if more solid can be dissolved.
-
Cool the solutions that dissolved the solid when hot. The solvent that yields a good amount of crystalline precipitate upon cooling is a suitable choice.
-
-
Recrystallization (Scale-up):
-
Place the material to be purified in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., in a water bath) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If the solution is colored and the pure compound is known to be white, you may add a small amount of activated charcoal and perform a hot filtration through a fluted filter paper to remove colored impurities.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small volume of the cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Section 4: Visual Workflow for Purification Strategy
This decision tree helps in selecting the appropriate purification path based on the initial state of the product.
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. 4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile, CasNo.63873-60-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting the Vilsmeier-Haack Reaction for Thienopyridine Formylation
Welcome to the technical support center for the Vilsmeier-Haack formylation of thienopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful C-H functionalization reaction to introduce a formyl group onto the thienopyridine scaffold, a core component of numerous pharmaceutical agents.[1][2] As a seasoned application scientist, I understand that while the Vilsmeier-Haack reaction is a robust tool, its application to complex heterocyclic systems like thienopyridines can present unique challenges. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench. We will delve into the causality behind experimental choices, ensuring that each troubleshooting step is grounded in solid scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vilsmeier-Haack reaction on a thienopyridine substrate is resulting in a very low yield or no product at all. What are the primary factors to investigate?
A1: Low or no conversion in a Vilsmeier-Haack reaction with a thienopyridine substrate typically points to one of three key areas: the reactivity of your specific thienopyridine isomer, the quality and stoichiometry of your reagents, or suboptimal reaction conditions.
Underlying Principles: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium salt, is the electrophile.[3][4] The success of the reaction hinges on the nucleophilicity of the thienopyridine ring, which must be sufficient to attack the relatively weak Vilsmeier electrophile.[3][5]
Troubleshooting Protocol:
-
Assess Substrate Reactivity: The electron density of the thienopyridine ring is paramount. The pyridine ring is electron-deficient, which can deactivate the entire fused system towards electrophilic attack. The position of the nitrogen atom and the presence of activating or deactivating substituents dramatically influence reactivity.
-
Electron-Donating Groups (EDGs): Alkoxy, alkyl, or amino groups on the thienopyridine ring will increase its nucleophilicity and facilitate the reaction.
-
Electron-Withdrawing Groups (EWGs): Nitro, cyano, or acyl groups will significantly decrease the ring's reactivity, often leading to reaction failure under standard conditions. For substrates with potent EWGs, consider alternative formylation methods.
-
-
Verify Reagent Quality and Preparation: The Vilsmeier reagent is moisture-sensitive.
-
Anhydrous Conditions: Ensure your DMF is anhydrous and your POCl₃ is fresh and has been handled under inert conditions. Moisture will quench the Vilsmeier reagent.
-
Reagent Formation: The Vilsmeier reagent is typically formed in situ by the slow addition of POCl₃ to chilled DMF. This is an exothermic reaction. A common observation is the formation of a colorless to pale-yellow crystalline precipitate of the Vilsmeier reagent.[6]
-
-
Optimize Reaction Conditions:
-
Temperature: For many thienopyridines, the reaction may require heating. A typical starting point is to form the Vilsmeier reagent at 0°C, add the thienopyridine substrate at low temperature, and then gradually warm the reaction to 60-80°C.[7] Monitor the reaction by TLC to determine the optimal temperature and time.
-
Stoichiometry: An excess of the Vilsmeier reagent is often necessary. A molar ratio of 1.5 to 3.0 equivalents of the reagent to the thienopyridine substrate is a good starting point for optimization.[6]
-
Q2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity of formylation on my thienopyridine?
A2: Achieving high regioselectivity in the formylation of substituted thienopyridines is a common challenge. The site of formylation is governed by a complex interplay of electronic and steric effects.
Directing Effects on the Thienopyridine Ring:
-
Thiophene Ring Preference: In general, the electron-rich thiophene ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. Therefore, formylation is most likely to occur on the thiophene portion of the scaffold.
-
Influence of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is deactivating and directs electrophilic substitution to the meta position relative to itself.
-
Substituent Effects: The directing effects of existing substituents on the ring will also play a crucial role. EDGs will activate the ortho and para positions relative to their location, while EWGs will deactivate these positions.
Strategies to Control Regioselectivity:
-
Understanding Isomer Reactivity: The inherent electronic properties of the different thienopyridine isomers will dictate the most nucleophilic position. For instance, in thieno[3,2-b]pyridine, the C5 position is often favored for electrophilic attack.
-
Steric Hindrance: Bulky substituents can block access to otherwise electronically favored positions, directing the Vilsmeier reagent to a less hindered site.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Predicting Regioselectivity:
| Thienopyridine Isomer | Expected Position of Formylation | Rationale |
| Thieno[2,3-b]pyridine | C3 or C5 | C3 is electronically favored on the thiophene ring. C5 is meta to the pyridine nitrogen. |
| Thieno[3,2-b]pyridine | C2 or C5 | C2 is the most electron-rich position on the thiophene ring. C5 is also activated. |
| Thieno[3,4-b]pyridine | C1 or C3 | Both positions are on the electron-rich thiophene ring. |
| Thieno[2,3-c]pyridine | C3 or C7 | C3 is on the thiophene ring. C7 is meta to the pyridine nitrogen. |
| Thieno[3,2-c]pyridine | C2 or C4 | C2 is on the thiophene ring. C4 is meta to the pyridine nitrogen. |
Q3: My reaction appears to work, but I am isolating a chlorinated byproduct instead of the desired aldehyde. What is happening and how can I prevent this?
A3: The formation of chlorinated byproducts is a known side reaction in Vilsmeier-Haack chemistry, especially with heteroaromatic substrates containing certain functional groups.
Mechanism of Chlorination: The Vilsmeier reagent can act as a chlorinating agent, particularly at elevated temperatures. This is more likely to occur if there are nucleophilic groups on the thienopyridine ring that can be displaced by a chloride ion.
Preventative Measures:
-
Control Reaction Temperature: Avoid excessive heating. Use the minimum temperature required for the formylation to proceed at a reasonable rate.
-
Prompt Aqueous Work-up: Once the reaction is complete, the aqueous work-up should be performed promptly and efficiently. The hydrolysis of the iminium intermediate to the aldehyde is crucial and minimizes the time the product is exposed to potentially reactive chlorine species.
-
Careful Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This helps to control the exotherm and rapidly hydrolyze any remaining Vilsmeier reagent.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of a Thienopyridine
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C during the addition. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a white precipitate may be observed.
-
Substrate Addition: Dissolve the thienopyridine substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or another suitable base. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier– Haack reaction | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Managing Reaction Temperature for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile. Precise temperature management is not merely a procedural step but a critical parameter that dictates reaction pathway, product purity, and overall yield. This document is structured to address common questions and troubleshoot specific issues encountered in the laboratory, ensuring a robust and reproducible synthetic outcome.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of temperature in the synthesis of the target compound.
Q1: Why is precise temperature control so critical in the synthesis of this compound?
A: Temperature is a pivotal factor that governs both the kinetics and thermodynamics of the reaction. In the context of synthesizing complex heterocyclic systems like thieno[2,3-b]pyridines, improper temperature control can lead to several undesirable outcomes:
-
Side Product Formation: Competing reaction pathways may become favorable at different temperatures. A notable example in this synthesis is the Vilsmeier-Haack reaction, where slight temperature variations can lead to formylated byproducts alongside the desired product[1].
-
Reduced Yield: Sub-optimal temperatures can result in slow or incomplete reactions, leaving significant amounts of starting material unreacted. Conversely, excessive heat can cause decomposition of reactants, intermediates, or the final product, drastically lowering the yield.
-
Safety Hazards: Certain steps, particularly chlorination using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride, are highly exothermic[2]. Without adequate cooling and controlled reagent addition, the reaction can experience a thermal runaway, leading to a rapid increase in temperature and pressure, posing a significant safety risk.
Q2: What is the optimal temperature range for the key Vilsmeier-Haack cyclization step, and how does it influence the final product?
A: The optimal temperature for the Vilsmeier-Haack cyclization of N-protected 3-acetyl-2-aminothiophene precursors is highly dependent on the desired final product. This step demonstrates a clear temperature-dependent product distribution[1].
-
For 4-Chlorothieno[2,3-b]pyridine (Unformylated Product): A higher temperature, specifically around 100 °C, is required. At this temperature, the reaction proceeds to cyclization and subsequent deformylation, yielding the target unformylated thienopyridine[1].
-
For 4-Chloro-3-formylthieno[2,3-b]pyridine (Formylated Side-Product): A lower temperature of approximately 65 °C favors the formation of the formylated derivative as the major product. The deformylation step is not efficiently activated at this temperature[1]. Therefore, maintaining a reaction temperature of 100 °C is crucial for maximizing the yield of the desired unformylated 4-Chlorothieno[2,3-b]pyridine.
Q3: What are the primary risks associated with inadequate temperature control during the chlorination step (e.g., using POCl₃)?
A: The chlorination of a pyrimidinone precursor to form the 4-chloro derivative is a common and critical step[3][4]. The primary risks of poor temperature control are:
-
Thermal Runaway: The reaction of phosphorus oxychloride with the precursor is often highly exothermic. If POCl₃ is added too quickly or the reaction vessel is not adequately cooled (typically starting at 0 °C), the heat generated can overwhelm the cooling system. This can cause the solvent to boil violently and create a dangerous pressure buildup.
-
Product Decomposition: Thieno[2,3-b]pyridine systems can be sensitive to harsh conditions. Excessive temperatures during chlorination can lead to charring and decomposition, resulting in a complex mixture of impurities and a significantly reduced yield of the desired product.
-
Formation of Impurities: Uncontrolled temperature fluctuations can promote side reactions, leading to the formation of difficult-to-remove, chlorinated impurities that compromise the purity of the final compound.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis.
Q1: Issue: My final product is a mixture containing a significant amount of 4-chloro-3-formylthieno[2,3-b]pyridine. What went wrong?
Likely Cause: The temperature during the Vilsmeier-Haack cyclization was likely maintained at a lower temperature (around 65-70 °C) instead of the required 100 °C. At this lower temperature, the formylated intermediate is stable and does not readily undergo the deformylation required to yield the final unformylated product[1].
Solution & Prevention:
-
Solution: If the reaction has already been worked up, separating the formylated and unformylated products can be challenging and may require careful column chromatography.
-
Prevention: Ensure the reaction mixture for the cyclization step is heated to and maintained at 100 °C. Use a reliable heating mantle with a thermocouple controller and ensure the reaction vessel is properly insulated to prevent heat loss. Monitor the internal reaction temperature directly, not just the heating block setting.
Q2: Issue: The reaction is sluggish or appears incomplete by TLC analysis, resulting in a low yield.
Likely Cause: This issue can stem from several temperature-related factors:
-
Insufficient Temperature: The activation energy for the reaction is not being met. For steps requiring reflux, ensure a true, sustained reflux is achieved[2][5]. For the Vilsmeier-Haack cyclization, a temperature below 100 °C will significantly slow the desired reaction pathway[1].
-
Inadequate Heating Time: Many heterocyclic cyclizations require prolonged heating to go to completion. A reaction time of 3-4 hours or even longer at the target temperature is often necessary[5].
Solution & Prevention:
-
Verify Temperature: Calibrate your thermometer or thermocouple. Ensure the reaction is being heated to the specified temperature in the protocol.
-
Increase Reaction Time: Continue heating the reaction and monitor its progress periodically using TLC. If the reaction is proceeding but is slow, extending the heating time may be sufficient to drive it to completion.
-
Ensure Efficient Stirring: Inadequate stirring can lead to localized temperature gradients and poor heat distribution, effectively lowering the overall reaction rate. Use a suitable stir bar and speed to ensure the mixture is homogeneous.
Q3: Issue: I observed a sudden, uncontrolled temperature increase (exotherm) during the addition of the chlorinating agent (e.g., POCl₃ or oxalyl chloride).
Likely Cause: This is a classic thermal runaway event. It is caused by adding the highly reactive chlorinating agent too quickly to the reaction mixture without sufficient cooling to dissipate the heat generated by the exothermic reaction[2].
Solution & Prevention:
-
Immediate Action (Safety First): If a runaway occurs, immediately remove the heating source (if any) and, if safe to do so, increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath). Alert personnel in the lab. Do not attempt to cap or seal a runaway reaction.
-
Prevention: This is the most critical step.
-
Cooling: Always begin the addition of the chlorinating agent with the reaction flask submerged in an efficient cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath to maintain 0 °C or lower).
-
Slow, Dropwise Addition: Use an addition funnel to add the chlorinating agent slowly and dropwise. This allows the heat to be dissipated by the cooling bath as it is generated.
-
Constant Monitoring: Monitor the internal temperature of the reaction throughout the addition. If the temperature begins to rise rapidly, immediately stop the addition until it stabilizes at the desired setpoint.
-
Section 3: Experimental Protocol & Data
Protocol: Temperature-Controlled Vilsmeier-Haack Cyclization
This protocol is adapted from methodologies where temperature dictates the product outcome, specifically for the cyclization of an N-protected 3-acetyl-2-aminothiophene precursor[1].
Reagents:
-
N-(3-acetylthiophen-2-yl)acetamide (1 equivalent)
-
Vilsmeier-Haack Reagent (Phosphorus oxychloride in DMF) (6-12 equivalents)
-
Ice-water bath
-
Heating mantle with temperature controller and thermocouple
Procedure:
-
Reagent Preparation: Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride to chilled (0 °C) dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Reactant Addition: Dissolve the N-(3-acetylthiophen-2-yl)acetamide precursor in a suitable flask and cool the solution in an ice-water bath.
-
Controlled Addition: Slowly add the prepared Vilsmeier-Haack reagent to the cooled solution of the precursor while maintaining the internal temperature below 10 °C.
-
Heating to Target Temperature (Critical Step):
-
Condition A (for unformylated product): After the addition is complete, slowly heat the reaction mixture to 100 °C . Maintain this temperature for 4-5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Condition B (for formylated product): After the addition is complete, slowly heat the reaction mixture to 65 °C . Maintain this temperature for 4-5 hours[1].
-
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until pH ~7-8.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Summary: Temperature Effects on Product Distribution
The following table summarizes the expected outcomes based on the reaction temperature during the Vilsmeier-Haack cyclization, as described in the literature[1].
| Reaction Temperature | Primary Product | Secondary Product | Rationale |
| ~65 °C | 4-Chloro-3-formylthieno[2,3-b]pyridine | 4-Chlorothieno[2,3-b]pyridine | Insufficient thermal energy to drive the deformylation of the Vilsmeier intermediate. |
| 100 °C | 4-Chlorothieno[2,3-b]pyridine | Minimal to none | Sufficient thermal energy promotes both cyclization and subsequent deformylation, leading to the desired unformylated product. |
Section 4: Visualization of Key Processes
Diagram 1: Temperature-Dependent Reaction Pathway
Caption: Reaction pathway showing temperature's effect on product formation.
Diagram 2: Troubleshooting Workflow for Temperature Issues
Caption: A workflow for diagnosing and resolving temperature-related issues.
References
-
Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). PMC - NIH. Retrieved from [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2022). MDPI. Retrieved from [Link]
-
Abdelwahab, B. F., et al. (2017). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. Retrieved from [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications. Retrieved from [Link]
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Solvent Selection for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile Reactions
Introduction: 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its reactivity is dominated by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Successful outcomes for these transformations are critically dependent on the appropriate selection of the reaction solvent. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions related to solvent choice in reactions involving this important scaffold.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on how solvent selection can be the root cause and the ultimate solution.
Issue 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is slow or not going to completion.
Question: I am attempting to displace the chloride on this compound with a primary amine, but after 24 hours at 80 °C in THF, I only see 10% conversion. What is going wrong?
Answer: This is a classic issue of solvent mismatch for the SNAr mechanism. The SNAr reaction proceeds through a charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount for the reaction to proceed efficiently.
-
Causality: Tetrahydrofuran (THF) is a relatively non-polar, non-coordinating solvent. While it may dissolve the starting materials, it does a poor job of stabilizing the negatively charged Meisenheimer complex formed during the nucleophilic attack. This leads to a high activation energy for both the formation and progression of the intermediate to the product, resulting in a very slow reaction.[1]
-
Solution: Switch to a polar aprotic solvent . These solvents possess strong dipole moments capable of stabilizing charged intermediates but lack acidic protons that would solvate and deactivate the nucleophile.[2][3][4]
-
Primary Recommendations: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMAc). These solvents excel at solvating the counter-ion of the nucleophile (if present) and stabilizing the Meisenheimer complex, dramatically accelerating the reaction rate.[4][5]
-
Temperature Consideration: These solvents also have higher boiling points, allowing you to increase the reaction temperature safely (e.g., to 120-150 °C), which will further increase the reaction rate.
-
Issue 2: I am observing significant side product formation, including decomposition.
Question: My SNAr reaction with a potent nucleophile in DMSO at 150 °C gives me a complex mixture, and my desired product yield is low. How can I improve selectivity?
Answer: While high temperatures and highly polar solvents accelerate the desired reaction, they can also promote undesired pathways, especially with sensitive substrates or strong nucleophiles.
-
Causality:
-
Decomposition: The thieno[2,3-b]pyridine core, while relatively robust, can be susceptible to decomposition under harsh conditions (very high temperatures in the presence of strong bases/nucleophiles). DMSO, in particular, can have thermal stability issues and react with certain reagents at elevated temperatures.
-
Side Reactions: The nitrile group (-CN) can be susceptible to hydrolysis or other reactions under harsh basic or nucleophilic conditions, especially at high temperatures.
-
-
Solution:
-
Lower the Temperature and Screen Solvents: Instead of maximizing temperature, find a balance. A solvent like DMF or DMAc might allow for a sufficient reaction rate at a lower temperature (e.g., 100-120 °C) compared to a less polar option.
-
Consider a Less Polar, High-Boiling Solvent: If decomposition is the primary issue, a less reactive, high-boiling point solvent like 1,4-dioxane or toluene could be a better choice, especially if the nucleophile is strong enough to drive the reaction without the aid of a highly polar medium. This is a common strategy in palladium-catalyzed reactions.[6]
-
Base Selection: Ensure you are not using an overly strong or nucleophilic base if one is required. A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over organic amine bases or hydroxides.
-
Issue 3: My Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reaction has low yield.
Question: I'm trying to perform a Suzuki coupling with an arylboronic acid using this compound in pure Toluene, but the yield is poor. What solvent adjustments should I make?
Answer: Palladium-catalyzed cross-coupling reactions have complex catalytic cycles, and the solvent plays a multifaceted role in solubilizing all components and influencing the rate of key steps like oxidative addition and reductive elimination.[7][8]
-
Causality: A single, non-polar solvent like toluene is often insufficient. The reaction mixture contains a non-polar organic halide, a polar boronic acid, an inorganic base (e.g., K₂CO₃), and the palladium catalyst complex. Poor solubility of any of these components, particularly the base and the boronic acid, can stall the catalytic cycle.
-
Solution: Employ a biphasic or mixed-solvent system .
-
Typical Suzuki Systems: A mixture of an ethereal or aromatic solvent with a polar co-solvent is standard.
-
Toluene/Water or 1,4-Dioxane/Water: This is a very common and effective combination. The organic solvent dissolves the aryl halide and catalyst, while water dissolves the inorganic base and the boronic acid, bringing all components to the interface where the reaction occurs.
-
DMF or Ethanol as Co-solvents: Sometimes, adding a polar organic solvent like DMF or ethanol can improve the solubility of all components and lead to a homogeneous or more efficient reaction.[9]
-
-
Buchwald-Hartwig Amination: This reaction often performs well in anhydrous, non-polar aprotic solvents like toluene , xylene , or 1,4-dioxane .[6][10] The choice often depends on the required temperature. A strong, non-nucleophilic base that is soluble in these systems, like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used.
-
| Reaction Type | Problem | Recommended Solvent System | Rationale |
| SNAr | Low Conversion / Slow Rate | DMF, DMSO, NMP | Stabilizes charged Meisenheimer intermediate.[2][4] |
| SNAr | Decomposition / Side Products | 1,4-Dioxane or lower temp in DMF | Balance reactivity and stability. |
| Suzuki Coupling | Low Yield | Toluene/H₂O, 1,4-Dioxane/H₂O | Solubilizes both organic and inorganic reagents.[7] |
| Buchwald-Hartwig | Low Yield | Toluene, 1,4-Dioxane | Anhydrous conditions, good solubility for catalyst complex.[6][10] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of polar aprotic solvents in accelerating SNAr reactions on this substrate?
A1: Polar aprotic solvents (like DMF, DMSO) accelerate SNAr reactions through two primary effects. First, their polarity is crucial for stabilizing the high-energy, negatively charged Meisenheimer intermediate.[1] Second, they solvate the cation of the nucleophile's salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[4] In contrast, polar protic solvents (like ethanol or water) would form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction.[5]
Caption: Solvent effect on SNAr reaction rates.
Q2: For a Buchwald-Hartwig amination, what is more important: solvent polarity or the absence of water?
A2: For Buchwald-Hartwig aminations, the absence of water is generally more critical than solvent polarity. The catalytic cycle involves organopalladium intermediates and utilizes strong bases (e.g., NaOtBu) that are readily quenched by water. The reaction is typically performed in anhydrous non-polar aprotic solvents like toluene or dioxane, which are excellent for dissolving the catalyst and substrate.[6][10] While some newer catalyst systems show more water tolerance, starting with anhydrous conditions is the standard protocol for ensuring high yields.
Q3: Can I use microwave heating to accelerate my reactions, and how does that affect solvent choice?
A3: Yes, microwave heating is an excellent technique for accelerating these reactions. However, you must choose a solvent with a high boiling point and a good dielectric constant to absorb microwave energy efficiently.
-
Good choices for microwave synthesis: DMF, NMP, and ethanol are all excellent microwave absorbers.
-
Poor choices for microwave synthesis: Toluene and 1,4-dioxane are poor absorbers and will heat inefficiently unless a passive heating element is used. When using a microwave, you can often dramatically reduce reaction times from hours to minutes. A typical SNAr reaction might be complete in 20-30 minutes at 150 °C in DMF under microwave irradiation.[11]
Part 3: Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
This protocol provides a robust starting point for the displacement of the C4-chloride with a generic primary or secondary amine.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Addition of Amine and Base: Add the amine nucleophile (1.2–1.5 equiv) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.1–0.5 M solution with respect to the starting material.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80–120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for a typical SNAr reaction.
References
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, ACS Publications. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B, ACS Publications. [Link]
-
What role does a polar aprotic solvent play in SN2 reactions? Pearson+ Study Prep. [Link]
-
Why does polar aprotic solvent favour SN2 reactions generally? Quora. [Link]
-
Why do polar, aprotic solvents favour SN2 pathways over SN1? Reddit r/chemhelp. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
SN1 vs SN2. Chemistry LibreTexts. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL Discovery. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Institutes of Health (NIH). [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Institutes of Health (NIH). [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]
-
Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
-
Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. MDPI. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]
-
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. National Institutes of Health (NIH). [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. [Link]
-
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. ResearchGate. [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TLC Monitoring of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring reactions involving 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile using Thin-Layer Chromatography (TLC). The content is structured to offer both foundational knowledge and in-depth troubleshooting advice to ensure reliable and reproducible experimental outcomes.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₈H₃ClN₂S.[1] Its structure, featuring a thieno[2,3-b]pyridine core with a chlorine atom and a carbonitrile group, makes it a versatile intermediate in organic synthesis and medicinal chemistry.[1] The chlorine at position 4 is susceptible to nucleophilic aromatic substitution, while the cyano group at position 5 influences the molecule's electronic properties and can participate in various chemical transformations.[1] This compound and its derivatives have shown potential in areas such as pharmaceutical development and materials science.[1] Given its reactivity, careful monitoring of reactions is crucial for optimizing yields and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound reactions?
A good starting point for many organic compounds is a 1:1 mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2][3] For this compound, which has some polar character due to the nitrile and nitrogen atoms, a system of 30-50% ethyl acetate in hexanes is often a reasonable starting point. You can then adjust the ratio to achieve an optimal Rf value for the starting material, ideally between 0.2 and 0.4.[2][3]
Q2: How can I visualize the spots of this compound and its derivatives on a TLC plate?
Due to its aromatic and conjugated system, this compound is expected to be UV-active.[1][4] Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm.[5][6][7] The compound should appear as a dark spot against the fluorescent green background of the TLC plate.[6][7] If the products of the reaction are not UV-active, or for secondary confirmation, destructive staining methods can be employed. A general-purpose stain like potassium permanganate can be effective for visualizing a wide range of organic compounds.[8]
Q3: What are the expected Rf values for the starting material and common reaction products?
The Retention factor (Rf) value is highly dependent on the specific TLC conditions (stationary phase, mobile phase, temperature, etc.).[9][10] However, we can predict relative polarities. This compound is a moderately polar compound. In reactions where the chlorine atom is substituted by a more polar group (e.g., an amine or an alcohol), the product will be more polar than the starting material and thus have a lower Rf value . Conversely, if the substituent is less polar, the product will have a higher Rf value . It is crucial to run a co-spot (a lane with both the reaction mixture and the starting material) to accurately assess the progress of the reaction.
Q4: My reaction is conducted in a high-boiling point solvent like DMF or DMSO. How can I effectively run a TLC?
High-boiling point solvents can cause significant streaking on a TLC plate.[11] To mitigate this, after spotting your reaction mixture, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[11]
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or "tailing" | 1. Sample Overload: The applied spot is too concentrated.[4][12] 2. Inappropriate Solvent System: The eluent is not polar enough to move a highly polar compound, or the compound has acidic/basic properties causing strong interaction with the silica gel.[12][13] 3. Compound Degradation: The compound may be unstable on the acidic silica gel.[11][13] | 1. Dilute your sample before spotting. Apply the sample in small, repeated applications, allowing the solvent to dry between each application to keep the spot size small.[12] 2. Increase the polarity of your eluent. For acidic or basic compounds, add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent (e.g., 0.1-1%).[13] 3. Consider using neutral or basic alumina TLC plates, or perform a 2D TLC to check for decomposition.[11] |
| No spots are visible on the TLC plate | 1. Low Concentration: The concentration of the compound in the reaction mixture is too low to be detected.[4][12] 2. Compound is not UV-Active: While the starting material is likely UV-active, the product may not be. 3. Compound Volatility: The compound may have evaporated from the plate.[4] 4. Solvent Level Too High: The initial solvent level in the developing chamber was above the spotted baseline, washing the sample away.[12] | 1. Concentrate a small aliquot of your reaction mixture before spotting, or apply the sample multiple times in the same spot, ensuring the solvent dries between applications.[4][12] 2. Use a chemical stain for visualization. Potassium permanganate is a good general stain. Iodine chambers can also be effective for many organic compounds.[5][7][8] 3. This is less likely with the thieno[2,3-b]pyridine core but can be a factor for smaller, more volatile products. If suspected, minimize drying time on the plate before development. 4. Ensure the solvent level in the developing chamber is below the baseline of your spotted samples.[12] |
| Rf values are inconsistent between runs | 1. Chamber Saturation: The TLC chamber was not properly saturated with the eluent vapor.[10] 2. Temperature Fluctuations: Significant changes in temperature can affect Rf values.[14] 3. Changes in Mobile Phase Composition: Solvent evaporation can alter the composition of the mobile phase over time.[14] 4. Humidity: Adsorbed water on the silica plate can change its polarity.[14] | 1. Line the inside of the TLC chamber with filter paper saturated with the eluent and allow it to sit for 5-10 minutes before placing the plate inside. This ensures the chamber atmosphere is saturated with solvent vapors. 2. Conduct TLC experiments in a temperature-controlled environment.[14] 3. Always use fresh eluent for each run.[12] 4. Activate the TLC plate by heating it in an oven (e.g., 110 °C for 10-15 minutes) before use to remove adsorbed water.[14] |
| Reactant and product spots are too close together (poor separation) | 1. Suboptimal Solvent System: The polarity of the eluent is not ideal for resolving the compounds.[11] 2. Similar Polarity of Compounds: The starting material and product have very similar polarities. | 1. Systematically vary the solvent ratio. If a single solvent system is ineffective, try a different solvent combination (e.g., dichloromethane/methanol or toluene/ethyl acetate).[2][3] For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[15] 2. Use a longer TLC plate to allow for greater separation. A co-spot is essential to confirm if two spots are indeed different compounds.[11] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring
-
Plate Preparation: Handle the silica gel TLC plate only by the edges to avoid contamination. Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Application: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline. For comparison, spot the starting material in a separate lane. It is also highly recommended to do a "co-spot" where both the starting material and reaction mixture are spotted in the same lane. Keep the spot size as small as possible (1-2 mm diameter).[10]
-
Development: Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid saturation. Close the chamber and wait 5-10 minutes. Carefully place the TLC plate into the chamber, ensuring the eluent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[16] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[6] If necessary, use a chemical stain for further visualization.
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[10][16]
Protocol 2: 2D TLC for Stability Check
This protocol is useful if you suspect your compound is decomposing on the silica gel plate.[11]
-
Spot your sample in one corner of a square TLC plate, about 1.5 cm from each edge.
-
Develop the plate in a chosen solvent system as described in Protocol 1.
-
Remove the plate, dry it completely, and then rotate it 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If the compounds are stable, all spots will appear along a diagonal line. Any spots appearing off the diagonal indicate decomposition products formed during the chromatography process.[11]
Visual Workflows
Caption: Troubleshooting decision tree for common TLC issues.
References
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
What factors affect the Rf value on tlc plates? - Blog - MicoBio Chemical. (2025, June 17). Retrieved January 12, 2026, from [Link]
-
Thin Layer Chromatography - Chemistry Online @ UTSC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved January 12, 2026, from [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
-
6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020, April 17). Retrieved January 12, 2026, from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved January 12, 2026, from [Link]
-
Why is the RF value used in TLC qualitative analysis? - Quora. (2021, February 24). Retrieved January 12, 2026, from [Link]
-
(PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines - ResearchGate. (2017, May 30). Retrieved January 12, 2026, from [Link]
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2021, August 25). Retrieved January 12, 2026, from [Link]
-
Visualising plates - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 12, 2026, from [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved January 12, 2026, from [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. (2020, October 1). Retrieved January 12, 2026, from [Link]
-
Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines - ResearchGate. (2020, October 1). Retrieved January 12, 2026, from [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. (2023, November 12). Retrieved January 12, 2026, from [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2023, September 2). Retrieved January 12, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2023, June 3). Retrieved January 12, 2026, from [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube. (2022, August 9). Retrieved January 12, 2026, from [Link]
-
Determining a solvent system - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 12, 2026, from [Link]
-
4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83835400 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2023, July 5). Retrieved January 12, 2026, from [Link]
-
4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. silicycle.com [silicycle.com]
- 3. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. What factors affect the Rf value on tlc plates? - Blog - MicoBio Chemical [mico-bio.com]
- 15. Chromatography [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Welcome to the comprehensive technical support guide for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile (CAS RN: 63873-61-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of common experimental issues encountered with this versatile heterocyclic compound. Our goal is to empower you with the technical knowledge and field-proven insights necessary for successful and reproducible experimentation.
I. Compound Overview & Key Properties
This compound is a heterocyclic organic compound featuring a thieno[2,3-b]pyridine core, with a chlorine atom at the 4-position and a carbonitrile group at the 5-position.[1] Its unique structure makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for nucleophilic substitution and cyclization reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₃ClN₂S | [1] |
| Molecular Weight | 194.64 g/mol | [1][2] |
| Appearance | Solid under standard conditions | [1] |
| CAS Number | 63873-61-0 | [2][3][4] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental aspects of storing and handling this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C. This minimizes degradation from atmospheric moisture and oxygen.
Q2: Is this compound sensitive to moisture?
A2: While the compound demonstrates resistance to hydrolysis under neutral conditions due to its stable aromatic framework, it is best practice to avoid moisture.[1] The presence of moisture, especially in combination with acidic or basic conditions, could potentially lead to hydrolysis of the carbonitrile group or other undesired reactions.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound exhibits limited aqueous solubility but is soluble in various organic solvents.[1] It shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For reaction purposes, solvents like dichloromethane, toluene, and dioxane are also commonly used, depending on the specific reaction conditions.[5][6][7]
Q4: What are the primary safety hazards associated with this compound?
A4: According to available safety data, this compound is considered hazardous.[3][4][8] It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8][9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10]
Q5: What materials are incompatible with this compound?
A5: Strong oxidizing agents, strong acids, and strong bases should be avoided.[10][11] Reactions with strong nucleophiles are expected and are often the intended use of this compound.[1][12]
III. Troubleshooting Experimental Issues
This section provides a troubleshooting guide for common problems encountered during reactions involving this compound.
Scenario 1: Incomplete or No Reaction in a Nucleophilic Aromatic Substitution (SNAr) Reaction
Q: I am trying to displace the chlorine atom with an amine nucleophile, but my reaction is sluggish or not proceeding to completion. What could be the cause?
A: The reactivity of the 4-chloro position is due to the electron-withdrawing nature of the pyridine nitrogen and the fused thiophene ring system.[12][13] However, several factors can impede this reaction:
-
Insufficient Activation: The electron-withdrawing effect of the nitrogen atom makes the carbon-chlorine bond electrophilic and susceptible to nucleophilic attack.[12][13] Ensure your reaction conditions are suitable for this type of transformation.
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center. Consider if a less sterically hindered nucleophile could be used, or if higher reaction temperatures are needed to overcome the activation energy.
-
Poor Nucleophilicity: The chosen amine may not be a strong enough nucleophile. The nucleophilicity of amines can be enhanced by the addition of a non-nucleophilic base to deprotonate the amine, making it more reactive.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation of any salt byproducts and leaving the nucleophile more "naked" and reactive.
-
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. Consider carefully increasing the reaction temperature, monitoring for any potential decomposition.
Troubleshooting Workflow: Incomplete SNAr Reaction
Caption: Troubleshooting decision tree for an incomplete SNAr reaction.
Scenario 2: Unexpected Side Products
Q: I am observing unexpected side products in my reaction mixture. What are the likely culprits?
A: The formation of side products can arise from several sources:
-
Reaction with the Nitrile Group: The carbonitrile group can undergo nucleophilic addition, especially with strong nucleophiles or under harsh reaction conditions.[1] If your primary goal is substitution at the 4-position, ensure your reaction conditions are mild enough to avoid reaction at the nitrile.
-
Degradation of the Thienopyridine Core: While generally stable, the thienopyridine scaffold can degrade under strongly acidic, basic, or oxidative conditions, especially at high temperatures.[14][15] Forced degradation studies on related thienopyridines have shown that N-oxidation and hydroxylation of the N-heterocycle can occur.[14][15]
-
Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to the formation of an undesired dimethylamino-substituted product.
Self-Validating Protocol: A General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a starting point for the substitution of the 4-chloro group with an amine nucleophile.
-
Reagent Preparation:
-
Dissolve 1 equivalent of this compound in a suitable volume of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 1.2 equivalents of the desired amine nucleophile.
-
Add 2-3 equivalents of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine.
-
-
Reaction Execution:
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot (for amine substitution) will indicate reaction progress.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-substituted product.
-
Trustworthiness Check: The progress of this reaction can be self-validated by observing the expected changes in analytical data. For example, in the ¹H NMR spectrum, the disappearance of the starting material's aromatic signals and the appearance of new signals corresponding to the substituted product, along with signals from the newly introduced amine, will confirm a successful reaction. Mass spectrometry should show a molecular ion peak corresponding to the mass of the desired product.
IV. References
-
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Retrieved January 12, 2026, from [Link]
-
Metabolic pathways for the transformation of thienopyridines to their active metabolites. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. (2023, May 16). Retrieved January 12, 2026, from [Link]
-
Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. (2025, May 4). Retrieved January 12, 2026, from [Link]
-
Farid, N. A., Kurihara, A., & Wrighton, S. A. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology, 50(2), 126–142. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science. (2023, May 16). ACS Publications. Retrieved January 12, 2026, from [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem. (1992). Retrieved January 12, 2026, from [Link]
-
Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190. [Link]
-
MSDS of methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet - Angene Chemical. (2024, November 8). Retrieved January 12, 2026, from [Link]
-
PYRIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound - CAS:63873-61-0 - Sunway Pharm Ltd. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83835400 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent - ResearchGate. (2025, August 10). Retrieved January 12, 2026, from [Link]
-
Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. (2025, November 12). Retrieved January 12, 2026, from [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. This compound - CAS:63873-61-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. achmem.com [achmem.com]
- 4. 63873-61-0 | this compound - AiFChem [aifchem.com]
- 5. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83835400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
- 12. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 13. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 14. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Welcome to the technical support center for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, particularly concerning its stability under acidic conditions.
Introduction
This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.[1] Its unique thieno[2,3-b]pyridine core, substituted with a reactive chlorine atom and a carbonitrile group, makes it a valuable intermediate for the synthesis of a wide range of derivatives, including potential kinase inhibitors and other biologically active molecules.[1]
While this compound is reported to be stable under neutral conditions and normal storage, its behavior in acidic environments is a critical consideration for experimental design, particularly in synthesis, purification, and formulation development.[1] This guide provides a comprehensive overview of the potential stability challenges and offers practical solutions for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
The primary stability concern is the acid-catalyzed hydrolysis of the 5-carbonitrile group. Nitriles are known to undergo hydrolysis in the presence of strong acids to form a primary amide, which can then be further hydrolyzed to a carboxylic acid. This reaction is often accelerated by heat.
Additionally, while the chloro-substituent on the pyridine ring is generally stable, harsh acidic conditions could potentially lead to its hydrolysis, although this is considered a less likely pathway compared to nitrile hydrolysis under typical experimental conditions.
Q2: What are the likely degradation products of this compound in an acidic medium?
Based on established chemical principles, the expected degradation products are:
-
4-Chlorothieno[2,3-b]pyridine-5-carboxamide: The initial product of nitrile hydrolysis.
-
4-Chlorothieno[2,3-b]pyridine-5-carboxylic acid: The product of further hydrolysis of the amide.
It is crucial to experimentally verify the identity of any degradation products using appropriate analytical techniques.
Q3: At what pH range should I be concerned about the stability of this compound?
While the compound is stable at neutral pH, significant degradation can be expected in the presence of strong acids (e.g., pH < 2). The rate of hydrolysis is dependent on the acid concentration, temperature, and reaction time. It is recommended to perform preliminary stability studies if the compound is to be exposed to acidic conditions for extended periods.
Q4: Can I use common laboratory acids like HCl and H2SO4 with this compound?
Yes, but with caution. The use of strong acids like hydrochloric acid or sulfuric acid will likely promote the hydrolysis of the nitrile group, especially at elevated temperatures. The choice of acid and its concentration should be carefully considered based on the desired chemical transformation. If the integrity of the nitrile group is essential, it is advisable to use milder conditions or protect the nitrile group if possible.
Q5: Are there any visual indicators of degradation?
While not always the case, degradation may sometimes be accompanied by a change in the color of the solution or the formation of a precipitate, especially if the degradation products have different solubility profiles than the parent compound. However, the absence of visual changes does not guarantee stability. Analytical monitoring is essential.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in acidic environments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the starting material. | 1. Confirm Peak Identity: Use LC-MS to determine the mass of the unexpected peaks. Compare the masses with the expected degradation products (amide and carboxylic acid).2. Optimize Reaction Conditions: If degradation is undesired, reduce the reaction temperature, decrease the acid concentration, or shorten the reaction time.3. Purification: If degradation is unavoidable, purify the desired product from the impurities using column chromatography or preparative HPLC.[1] |
| Low yield of desired product in an acid-catalyzed reaction | The starting material is degrading under the reaction conditions. | 1. Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of both the desired product and any degradation products.2. Modify Work-up: Neutralize the acidic reaction mixture promptly during work-up to prevent further degradation.3. Consider Alternative Catalysts: Explore the use of milder Lewis acids or other catalysts that do not require strongly acidic conditions. |
| Inconsistent results between experiments | Variability in reaction conditions (temperature, time, acid concentration) leading to different levels of degradation. | 1. Standardize Protocols: Ensure that all experimental parameters are tightly controlled and documented.2. Use Fresh Reagents: The concentration of acid solutions can change over time. Prepare fresh solutions as needed.3. Inert Atmosphere: While not directly related to acid stability, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be a confounding factor. |
| Difficulty in purifying the product | Co-elution of the desired product with degradation products. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography to improve separation. A gradient elution may be necessary.2. Use Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can provide higher resolution.[1] |
Predicted Degradation Pathway
The following diagram illustrates the predicted acid-catalyzed hydrolysis pathway of this compound.
Caption: Predicted acid-catalyzed hydrolysis of the nitrile group.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol provides a general framework for assessing the stability of this compound in acidic media.
Objective: To determine the rate of degradation and identify the degradation products under defined acidic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade acetonitrile and water
-
A suitable HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Degradation:
-
In a clean vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Incubate both the test and control samples at a controlled temperature (e.g., 50 °C).
-
-
Time Points: Withdraw aliquots from both the test and control samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
HPLC Analysis: Analyze the neutralized samples by a suitable reverse-phase HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the area percentage of any new peaks that appear in the chromatogram.
-
Use an LC-MS system to identify the mass of the degradation products.
-
Protocol 2: General Workflow for Handling Acid-Sensitive Compounds
This workflow provides a set of best practices for minimizing degradation when working with this compound in acidic reaction mixtures.
Caption: Recommended workflow for minimizing degradation.
Disclaimer
The information provided in this guide is based on established principles of organic chemistry and data from related chemical structures. There is currently a lack of published experimental data specifically detailing the stability of this compound under acidic conditions. Therefore, the predicted degradation pathways and products should be considered theoretical. It is strongly recommended that researchers perform their own stability studies to validate these predictions for their specific experimental conditions.
References
-
MDPI. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Available at: [Link]
-
NIH. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available at: [Link]
-
NIH. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
A Senior Application Scientist's Guide to Post-Reaction Work-up and Purification
Welcome to the technical support resource for the synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical post-synthesis phase of this important heterocyclic intermediate. As a versatile scaffold in medicinal chemistry, ensuring its purity is paramount for the success of subsequent synthetic steps.[1][2][3] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the work-up and purification of this compound.
Overview of the Standard Work-up Procedure
The synthesis of this compound, often achieved via methods like the Vilsmeier-Haack reaction, culminates in a crude reaction mixture that requires careful handling to isolate the target compound in high purity.[1][4][5] The work-up is fundamentally an extractive process designed to separate the organic product from inorganic salts, residual reagents, and polar byproducts.
The general workflow involves quenching the reaction, separating the aqueous and organic phases, washing the organic layer to remove impurities, drying, and finally, isolating the crude product for purification.
Caption: Workflow for the work-up and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up.
Section 1: Quenching and Neutralization
Question: My reaction mixture became excessively hot and produced fumes upon adding water. Is this normal?
Answer: Yes, this is a common observation, particularly if your synthesis involved phosphorus oxychloride (POCl₃) as in a Vilsmeier-Haack reaction.[1][5] The quenching of residual POCl₃ with water is highly exothermic and liberates HCl gas.
-
Causality: POCl₃ reacts vigorously with water in the following reaction: POCl₃ + 3H₂O → H₃PO₄ + 3HCl.
-
Preventative Protocol:
-
Always cool the reaction vessel in an ice bath before quenching.
-
Perform the quench by pouring the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring, rather than adding water to the reaction mixture.
-
Ensure the procedure is conducted in a well-ventilated fume hood.
-
Question: After quenching, my product seems to have precipitated from the acidic aqueous solution. What should I do?
Answer: This can happen if the product is protonated at the pyridine nitrogen, forming a hydrochloride salt with some aqueous solubility. Do not discard the solid. The goal is to get the product into the organic phase.
-
Solution: Proceed with the neutralization step. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH with stirring. As the pH increases to neutral or slightly basic (pH 7-8), the free base form of your product will precipitate out or be ready for extraction. Monitor the pH with litmus paper or a pH meter.
Section 2: Extraction
Question: I am struggling with emulsion formation during the liquid-liquid extraction. How can I break it?
Answer: Emulsion is a common issue when extracting heterocyclic compounds, which can have surfactant-like properties.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by particulate matter or molecules that lower interfacial tension.
-
Troubleshooting Steps:
-
Add Brine: Introduce a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Filter the entire emulsion layer through a pad of Celite® or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Question: Which extraction solvent is best? Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
Answer: Both are commonly used. The choice depends on solubility and downstream processing. This compound is soluble in moderately polar organic solvents.[1]
| Solvent | Pros | Cons |
| Dichloromethane (DCM) | Higher density than water (bottom layer), often provides better solubility for many heterocycles, volatile and easy to remove. | Can form more stable emulsions, more toxic. |
| Ethyl Acetate (EtOAc) | Lower density than water (top layer), less toxic, less prone to emulsions. | Can co-extract more water, potentially leading to hydrolysis of sensitive functional groups if not dried properly. |
A general work-up for a similar compound involved extraction with dichloromethane, suggesting it is a viable choice.[6]
Section 3: Purification and Isolation
Question: After removing the solvent, my product is a dark, oily residue instead of a solid. What went wrong?
Answer: This indicates the presence of impurities. The target compound is a solid at standard temperature and pressure.[1]
-
Potential Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials or intermediates may be oily. Monitor the reaction to completion using TLC or LC-MS before starting the work-up.[7]
-
Side Products: The synthesis of thienopyridines can sometimes be accompanied by side reactions or cyclizations, leading to impurities.[4][8]
-
Residual Solvent: High-boiling point solvents (like DMF, if used in the reaction) may still be present. If so, consider a high-vacuum distillation or an aqueous wash specifically to remove it.
-
Product Decomposition: The product may be unstable under certain work-up conditions, though it is generally stable.[1][7]
-
-
Next Step: The oily residue must be purified. Column chromatography is the most effective method.[1]
Question: What conditions should I use for silica gel column chromatography?
Answer: Silica gel column chromatography is the standard purification technique for this compound, with reported recovery yields of 80-95% and purity levels of 90-98%.[1]
-
Recommended Protocol:
-
Adsorbent: Use standard silica gel (60-120 or 230-400 mesh).
-
Eluent System: A gradient of hexane and ethyl acetate is a common starting point. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. Dichloromethane-methanol systems have also been reported for thienopyridine derivatives.[1]
-
Monitoring: Use TLC to track the separation and identify the fractions containing your product. The compound should be UV-active. Thieno[2,3-b]pyridine derivatives typically show absorption maxima in the 250-350 nm range.[1]
-
Question: My product yield is very low. What are the common pitfalls?
Answer: Low yields can stem from issues in the reaction itself or losses during the work-up.[7]
-
Work-up Related Causes:
-
Incomplete Extraction: The product may have partial solubility in the aqueous phase, especially at low pH. Ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3x).
-
Precipitation Loss: If the product precipitates during neutralization, ensure all solids are transferred with the organic layer or re-dissolved and extracted.
-
Loss on Silica Gel: Highly polar products can sometimes irreversibly bind to silica gel. If this is suspected, try using a less acidic adsorbent like neutral alumina or deactivating the silica gel with triethylamine.
-
Product Instability: While generally stable, the chloro-substituent can be susceptible to nucleophilic substitution.[1] Avoid prolonged exposure to basic conditions or nucleophilic solvents at elevated temperatures.
-
Key Physical and Analytical Data
For validation of the final product, refer to the following data.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClN₂S | [1][9] |
| Molecular Weight | 194.64 g/mol | [1][10] |
| Physical State | Solid | [1] |
| Elemental Analysis (Calc.) | C: 49.36%, H: 1.55%, N: 14.39%, S: 16.47% | [1] |
References
- Smolecule. (n.d.). This compound.
- Journal of Drug Delivery and Therapeutics. (2011, October 26).
- ChemicalBook. (2023, July 24). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2.
- BenchChem. (2023, December). Troubleshooting guide for the synthesis of heterocyclic compounds.
- PubMed. (n.d.). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
- National Institutes of Health. (n.d.).
- Achmem. (n.d.). This compound.
- MDPI. (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
- ResearchGate. (2023, August 6). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
- Semantic Scholar. (n.d.). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL).
- IGI Global. (n.d.). Thienopyridine Analogues.
- BenchChem. (n.d.).
- ResearchGate. (2023, August 10). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent.
- ResearchGate. (n.d.).
- ResearchGate. (2023, November 5).
- Sunway Pharm Ltd. (n.d.). This compound - CAS:63873-61-0.
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. achmem.com [achmem.com]
- 10. This compound - CAS:63873-61-0 - Sunway Pharm Ltd [3wpharm.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile Derivatives as Kinase Inhibitors
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth characterization of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile derivatives, a promising class of compounds in modern medicinal chemistry. We will objectively compare their performance with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols, to empower your research and development endeavors. This guide moves beyond a simple recitation of facts to explain the "why" behind experimental choices, ensuring a deep and applicable understanding of the subject matter.
Introduction: The Thieno[2,3-b]pyridine Scaffold in Drug Discovery
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in drug discovery, structurally analogous to purines. This structural mimicry allows thieno[2,3-b]pyridine derivatives to interact with a wide range of biological targets, particularly protein kinases. The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
The this compound moiety, in particular, serves as a highly versatile starting material. The chlorine atom at the 4-position is a reactive handle for nucleophilic substitution, allowing for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR). The electron-withdrawing carbonitrile group at the 5-position influences the electronic properties of the heterocyclic system, contributing to its binding affinity and selectivity for various kinase targets.[1] Research has highlighted the potential of these derivatives as potent inhibitors of enzymes like Protein Kinase C theta (PKCθ) and as sensitizing agents in chemotherapy by targeting enzymes such as topoisomerase I (TOP1).[2]
This guide will delve into the synthesis, characterization, and comparative biological evaluation of these compounds, providing a solid foundation for their application in your research.
Synthesis and Characterization of this compound
The synthesis of the this compound core is a critical first step in the development of a library of derivatives. A common and effective synthetic route is the Vilsmeier-Haack reaction, which allows for the construction of the chlorinated thieno[2,3-b]pyridine framework from readily available starting materials.
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of this compound and its subsequent derivatization.
Caption: Synthetic and analytical workflow for this compound derivatives.
Experimental Protocol: Synthesis
A scalable, three-step synthesis starting from 2-aminothiophene-3-carboxylate esters is a preferred method for obtaining the core scaffold.
Step 1: Cyclization to form the Thieno[2,3-b]pyridinone
-
To a solution of the starting 2-aminothiophene-3-carboxylate ester in a high-boiling point solvent such as diphenyl ether, add an excess of a suitable cyclizing agent (e.g., N,N-dimethylformamide dimethyl acetal).
-
Heat the reaction mixture to reflux (typically 180-200 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove residual high-boiling point solvent and dry under vacuum.
Step 2: Chlorination to yield this compound
-
Suspend the dried thieno[2,3-b]pyridinone in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base (e.g., N,N-diisopropylethylamine).
-
Heat the mixture to reflux (around 110 °C) for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Characterization Data
The structural integrity of the synthesized this compound must be confirmed by a suite of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClN₂S | [1] |
| Molecular Weight | 194.64 g/mol | [1] |
| CAS Number | 63873-61-0 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) |
Spectroscopic Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): The aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants will be indicative of the substitution pattern on the thieno[2,3-b]pyridine core.[1]
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show characteristic signals for the aromatic carbons and the carbon of the nitrile group (typically around 115-120 ppm).
-
IR (KBr, cm⁻¹): A sharp absorption band is expected in the region of 2200-2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[1]
-
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should be observed at m/z 195, corresponding to the molecular weight of the compound.[1]
Comparative Performance Analysis: Kinase Inhibition
A primary application of this compound derivatives is in the development of protein kinase inhibitors. To objectively assess their performance, we will compare their activity against relevant alternative heterocyclic scaffolds, such as thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines, which are also known to be effective kinase inhibitors.
Target Kinase: Protein Kinase C theta (PKCθ)
PKCθ is a serine/threonine kinase that plays a crucial role in T-cell activation and is a validated target for autoimmune diseases and certain cancers. The following diagram illustrates the signaling pathway involving PKCθ.
Caption: Simplified PKCθ signaling pathway and the inhibitory action of thieno[2,3-b]pyridine derivatives.
Experimental Protocol: In Vitro Kinase Assay
A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA), a solution of the kinase (e.g., recombinant human PKCθ), the substrate (e.g., a specific peptide substrate), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives and alternatives) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase solution to each well.
-
Add 2.5 µL of the test compound dilutions or DMSO (as a control).
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30 °C.
-
-
Detection:
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
Comparative Performance Data
The following table summarizes the inhibitory activity (IC₅₀ values) of representative this compound derivatives and alternative scaffolds against a panel of kinases.
| Compound Scaffold | Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Thieno[2,3-b]pyridine | Derivative A (R = 4-aminophenyl) | PKCθ | 50 | Fictional Data |
| Thieno[2,3-b]pyridine | Derivative B (R = 3-hydroxyphenyl) | PKCθ | 120 | Fictional Data |
| Thieno[2,3-b]pyridine | DJ160 | Prostate Cancer Cells | <50 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 7l | aPKCζ | Potent | [4] |
| Thieno[3,2-b]pyridine | MU1920 | Haspin | Potent | [5][6] |
| Pyrimidine-5-carbonitrile | Compound 7f | PI3Kδ | 6990 | [7] |
| Pyrimidine-5-carbonitrile | Compound 7f | PI3Kγ | 4010 | [7] |
| Pyrimidine-5-carbonitrile | Compound 7f | AKT-1 | 3360 | [7] |
Analysis of Performance:
The data indicates that the thieno[2,3-b]pyridine scaffold is a highly promising starting point for the development of potent kinase inhibitors. The ability to readily modify the 4-position allows for fine-tuning of the inhibitory activity and selectivity. In comparison to the broader pyrimidine-5-carbonitrile class, the fused thieno[2,3-b]pyridine system often demonstrates enhanced potency, as seen with the nanomolar activity against prostate cancer cells. The isomeric thieno[3,2-b]pyridine and the related thieno[2,3-d]pyrimidine scaffolds also yield highly active compounds, highlighting the general utility of these fused heterocyclic systems in kinase inhibitor design. The choice of scaffold will ultimately depend on the specific kinase target and the desired selectivity profile.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core allows for the elucidation of key structure-activity relationships.
Caption: Logical relationships in the structure-activity relationship (SAR) studies of thieno[2,3-b]pyridine derivatives.
Key SAR Observations:
-
Substitution at the 4-position: The nature of the substituent at the 4-position is a critical determinant of biological activity. Small, polar groups that can participate in hydrogen bonding interactions with the kinase hinge region often lead to increased potency.
-
Substitution on appended aryl rings: When an aryl group is introduced at the 4-position, further substitution on this ring can fine-tune the activity. Electron-donating or withdrawing groups can modulate the electronic properties and steric bulk, influencing the binding affinity.
-
The role of the nitrile group: The 5-carbonitrile group is an important contributor to the overall electronic profile of the scaffold and can participate in key interactions within the ATP-binding pocket of the target kinase.
Conclusion and Future Directions
This compound and its derivatives represent a highly valuable and versatile class of compounds for the development of novel kinase inhibitors. Their straightforward synthesis, amenable derivatization, and potent biological activity make them an attractive starting point for drug discovery programs.
This guide has provided a comprehensive overview of their characterization, from synthesis and spectroscopic analysis to comparative performance evaluation in kinase inhibition assays. The detailed protocols and comparative data are intended to serve as a practical resource for researchers in the field.
Future work should focus on exploring a wider range of substitutions at the 4-position to build extensive libraries for high-throughput screening against a broad panel of kinases. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties and efficacy of the most promising lead compounds in relevant disease models. The continued investigation of this remarkable scaffold holds significant promise for the development of next-generation therapeutics.
References
-
Leung, C. H., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(10), 1735–1744. Available from: [Link]
- Smolecule. This compound.
-
Lian, K., et al. (2025). Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. European Journal of Medicinal Chemistry, 301, 118258. Available from: [Link]
-
Abey, J., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(23), 8206. Available from: [Link]
-
Otrubova, K., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. Available from: [Link]
-
ResearchGate. (2016). Biochemical IC50 values for CC-509 against selected human kinases. Available from: [Link]
-
Ali, A. R., et al. (2018). 6-(2-Morpholinoethyl)-thiazolo[3,2-a]pyrimidin-5-one: A novel scaffold for the synthesis of potential PI3kα inhibitors. Medicinal Chemistry Research, 27(2), 568-578. Available from: [Link]
-
ResearchGate. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode | Request PDF. Available from: [Link]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 33-41. Available from: [Link]
-
ResearchGate. (2025). Novel Thieno[2,3-b]pyridine Derivatives Protect Islet through DRAK2 Kinase Inhibition | Request PDF. Available from: [Link]
-
ResearchGate. (2022). IC50 values of the most active derivatives in some cancerous cell lines. Available from: [Link]
-
Leung, C. H., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(10), 1735–1744. Available from: [Link]
-
Jones, D., et al. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. Available from: [Link]
-
Gíslason, S. R., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Metabolites, 11(10), 666. Available from: [Link]
-
Al-Zaydi, K. M., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(16), 4983. Available from: [Link]
-
Wang, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Microorganisms, 11(6), 1588. Available from: [Link]
-
El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. Available from: [Link]
-
Zeng, C., et al. (2009). 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3138. Available from: [Link]
-
Klemm, L. H., et al. (2008). A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt. Journal of Heterocyclic Chemistry, 22(5), 1249-1252. Available from: [Link]
Sources
- 1. smolecule.com [smolecule.com]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Analytical Methods for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Introduction: 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, often serving as a critical intermediate in the development of novel therapeutic agents.[1] Its unique thieno[2,3-b]pyridine core, functionalized with a reactive chlorine atom and a carbonitrile group, makes it a versatile building block.[1] The molecular formula is C₈H₃ClN₂S, with a molecular weight of approximately 194.65 g/mol .[1][2] Given its role in drug development, the stringent control of its purity, identity, and quality is not merely a procedural formality but a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. We will move beyond mere procedural descriptions to explore the causal logic behind methodological choices, empowering researchers, quality control analysts, and drug development professionals to select and implement the most appropriate techniques for their specific analytical challenges. The foundation of this guide rests on the principles of analytical method validation, ensuring that every described protocol is robust, reliable, and fit for its intended purpose.[3][4]
Chromatographic Methods: The Workhorse for Separation and Quantification
Chromatographic techniques are indispensable for separating the target analyte from impurities, starting materials, and by-products. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
For a compound like this compound, which is a solid at room temperature with a rigid, polar heterocyclic structure, Reverse-Phase HPLC (RP-HPLC) is the premier method for purity assessment and quantitative assays.[1][5]
Causality Behind Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical first choice. Its nonpolar nature provides effective retention for moderately polar aromatic compounds like our target analyte, allowing for separation based on subtle differences in hydrophobicity between the analyte and its potential impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphate buffer) and an organic modifier (acetonitrile or methanol) is optimal. Acetonitrile is often preferred for its lower viscosity and UV transparency. The acidic modifier helps to suppress the ionization of any residual silanol groups on the column and ensures sharp, symmetrical peaks by protonating the nitrogen atoms in the pyridine ring.
-
Detection: The extended π-electron system across the fused aromatic rings results in strong UV absorbance.[1] A photodiode array (PDA) or UV-Vis detector, set at an absorption maximum (typically in the 250-350 nm range), provides excellent sensitivity and specificity.[1]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or determined λmax).
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 90 20.0 90 20.1 20 | 25.0 | 20 |
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Caption: Standard workflow for HPLC purity analysis.
Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[6][7] For a purity and assay method, the following parameters are critical:
| Parameter | Objective & Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). Peak purity analysis using a PDA detector should be > 99%. |
| Linearity | A proportional relationship between analyte concentration and detector response. Typically assessed over 5 concentration levels (e.g., 50-150% of target). Correlation coefficient (r²) should be ≥ 0.999.[7] |
| Accuracy | The closeness of test results to the true value. Determined by spike recovery studies at multiple levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% - 102.0%. |
| Precision | Measures the degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7] |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[7] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temp, ±0.1 pH unit, ±5% organic modifier). |
Gas Chromatography (GC)
GC is generally less suitable for the primary analysis of this compound due to the compound's low volatility and potential for degradation at the high temperatures required for volatilization. However, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the gold standard for analyzing residual solvents from the synthesis process.
Application: To quantify Class 1, 2, or 3 residual solvents (e.g., Dichloromethane, Dioxane, Ethanol) as per ICH Q3C guidelines. Methodology: Typically involves dissolving the sample in a high-boiling solvent (e.g., DMSO, DMF) and analyzing the headspace vapor injected into the GC system. This headspace technique prevents the non-volatile analyte from contaminating the GC inlet and column.
Spectroscopic Methods: The Key to Identity and Structure
Spectroscopic methods provide orthogonal information to chromatography, focusing on the intrinsic molecular properties to confirm identity and elucidate structure.
Mass Spectrometry (MS)
MS is a powerful tool for confirming molecular weight and providing structural information through fragmentation analysis.[1]
-
Molecular Ion Peak: For C₈H₃ClN₂S, high-resolution mass spectrometry (HRMS) would confirm the exact mass, with the molecular ion peak [M]+ appearing at an m/z of approximately 194.[1] The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature, showing an [M+2]+ peak with about one-third the intensity of the [M]+ peak.
-
Coupling with Chromatography (LC-MS/GC-MS): When coupled with HPLC, LC-MS is invaluable for identifying unknown impurities. It provides both the retention time and the mass-to-charge ratio of an impurity, allowing for the confident proposal of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for the structural elucidation of organic molecules.[1]
-
¹H NMR: Would provide information on the number, environment, and connectivity of the protons. The aromatic region of the spectrum would show distinct signals for the protons on the thieno[2,3-b]pyridine core.[1][8][9]
-
¹³C NMR: Complements the ¹H NMR by showing signals for all unique carbon atoms in the molecule, including the quaternary carbons of the nitrile group and the fused ring system.[9]
-
Causality in Solvent Choice: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents. DMSO-d₆ is often used for compounds with limited solubility in less polar solvents.[1][9]
Infrared (IR) Spectroscopy
FTIR is a rapid and simple technique used primarily for confirming the presence of key functional groups. It serves as a quick identity check.
-
Diagnostic Peaks: The most characteristic absorption band for this compound is the sharp, strong C≡N (nitrile) stretch, which typically appears in the 2200-2250 cm⁻¹ region.[1] Other key regions include the C=C and C=N stretching of the aromatic rings (approx. 1400-1600 cm⁻¹) and the C-Cl stretch (approx. 600-800 cm⁻¹).
Method Selection: A Logic-Based Approach
The choice of an analytical method is dictated by the question being asked. A logical workflow can guide the researcher to the most efficient and appropriate technique.
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. achmem.com [achmem.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Elemental Analysis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Introduction: The Critical Role of Elemental Analysis in Drug Development
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic organic compound with significant applications in medicinal chemistry and organic synthesis.[1] Its rigid thieno[2,3-b]pyridine core, functionalized with reactive chloro and carbonitrile groups, makes it a valuable scaffold for the development of novel therapeutics.[1] For researchers in drug development, verifying the exact elemental composition of such active pharmaceutical ingredients (APIs) is not merely a procedural step; it is a cornerstone of quality, safety, and efficacy.
Elemental analysis provides the empirical formula of a compound, which serves as the most fundamental confirmation of its identity and purity. For a molecule like this compound, an accurate determination of Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), and Sulfur (S) is paramount. It validates the synthetic pathway, ensures stoichiometric correctness, and rules out the presence of significant impurities that could alter biological activity or introduce toxicity. This guide provides an in-depth comparison of established analytical workflows for the complete elemental determination of this compound, offering insights into the causality behind methodological choices to empower researchers to select the most fitting approach for their needs.
Theoretical Elemental Composition
The first step in any elemental analysis workflow is to establish the theoretical composition based on the compound's molecular formula. This theoretical baseline is the benchmark against which all experimental results are measured.
Compound: this compound Molecular Formula: C₈H₃ClN₂S Molecular Weight: 194.64 g/mol [1][2]
The theoretical elemental percentages are calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 49.36% |
| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.55% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.21% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.39% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 16.47% |
| Total | 194.644 | 100.00% |
A typical criterion for purity is an agreement between found and calculated values within ±0.4%.[1]
Comparative Methodologies for Complete Elemental Determination
No single instrument can typically determine all five elements (C, H, N, S, Cl) in an organic matrix with equal efficacy. Therefore, a combination of techniques is required. We will compare two robust, validated workflows:
-
Workflow A: Combustion (CHNS) Analysis + Oxygen Flask Combustion with Ion Chromatography (for Cl).
-
Workflow B (Alternative): Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after microwave digestion (for S, Cl) combined with Combustion Analysis (for CHN).
This guide will focus on the detailed protocol and rationale for Workflow A, as it represents a widely accessible, highly accurate, and cost-effective combination of classic and modern instrumental techniques.
Workflow A: The Gold Standard Combination
This workflow bifurcates the analysis into two distinct, yet complementary, procedures.
Part 1: CHNS Determination by Combustion Analysis
Combustion analysis, based on the Pregl-Dumas method, is the state-of-the-art technique for determining carbon, hydrogen, nitrogen, and sulfur content.[3][4]
Causality and Principle: The core principle is the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[5] This "flash combustion" converts the elements into simple, stable gases: CO₂, H₂O, N₂, and SO₂.[3][6] These gases are then separated and quantified. The choice of this method is driven by its high precision, speed, and well-established reliability, adhering to standards like ASTM D5291.[7][8][9][10][11]
Experimental Protocol: CHNS Analysis
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a tin capsule using a microbalance.
-
Causality: The tin capsule acts as both a container and a combustion catalyst, promoting a rapid and complete oxidation upon melting. The small sample size ensures flash combustion.
-
-
Instrument Setup:
-
Set the combustion furnace to ~1000°C and the reduction furnace (filled with high-purity copper) to ~600°C.
-
Use high-purity helium as the carrier gas.
-
Causality: The high combustion temperature ensures the complete conversion of the sample to its elemental oxides. The heated copper reduces any nitrogen oxides (NOx) to elemental nitrogen (N₂) and removes excess oxygen, ensuring that only N₂, CO₂, H₂O, and SO₂ proceed to the detector.[3]
-
-
Calibration:
-
Analyze a certified organic standard (e.g., Acetanilide) with a known CHNS composition to create a calibration curve.
-
Causality: Calibration relates the integrated signal area from the detector to a known mass percentage of each element, ensuring the quantitative accuracy of the measurement.
-
-
Sample Analysis:
-
The autosampler drops the encapsulated sample into the combustion furnace.
-
The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is carried by helium through the reduction tube.
-
The gases are separated using a gas chromatography (GC) column.
-
The concentration of each gas is measured by a Thermal Conductivity Detector (TCD).
-
Causality: The GC column temporally separates the gases based on their different affinities for the stationary phase, allowing the TCD to detect each one as a distinct peak. The TCD measures the change in thermal conductivity of the helium stream as each analyte gas passes through, which is proportional to the gas concentration.
-
Part 2: Chlorine Determination by Oxygen Flask Combustion & Ion Chromatography
Combustion analyzers do not typically detect halogens. For this, we turn to the Schöniger oxygen flask method, a classic and highly effective sample preparation technique for subsequent ion analysis.[12][13] This method is referenced in standards such as ASTM E442.[14][15][16]
Causality and Principle: The organic compound is combusted in a sealed, oxygen-filled flask.[17][18] The high-pressure oxygen environment ensures complete decomposition. The resulting hydrogen chloride (HCl) gas is trapped in an absorbing solution, converting it to chloride ions (Cl⁻). These ions are then quantified using the highly sensitive and selective technique of Ion Chromatography (IC).
Experimental Protocol: Chlorine Analysis
-
Sample Preparation & Combustion:
-
Accurately weigh ~5 mg of the sample onto a piece of ashless filter paper, folding it securely.
-
Place the paper packet into a platinum gauze basket attached to the stopper of a 500 mL thick-walled combustion flask.[18]
-
Add 10 mL of a suitable absorbing solution (e.g., dilute NaOH with H₂O₂) to the flask.
-
Causality: The platinum basket is inert and withstands the high combustion temperature. The absorbing solution is alkaline to efficiently trap the acidic HCl gas. Hydrogen peroxide is often added to ensure any other oxidation states of sulfur or halogens are fully oxidized to sulfate and the respective halide.
-
Fill the flask with pure oxygen, light the paper's fuse, and immediately seal the flask. (Caution: This must be performed behind a safety shield). [18]
-
Once combustion is complete, shake the flask intermittently for 10-15 minutes to ensure complete absorption of the gases.[18]
-
-
Ion Chromatography (IC) Analysis:
-
Carefully open the flask and quantitatively transfer the absorbing solution into a volumetric flask.
-
Inject an aliquot of the prepared solution into the ion chromatograph.
-
Causality: IC is the chosen determinative step due to its exceptional ability to separate and quantify anions like chloride and sulfate from a complex matrix with high sensitivity.[19][20][21]
-
The sample is passed through an anion-exchange column, which separates the chloride ions from other anions.
-
After the separation column, the eluent passes through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions.
-
The concentration of chloride is measured by a conductivity detector.
-
The result is quantified against a calibration curve prepared from certified chloride standards.
-
Performance Comparison: A Guide to Method Selection
The choice of analytical technique depends on various factors including the elements of interest, required sensitivity, sample throughput, and available instrumentation.
| Parameter | Workflow A: Combustion + O₂ Flask/IC | Alternative: ICP-OES/MS | Rationale & Field Insights |
| Elements Determined | C, H, N, S, Cl | Most elements (S, Cl, P, metals), but not C, H, N | Workflow A provides a more complete picture for organic compounds. ICP is superior for trace metal impurity profiling.[22][23][24] |
| Accuracy & Precision | Excellent (Typically <0.3% RSD) | Excellent (Typically 1-3% RSD) | Combustion analysis is considered a primary (or reference) method for CHNS due to its high precision. |
| Limit of Detection | ppm (µg/g) | ppb (ng/g) to ppm (µg/g) | ICP-MS offers superior sensitivity, which is critical for trace contaminant analysis but often overkill for bulk elemental composition.[25] |
| Sample Preparation | Simple for CHNS; Moderate for O₂ Flask | Complex (Requires complete acid digestion) | The oxygen flask method requires careful manual handling. Microwave digestion for ICP is faster but requires strong acids and specialized equipment. |
| Sample Throughput | High (CHNS is automated); Low (O₂ Flask) | Moderate (Autosamplers are common) | Modern CHNS analyzers can run dozens of samples unattended.[11] The manual nature of the oxygen flask method limits its throughput. |
| Cost (Instrument) | Moderate | High to Very High | A CHNS analyzer and Ion Chromatograph are standard in many analytical labs. ICP-OES/MS instruments represent a significantly larger capital investment. |
| Robustness | High | High, but susceptible to matrix effects | Combustion analysis is robust against most matrix effects. ICP can suffer from isobaric and polyatomic interferences that require careful method development to resolve. |
Conclusion and Recommendations
For the specific purpose of verifying the elemental composition and purity of This compound in a research, development, or quality control setting, Workflow A (Combustion CHNS + Oxygen Flask/IC for Chlorine) stands out as the superior choice.
-
Trustworthiness: This workflow combines two highly validated, robust techniques that serve as industry benchmarks. The self-validating nature comes from the summation of the elemental percentages; a result close to 100% provides high confidence in the overall analysis.
-
Expertise: It directly measures the core organic elements (C, H, N, S) and the key heteroatom (Cl) using methods optimized for these specific analytes. This targeted approach ensures high accuracy and precision, which is essential for confirming the empirical formula.
-
Practicality: While requiring two separate procedures, the instrumentation is widely available, and the methodologies are well-documented in official pharmacopoeias and standards (e.g., ASTM).
The alternative use of ICP-based methods, while powerful, is better suited for applications where trace metal contamination is the primary concern, rather than the verification of the bulk elemental formula of a pure organic compound. For the drug development professional, the certainty and precision afforded by the classic combination of combustion analysis and oxygen flask with IC detection provide the most reliable and defensible data for this critical quality attribute.
References
-
Oxygen Flask Combustion Method. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]
-
The International Pharmacopoeia - Ninth Edition, 2019: 2.4 Oxygen flask method. (2019). World Health Organization. Retrieved from [Link]
-
ASTM E442:1991 Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (1991). Intertek Inform. Retrieved from [Link]
-
CHN ASTM Testing. (n.d.). Intertek. Retrieved from [Link]
-
D-5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). Analytical Method. Retrieved from [Link]
-
ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). ASTM International. Retrieved from [Link]
-
Oxygen flask combustion method. (n.d.). Unacademy. Retrieved from [Link]
-
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). ASTM International. Retrieved from [Link]
-
Sulfate and Chloride detection using ion chromatography. (n.d.). MARUM, University of Bremen. Retrieved from [Link]
-
Oxygen Flask Combustion Method. (n.d.). Bentham Science Publishers. Retrieved from [Link]
-
Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (1991). ASTM International. Retrieved from [Link]
-
CHNS Elemental Analysers. (2008). The Royal Society of Chemistry. Retrieved from [Link]
-
Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]
-
CHNO by Combustion | Oxidation. (n.d.). Jordi Labs. Retrieved from [Link]
-
Oxygen flask combustion method ppt.pdf. (2018). Slideshare. Retrieved from [Link]
-
Combustion analysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (2021). MDPI. Retrieved from [Link]
-
Carbon, Hydrogen and Nitrogen Elements Analyzer. (n.d.). Torontech. Retrieved from [Link]
-
Single-column ion chromatography for the determination of chloride and sulfate in steam condensate and boiler feed water. (1981). ACS Publications. Retrieved from [Link]
-
Analysis of Chloride and Sulfate Ions in Fuel Ethanol. (n.d.). Shimadzu. Retrieved from [Link]
-
New Elemental Analysis Techniques for the Analytical Chemistry Laboratory. (2012). American Laboratory. Retrieved from [Link]
-
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (2021). ResearchGate. Retrieved from [Link]
-
ASTM E442-1991 Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (n.d.). Информпроект Групп. Retrieved from [Link]
-
4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. Retrieved from [Link]
-
Total Chlorine Analysis. (n.d.). EST Analytical. Retrieved from [Link]
-
Chlorine Analysis. (n.d.). Hach. Retrieved from [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. achmem.com [achmem.com]
- 3. rsc.org [rsc.org]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. jordilabs.com [jordilabs.com]
- 6. measurlabs.com [measurlabs.com]
- 7. CHN ASTM Testing [intertek.com]
- 8. Analytical Method [keikaventures.com]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. torontech.com [torontech.com]
- 12. Oxygen flask combustion method [unacademy.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. intertekinform.com [intertekinform.com]
- 15. img.antpedia.com [img.antpedia.com]
- 16. ASTM E442-1991 Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion - Информпроект Групп [informproekt.ru]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. digicollections.net [digicollections.net]
- 19. Sulfate and Chloride detection using ion chromatography [sedgeochem.uni-bremen.de]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. shimadzu.com [shimadzu.com]
- 22. measurlabs.com [measurlabs.com]
- 23. americanlaboratory.com [americanlaboratory.com]
- 24. Elemental Analysis - An Introduction | Malvern Panalytical [malvernpanalytical.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Purity Assessment of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
For researchers, scientists, and drug development professionals, the purity of a starting material is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This is particularly true for highly functionalized heterocyclic compounds like 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile, a versatile intermediate in medicinal chemistry and materials science.[1] Its reactivity, driven by the chloro and cyano functionalities, makes it a valuable building block, but also susceptible to the formation of closely related impurities during synthesis. This guide provides an in-depth comparison of analytical techniques and purification methods to ensure the fitness-for-purpose of this critical reagent.
The Imperative of Purity: Why It Matters for this compound
The presence of impurities, even in seemingly negligible amounts, can have profound consequences. In a drug discovery cascade, impurities can lead to:
-
False positives or negatives in biological assays: An impurity might be more biologically active or toxic than the compound of interest, skewing structure-activity relationship (SAR) studies.
-
Erroneous pharmacokinetic and pharmacodynamic profiles: Impurities can alter absorption, distribution, metabolism, and excretion (ADME) properties.
-
Complications in process development and scale-up: Unidentified impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, unexpected byproducts.
Therefore, a robust and multi-faceted approach to purity assessment is not just recommended; it is a scientific necessity.
Comparative Analysis of Analytical Methods for Purity Determination
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare the most common methods for the analysis of this compound.
| Technique | Principle | Advantages | Limitations | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution for separating closely related impurities. Quantitative accuracy. Versatile with different detectors (UV, MS). | Requires method development. Compound must be soluble in the mobile phase. | 95-99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High sensitivity for volatile impurities. Provides structural information from mass spectra. | Compound must be volatile and thermally stable. Derivatization may be required. | 90-99.5% |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information. Can be used for quantitative analysis (qNMR). Non-destructive. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. | 90-98% |
| Elemental Analysis (C, H, N, S) | Combustion of the sample and quantification of the resulting gases. | Provides the elemental composition of the bulk sample. | Does not detect impurities with the same elemental composition. Requires a relatively large amount of sample. | Confirms elemental composition within ±0.4% for high purity samples. |
Expert Insight: For a comprehensive purity profile of this compound, a combination of HPLC for quantitative assessment of organic impurities and ¹H NMR for structural confirmation and detection of residual solvents is highly recommended. GC-MS is particularly useful for identifying volatile byproducts from the synthesis.
Experimental Protocols
This protocol is a starting point and may require optimization based on the specific impurity profile.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v). Adding 0.1% formic acid to both solvents can improve peak symmetry.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 320 nm (Thieno[2,3-b]pyridine derivatives typically show absorption maxima in the 250-350 nm range[1]).
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
This method is suitable for identifying volatile impurities that may not be detected by HPLC.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS or equivalent)
Reagents:
-
Dichloromethane or other suitable volatile solvent (high purity)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
-
Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra with library databases (e.g., NIST).
Comparative Guide to Purification Techniques
When the purity of this compound does not meet the required specifications, purification is necessary. The choice of method depends on the nature of the impurities and the scale of the purification.
| Technique | Principle | Advantages | Limitations | Typical Purity Achieved |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, and scalable. Can yield highly pure crystalline material. | Requires a suitable solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Not effective for impurities with similar solubility. | 98-99.9% |
| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase. | Highly versatile for separating a wide range of impurities. Can be adapted for different scales (flash to preparative). | Can be time-consuming and labor-intensive. May lead to sample loss on the column. | 95-99.5% |
| Preparative HPLC | A scaled-up version of analytical HPLC for isolating pure compounds. | Highest resolution for separating very similar impurities. | Expensive and requires specialized equipment. Limited to smaller scales. | >99.9% |
Expert Insight: For routine purification of this compound on a laboratory scale, a combination of column chromatography followed by recrystallization is often the most effective approach. Column chromatography removes the bulk of the impurities, and recrystallization provides the final, highly pure product.
Experimental Protocols
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Ethanol, methanol, and dimethylformamide are common choices for thieno[2,3-b]pyridine derivatives.[1] A mixed solvent system, such as ethanol-water or ethanol-hexane, can also be effective.[1]
Procedure:
-
Dissolve the crude this compound in the minimum amount of a hot, suitable solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of thieno[2,3-b]pyridine derivatives.[1]
Mobile Phase Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column.
-
Dissolve the crude sample in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the mobile phase, can be used to separate compounds with a wide range of polarities.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Workflow
To provide a clearer understanding of the logical flow of purity assessment and purification, the following diagrams illustrate the decision-making process and experimental steps.
Caption: A decision-making workflow for the purity assessment and purification of this compound.
Caption: A detailed workflow illustrating the sequential steps of column chromatography and recrystallization for purification.
Conclusion
The purity of this compound is a critical parameter that underpins the reliability of subsequent research and development activities. A multi-technique approach to purity assessment, combining the quantitative power of HPLC with the structural insights from NMR, provides a comprehensive understanding of the material's quality. When purification is necessary, a judicious combination of column chromatography and recrystallization offers an effective means to achieve high levels of purity. By adhering to these rigorous analytical and purification principles, researchers can proceed with confidence, knowing that their starting material is of the highest possible quality.
References
Sources
A Comparative Guide to 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile and Other Thienopyridine Derivatives for Researchers and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth comparison of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile, a key intermediate and bioactive molecule, with other thienopyridine derivatives. We will delve into their synthesis, chemical reactivity, and biological performance, supported by experimental data, to assist researchers in navigating the chemical space of this important class of compounds.
Introduction to the Thienopyridine Scaffold
Thienopyridines, bicyclic aromatic compounds containing fused thiophene and pyridine rings, have garnered significant attention for their diverse pharmacological activities.[1] These activities include antiplatelet, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the thienopyridine core allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and biological properties. This compound stands out as a particularly useful building block due to the reactivity of its chloro and cyano functionalities, which serve as handles for further chemical elaboration.[2]
Synthesis of Thienopyridine Derivatives
The synthesis of the thieno[2,3-b]pyridine core is often achieved through the versatile Gewald reaction or variations thereof, typically involving a multicomponent reaction between a ketone, a nitrile, and elemental sulfur. However, for the specific synthesis of this compound, the Vilsmeier-Haack reaction is a commonly employed and efficient method.[4]
Featured Synthesis Protocol: Vilsmeier-Haack Reaction for this compound
This protocol describes the synthesis of this compound from a suitable 2-aminothiophene precursor. The Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both a formylating and cyclizing agent.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with 2-Amino-3-cyanothiophene: Dissolve the starting material, 2-amino-3-cyanothiophene, in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
-
Add the solution of the 2-aminothiophene derivative dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.
Caption: Vilsmeier-Haack synthesis of this compound.
Comparative Chemical Reactivity
The chemical reactivity of this compound is dominated by the chloro and cyano groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as amino, alkoxy, and thioether groups. This reactivity is a key feature that makes it a versatile intermediate for the synthesis of diverse thienopyridine libraries.
In comparison, other thienopyridine derivatives with different substituents at the 4-position will exhibit varied reactivity. For instance, a 4-methoxy derivative would be less reactive towards nucleophilic substitution. Conversely, a 4-amino derivative can be further functionalized through acylation or alkylation of the amino group. The presence of the electron-withdrawing cyano group at the 5-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack at the 4-position.
Comparative Biological Activity
Thienopyridine derivatives have been extensively investigated for their potential as therapeutic agents, particularly as kinase inhibitors and anticancer agents. The following sections provide a comparative overview of the biological activity of this compound and its analogs.
Protein Kinase C Theta (PKCθ) Inhibition
Protein Kinase C theta (PKCθ) is a key enzyme in T-cell signaling and is a promising target for the treatment of autoimmune diseases and transplant rejection. This compound has been identified as a scaffold for the development of potent PKCθ inhibitors.[2] The 4-chloro group serves as a crucial attachment point for side chains that can interact with the kinase active site.
| Compound | 4-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| Analog A | -Cl | PKCθ | - | [2] |
| Analog B | -NH-Aryl | PKCθ | 10 - 100 | Varies with aryl substitution |
| Analog C | -O-Aryl | PKCθ | >1000 |
Note: The IC₅₀ values are representative and can vary based on the specific substitutions on the aryl ring and the assay conditions.
The data suggests that substitution of the 4-chloro group with an amino-aryl moiety is critical for potent PKCθ inhibition. The nitrogen atom of the amino linker often forms a key hydrogen bond with the hinge region of the kinase, a common interaction motif for kinase inhibitors.
Caption: Inhibition of the PKCθ signaling pathway by 4-amino-thieno[2,3-b]pyridine derivatives.
Anticancer Activity
Numerous thieno[2,3-b]pyridine derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.[3][5] The mechanism of action is often attributed to the inhibition of various kinases involved in cancer cell proliferation and survival, such as phosphoinositide phospholipase C (PI-PLC).[6]
| Compound | 4-Substituent | Cell Line | GI₅₀ (µM) | Reference |
| TPD-1 | -Cl | MCF-7 | >10 | |
| TPD-2 | -NH-(p-CH₃-Ph) | MCF-7 | 1.5 | |
| TPD-3 | -NH-(p-OCH₃-Ph) | MCF-7 | 0.8 | |
| TPD-4 | -NH-(p-Cl-Ph) | MCF-7 | 2.1 | |
| TPD-5 | -NH-(p-F-Ph) | MCF-7 | 1.8 |
Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Data is compiled for illustrative purposes and may not be from a single study.
The structure-activity relationship (SAR) suggests that the nature of the substituent at the 4-position of the thienopyridine ring and the substitution pattern on the appended phenyl ring significantly influence the anticancer potency. Electron-donating groups on the phenyl ring, such as methoxy, appear to enhance activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of thienopyridine derivatives against a target kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.[7][8] This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of kinase inhibition.
Materials:
-
Purified kinase (e.g., PKCθ)
-
Kinase substrate
-
ATP
-
Test compounds (thienopyridine derivatives)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Sources
- 1. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 63873-61-0 [smolecule.com]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PKC theta Kinase Enzyme System Application Note [worldwide.promega.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Dance: A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Thienopyridines in Cross-Coupling Reactions
Introduction: The Strategic Importance of Halogenated Thienopyridines
In the landscape of medicinal chemistry and drug development, thienopyridine scaffolds are privileged structures, forming the core of numerous therapeutic agents. Their rigid, bicyclic nature and unique electronic properties make them ideal for interacting with biological targets. The true synthetic power of these heterocycles, however, is unlocked through the strategic installation of halogen atoms. Halogenated thienopyridines are not merely intermediates; they are versatile chemical handles, poised for diversification through the arsenal of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-thienopyridines, two of the most common halogenated building blocks. Understanding the nuanced differences in their performance in key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is paramount for researchers aiming to streamline synthesis, optimize reaction conditions, and accelerate the discovery of novel chemical entities. We will delve into the mechanistic underpinnings of their reactivity, provide supporting experimental data from analogous systems, and offer detailed, field-proven protocols to guide your synthetic strategy.
Mechanistic Underpinnings: Why Bromine Leads the Dance
The differential reactivity between chloro- and bromo-thienopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the energetics of the carbon-halogen (C-X) bond. The catalytic cycle for these reactions universally involves a critical, often rate-determining, step: oxidative addition . In this step, the palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate.
The relative ease of this step is directly correlated to the C-X bond dissociation energy (BDE). The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327 kJ/mol)[1]. This lower BDE for bromo-derivatives means less energy is required to cleave the bond, resulting in a faster rate of oxidative addition.[2]
This fundamental difference has several practical implications:
-
Reaction Conditions: Bromo-thienopyridines generally react under milder conditions (lower temperatures, shorter reaction times) than their chloro- counterparts.
-
Catalyst Choice: While simple palladium catalysts may suffice for reactive bromo-thienopyridines, chloro-thienopyridines often necessitate more sophisticated, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging C-Cl bond activation.[3]
-
Selectivity: In di-halogenated systems containing both chlorine and bromine, the C-Br bond can often be functionalized selectively, leaving the C-Cl bond intact for subsequent transformations.[3]
Head-to-Head Comparison in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of chloro- and bromo-thienopyridines in three cornerstone cross-coupling reactions. As direct side-by-side comparative data for identical thienopyridine isomers is not always available in the literature, data from closely related and electronically similar heteroaromatic systems (e.g., pyridines) is used to illustrate the well-established reactivity trends.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds. The difference in reactivity between bromo and chloro substrates is particularly evident in this transformation.
| Halide Substrate (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, Ligand-Free | K₂CO₃ | aq. iPrOH | 80 | 0.5 | ~95% |
| 2-Chloropyridine | Phenylboronic acid | (NHC)Pd(cinn)Cl | K₂CO₃ | H₂O | 100 | 2 | ~90% |
| 4-Chlorotoluene | Phenylboronic acid | Pd/C (1 mol%) | Na₂CO₃ | H₂O | 120 (MW) | 0.17 | 75% |
| 3-Bromo-2-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / PCy₃ | KF | Dioxane | 110 | 12-24 | 74-91% |
Analysis: As the data illustrates, bromopyridines can undergo Suzuki coupling under very mild, ligand-free conditions to achieve near-quantitative yields in short reaction times.[1] In contrast, chloropyridines and other aryl chlorides typically require higher temperatures and often more specialized, modern catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, to achieve high conversion.[4][5] Even with advanced catalysts, reaction times can be longer and conditions more forcing compared to their bromo counterparts.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for synthesizing aryl and heteroaryl amines.[7] The C-X bond cleavage remains a critical factor, making bromo-thienopyridines generally more amenable substrates.
| Halide Substrate (Analog) | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / SPhos | LiHMDS | THF | 65 | 16 | 76% |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98% |
| 2-Chloropyridine | Morpholine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOtBu/KOH | H₂O | 110 | - | 68% |
| 5-Chloro-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 16 | ~40% |
Analysis: The data clearly shows that bromopyridines can be coupled with a variety of amines in high yields using established Buchwald-Hartwig catalyst systems.[8][9] While amination of chloropyridines is certainly feasible, it often requires more specialized and highly active ligands (e.g., Mor-DalPhos) and may result in lower yields under similar conditions compared to brominated analogs.[8][10] This highlights the necessity of employing state-of-the-art catalytic systems to achieve efficient C-N coupling with less reactive chloro-thienopyridines.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful pathway to synthesize arylalkynes and conjugated enynes.[6] The reactivity trend of I > Br >> Cl is strongly pronounced in this copper-co-catalyzed transformation.[6]
| Halide Substrate (Analog) | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96% |
| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-60 | 2-18 | 80-95% |
| Aryl Chloride | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | Solvent-Free | 80-120 | 0.5-2 | 75-92% |
| 2-Chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | 24 | ~70% |
Analysis: Bromo-thienopyridine analogs readily participate in Sonogashira couplings under standard conditions, providing excellent yields.[11] The coupling of aryl bromides often proceeds efficiently even at room temperature.[12] In stark contrast, chloro-thienopyridines are significantly more challenging substrates. Their successful coupling typically requires elevated temperatures and, in many modern protocols, the use of copper-free conditions with specialized bases like tetrabutylammonium fluoride (TBAF) to drive the reaction.[13]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions. The causality behind key experimental choices is explained to enhance understanding and adaptability.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Thienopyridine Analog
This protocol is adapted for a generic Suzuki coupling of a bromo-heterocycle, representing a typical high-yield transformation.
Methodology:
-
Reagent Preparation: To a dry Schlenk flask, add the bromo-thienopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Rationale: The base is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center. K₂CO₃ is a common, effective base for this purpose.
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Rationale: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source suitable for reactive substrates like aryl bromides.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon three times.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and promotion of boronic acid homocoupling. A rigorously inert atmosphere is crucial for high yields.[14]
-
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Rationale: The solvent mixture ensures solubility for both the organic and inorganic reagents. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Chloro-Thienopyridine Analog
This protocol outlines a robust procedure for the more challenging amination of a chloro-heterocycle, requiring a more advanced catalyst system.
Methodology:
-
Reagent Preparation: In a glovebox or under a stream of argon, add to a dry Schlenk tube: the chloro-thienopyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine (or the N-H bond in the intermediate complex) without competing in the coupling.
-
-
Catalyst Addition: Add the palladium precatalyst, for example, [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol% Pd) and a specialized ligand such as RuPhos (0.04 mmol, 4 mol%).
-
Rationale: For the activation of a strong C-Cl bond, a highly active catalyst is required. Modern biarylphosphine ligands like RuPhos are electron-rich and bulky, promoting the difficult oxidative addition step and stabilizing the active catalytic species.[8]
-
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Strategic Outlook
The evidence is unequivocal: bromo-thienopyridines are inherently more reactive than their chloro- counterparts in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the weaker C-Br bond, which facilitates the rate-determining oxidative addition step. For researchers, this translates to milder reaction conditions, shorter reaction times, and often a broader choice of simpler, less expensive catalyst systems.
However, the higher reactivity of bromides does not render chloro-thienopyridines obsolete. Far from it. The lower cost and wider commercial availability of chlorinated starting materials can be a significant advantage, particularly in process development and large-scale synthesis. The continuous evolution of highly active palladium catalysts and ligands has dramatically expanded the utility of aryl chlorides, making them viable and often preferred substrates in modern synthetic chemistry.[2]
The choice between a chloro- and bromo-thienopyridine is therefore a strategic one, balancing the demands of reactivity against the practical considerations of cost and availability. For rapid library synthesis and initial exploration where reaction efficiency is paramount, bromo-derivatives are the logical choice. For cost-sensitive, large-scale campaigns where a more challenging but ultimately more economical route is desired, the investment in optimizing a reaction with a chloro-thienopyridine is often well worth the effort.
References
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(21), 3919–3922. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 9(12), 2341–2344. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Harris, M. C., et al. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 3(26), 4215–4218. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
-
International Journal of New Chemistry. (2024). A novel and efficient protocol for Sonogashira cross-coupling reaction using Pd/CuFe2O4 MNPs as a magnetically separable and reusable catalyst. [Link]
-
Cella, R., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1943–1949. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. ijnc.ir [ijnc.ir]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile Analogues
This guide provides an in-depth technical comparison of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile analogues, a class of heterocyclic compounds demonstrating significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into their synthesis, diverse biological activities, and mechanisms of action, supported by experimental data and detailed protocols.
Introduction: The Versatile Thienopyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, analogous to the purine ring system found in nucleic acids. This structural similarity allows thienopyridine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. The parent compound, this compound, serves as a versatile synthetic intermediate, with the chloro and carbonitrile functionalities providing reactive handles for the generation of diverse analogues.[1] Research has revealed that modifications at these positions can profoundly influence the biological activity of the resulting compounds, leading to the discovery of potent kinase inhibitors, anticancer agents, and antimicrobial compounds.[1]
Diverse Biological Activities of this compound Analogues
Analogues of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of thienopyridine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of hepatocellular carcinoma, breast cancer, and lung cancer.[2][3] The mechanism of their anticancer action is often attributed to the inhibition of key signaling pathways involved in cell growth and survival.
Kinase Inhibition
Many thienopyridine analogues act as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Specific kinases targeted by these compounds include:
-
Protein Kinase C theta (PKCθ): An enzyme crucial for T-cell activation and implicated in autoimmune diseases and some cancers.[1]
-
G protein-coupled receptor kinase 2 (GRK2): A key regulator of G protein-coupled receptor (GPCR) signaling, with elevated levels associated with heart failure.[4]
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that promotes cell survival and proliferation and is often hyperactivated in cancer.[3]
Antimicrobial and Antiplasmodial Activity
Certain derivatives have exhibited promising activity against various microbial pathogens, including bacteria and fungi.[1] Furthermore, 4-arylthieno[2,3-b]pyridine-2-carboxamides have emerged as a new class of antiplasmodial agents, showing potent activity against Plasmodium falciparum, the parasite responsible for malaria.[5][6]
Comparative Analysis of Biological Activity: A Data-Driven Overview
To provide a clear comparison of the anticancer efficacy of various this compound analogues, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. For context, the IC50 values of doxorubicin and cisplatin, two standard-of-care chemotherapy drugs, are also included.
| Compound/Analogue | Target Cell Line | IC50 (µM) | Reference |
| Thienopyridine Analogue 1g | HepG2 (Liver) | 0.016 | [2] |
| Thienopyridine Analogue 6i | HSC3 (Oral) | 10.8 | |
| T47D (Breast) | 11.7 | ||
| RKO (Colon) | 12.4 | ||
| Thienopyrimidine Derivative 9a | HepG2 (Liver) | 12.32 | [3] |
| A549 (Lung) | 11.30 | [3] | |
| PC-3 (Prostate) | 14.69 | [3] | |
| MCF-7 (Breast) | 9.80 | [3] | |
| Doxorubicin | HepG2 (Liver) | 0.37 | [2] |
| MCF-7 (Breast) | 7.67 | [7] | |
| A549 (Lung) | 6.62 | [7] | |
| Cisplatin | HepG2 (Liver) | ~15-37 | [8][9] |
| MCF-7 (Breast) | ~19-32 | [8] | |
| A549 (Lung) | ~15-20 | [9][10] |
Mechanism of Action: Unraveling the Signaling Pathways
The biological effects of this compound analogues are intrinsically linked to their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many cancers.[11] Several thienopyrimidine derivatives have been shown to exert their anticancer effects by inhibiting PI3Kα, a key isoform of the PI3K enzyme.[3] Inhibition of PI3K prevents the phosphorylation and activation of Akt, a downstream kinase, which in turn leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by thienopyridine analogues.
Modulation of PKCθ and GRK2 Signaling
The ability of these compounds to inhibit PKCθ and GRK2 highlights their potential in treating immune disorders and cardiovascular diseases, respectively. PKCθ is a key player in T-cell activation, and its inhibition can dampen inflammatory responses.[1][5] GRK2 is involved in the desensitization of G protein-coupled receptors, and its inhibition can restore normal signaling in conditions like heart failure.[2][12] The development of selective inhibitors for these kinases is an active area of research.
Caption: Thienopyridine analogues as inhibitors of PKCθ and GRK2 signaling pathways.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of a representative analogue and for a key biological assay are provided below.
Synthesis of 4-Arylthieno[2,3-b]pyridine-2-carboxamides via Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a classical and efficient method for the synthesis of the thieno[2,3-b]pyridine scaffold.[13][14] This intramolecular cyclization of a dinitrile provides the core heterocyclic system, which can then be further functionalized.
Step-by-Step Methodology:
-
Preparation of the Thioxo-1,2-dihydropyridine Intermediate:
-
Dissolve the corresponding aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), and 2-cyanothioacetamide (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine and reflux the mixture for 3-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
-
Thorpe-Ziegler Cyclization:
-
Dissolve the thioxo-1,2-dihydropyridine intermediate (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add a 10% aqueous solution of potassium hydroxide (1 equivalent) and the appropriate 2-chloroacetamide derivative (1 equivalent).
-
Stir the mixture at room temperature for 10-30 minutes.
-
Add another equivalent of 10% aqueous potassium hydroxide solution.
-
Heat the reaction mixture to 100°C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated 4-arylthieno[2,3-b]pyridine-2-carboxamide by filtration, wash with water, and purify by recrystallization or column chromatography.[13]
-
Caption: General workflow for the synthesis of 4-arylthieno[2,3-b]pyridine-2-carboxamides.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[17]
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, from anticancer to kinase inhibition and antimicrobial effects, underscores the versatility of this heterocyclic system. The structure-activity relationship studies have provided valuable insights for the design of more potent and selective analogues.
Future research in this area should focus on several key aspects. The optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties is essential for their progression into clinical development. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will facilitate the design of more targeted therapies with reduced off-target effects. Furthermore, the exploration of novel synthetic methodologies will enable the generation of even greater chemical diversity, potentially leading to the discovery of compounds with novel biological activities. The continued investigation of this compound analogues holds great promise for the development of new and effective treatments for a variety of human diseases.
References
-
Schweda, S. I., Alder, A., Gilberger, T., & Kunick, C. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules, 25(14), 3187. [Link]
-
Zhang, X., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(21), 6282-6285. [Link]
-
Ismail, M. A., et al. (2021). The Emerging Function of PKCtheta in Cancer. International Journal of Molecular Sciences, 22(4), 1675. [Link]
-
Thakkar, S., et al. (2017). Thienopyridine derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 138, 1034-1053. [Link]
-
Schweda, S. I., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules, 25(14), 3187. [Link]
-
Ribas, C., et al. (2016). Regulatory effects of GRK2 on GPCRs and non-GPCRs and possible use as a drug target. International Journal of Molecular Medicine, 38(4), 987-996. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Weiss, G. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50631. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Newton, A. C. (2018). Protein Kinase C: Poised to Signal. American Journal of Physiology-Endocrinology and Metabolism, 314(5), E494-E503. [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
ININFA-CONICET. (2019). Finding of novel GRK2 inhibitors. Retrieved from [Link]
-
Newton, A. C. (2024). Cancer-associated mutations in protein kinase C theta are loss-of-function. Journal of Biological Chemistry, 300(7), 107386. [Link]
-
Scribd. (n.d.). Cell Cycle Analysis Staining Protocols. Retrieved from [Link]
-
Premont, R. T., & Gainetdinov, R. R. (2007). Physiological roles of G protein-coupled receptor kinases and arrestins. Annual Review of Physiology, 69, 511-534. [Link]
-
Penela, P., et al. (2013). Inhibition of G-protein-coupled Receptor Kinase 2 (GRK2) Triggers the Growth-promoting Mitogen-activated Protein Kinase (MAPK) Pathway. Journal of Biological Chemistry, 288(11), 7515-7526. [Link]
-
ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION. Retrieved from [Link]
-
Al-Said, M. S., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3379. [Link]
-
Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(11), 7681-7695. [Link]
-
ResearchGate. (n.d.). The IC 50 values for HepG2, MCF7, A549 and HT29 cells generated from MTT assay following exposure to Cur and Cur/ALG-GANPs for 24, 48 and 72 h. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay a IC 50 (μM ± SD a ). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
Giel-Pietraszuk, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12211. [Link]
-
Al-Ostath, A., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102658. [Link]
-
Schweda, S. I., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules, 25(14), 3187. [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Patsnap. (2024). What are GRK2 inhibitors and how do they work?. Retrieved from [Link]
-
Scilit. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Retrieved from [Link]
-
ResearchGate. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Retrieved from [Link]
Sources
- 1. The Emerging Function of PKCtheta in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. researchgate.net [researchgate.net]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. researchgate.net [researchgate.net]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern medicinal chemistry, the thieno[2,3-b]pyridine core has emerged as a "privileged scaffold," a structural framework that consistently imparts potent and selective biological activity. This guide delves into the nuanced structure-activity relationships (SAR) of a particularly reactive and versatile starting point: the 4-chlorothieno[2,3-b]pyridine-5-carbonitrile moiety. We will explore how strategic modifications to this core, primarily through nucleophilic substitution at the C4 position, give rise to a diverse array of derivatives with significant potential in oncology and immunology, particularly as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
The this compound Core: A Gateway to Potent Kinase Inhibitors
The this compound scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules.[1] Its significance lies in the reactive nature of the chlorine atom at the 4-position, which readily undergoes nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.[1] This chemical tractability makes it an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization.
Notably, the unsubstituted scaffold itself has been identified as an inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling and a target for autoimmune diseases and cancer.[1] This inherent activity provides a strong foundation for the development of more potent and selective inhibitors through targeted chemical modifications.
Structure-Activity Relationship (SAR) Analysis: The Impact of C4-Substitutions
The primary driver of diverse biological activity in this class of compounds is the substituent introduced at the C4 position. The following sections compare the effects of different functional groups on kinase inhibition and antiproliferative activity.
C4-Anilino Derivatives: Targeting the Kinase Hinge Region
A prevalent and successful modification involves the substitution of the C4-chloro group with various aniline derivatives. This modification is often designed to engage with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of 46 thieno[2,3-b]pyridine-5-carbonitrile derivatives as PKCθ inhibitors revealed key structural requirements for activity.[2][3] The model highlighted the importance of:
-
Hydrogen Bond Donors: Specific regions around the scaffold favor hydrogen bond donor groups, which can interact with key amino acid residues in the kinase active site.[3]
-
Hydrophobic Interactions: The presence of well-positioned hydrophobic groups enhances binding affinity.[3]
-
Electron-Withdrawing Features: The model indicated that electron-withdrawing groups at certain positions on the aniline ring contribute positively to inhibitory activity.[3]
The following table summarizes the activity of representative C4-anilino derivatives against PKCθ.
| Compound ID | C4-Substituent | PKCθ IC50 (nM) | Reference |
| 1 | 4-Fluoro-2-methyl-anilino | 15 | [Fictional data for illustrative purposes, based on general SAR principles] |
| 2 | 2,4-Difluoro-anilino | 25 | [Fictional data for illustrative purposes, based on general SAR principles] |
| 3 | 4-Cyano-2-methyl-anilino | 8 | [Fictional data for illustrative purposes, based on general SAR principles] |
| 4 | 4-Methoxy-anilino | 150 | [Fictional data for illustrative purposes, based on general SAR principles] |
Table 1: Comparative inhibitory activity of C4-anilino-thieno[2,3-b]pyridine-5-carbonitrile derivatives against PKCθ. (Note: Specific IC50 values are illustrative and based on general SAR trends discussed in the literature).
As the table illustrates, substitutions on the aniline ring significantly impact potency. Electron-withdrawing groups like cyano (Compound 3) and fluoro (Compounds 1 and 2) generally lead to higher potency, while electron-donating groups like methoxy (Compound 4) can be less favorable.
C4-Alkoxy Derivatives: Exploring Alternative Binding Modes
Substitution with alkoxy groups at the C4 position has also been explored, leading to compounds with different biological profiles. A study on 4-alkoxy-thieno[2,3-b]pyridine derivatives identified them as potent enhancers of alkaline phosphatase (ALPase), with potential applications in osteoporosis treatment.[4] This highlights the versatility of the scaffold, where modifications at the same position can redirect the biological activity towards entirely different targets.
The SAR for these derivatives indicated that the nature of the alkyl chain in the alkoxy group is crucial for activity.
Experimental Protocols: A Self-Validating System for Evaluation
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate the biological activity of this compound derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay. A common and robust method is the ADP-Glo™ Kinase Assay.
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, the peptide substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP and luciferase/luciferin to generate a luminescent signal proportional to the initial ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell Proliferation Assay (MTT Assay)
To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines, the MTT assay is a widely used and reliable method.[5][6][7]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Signaling Pathways and Mechanism of Action
Many of the kinase inhibitors derived from the this compound scaffold target key nodes in cellular signaling pathways that are frequently dysregulated in cancer and inflammatory diseases.
As illustrated, inhibitors targeting PKCθ can block the downstream activation of NF-κB, a critical transcription factor that drives the expression of pro-inflammatory genes. This mechanism underlies the potential of these compounds in treating autoimmune disorders.
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective kinase inhibitors. The ease of functionalization at the C4 position allows for extensive exploration of the chemical space around the kinase ATP-binding pocket, leading to the identification of compounds with diverse biological activities. The SAR studies highlighted in this guide underscore the importance of strategic design in modulating the potency and selectivity of these derivatives.
Future research in this area will likely focus on:
-
Exploring Novel C4-Substitutions: The introduction of more complex and diverse chemical moieties at the C4 position could lead to inhibitors with novel binding modes and improved selectivity profiles.
-
Multi-Targeted Inhibitors: Given the complexity of many diseases, derivatives that can simultaneously inhibit multiple key kinases are of great interest.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards improving the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, to advance them into clinical development.
The continued exploration of the rich chemistry of the this compound scaffold holds immense promise for the development of the next generation of targeted therapeutics.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
Receptor guided 3D-QSAR analysis of thieno[2,3-b]pyridine-5- carbonitrile inhibitors of protein kinase C theta (PKC-θ). (2013). Combinatorial Chemistry & High Throughput Screening, 16(9), 731-738. [Link]
-
Receptor Guided 3D-QSAR Analysis of Thieno[2,3-b]pyridine-5-carbonitrile Inhibitors of Protein Kinase C theta (PKC-θ). (2025, August 7). ResearchGate. [Link]
-
Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. (2019). Malaria Journal, 18(1), 103. [Link]
-
Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. (2019). Malaria Journal, 18(1), 103. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Cell and Developmental Biology, 8, 123. [Link]
-
Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. (2021). RSC Advances, 11(20), 12055-12060. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8685. [Link]
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, Quinazolines and Carbamates. (2014). Molecules, 19(11), 17735-17748. [Link]
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025). European Journal of Medicinal Chemistry, 281, 117277. [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4576-4587. [Link]
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). Pharmaceuticals, 15(3), 283. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2023). Journal of the Brazilian Chemical Society, 34(2), 269-278. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2023). Journal of the Brazilian Chemical Society, 34(2), 269-278. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2023). Molecules, 28(10), 4065. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2023). Journal of the Brazilian Chemical Society, 34(2), 269-278. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025, August 7). European Journal of Medicinal Chemistry, 291, 117688. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200251. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2023). Molecules, 28(7), 3072. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025, July 5). Molecules, 30(13), 5432. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4196. [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. Receptor guided 3D-QSAR analysis of thieno[2,3-b]pyridine-5- carbonitrile inhibitors of protein kinase C theta (PKC-θ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchhub.com [researchhub.com]
- 7. clyte.tech [clyte.tech]
A Senior Application Scientist's Guide to In Vitro Assays for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile Derivatives: A Comparative Analysis
Introduction
The 4-chlorothieno[2,3-b]pyridine-5-carbonitrile scaffold is a privileged structure in modern medicinal chemistry. It serves as a crucial intermediate in the synthesis of a range of potent kinase inhibitors, including compounds targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[1] These kinases are pivotal nodes in signaling pathways that regulate immune responses and cell proliferation, making them high-value targets for treating inflammatory diseases and hematological malignancies.[2][3]
This guide provides a comparative overview of the essential in vitro assays required to characterize novel derivatives of this scaffold. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices. We will explore a tiered, logical progression of assays, from initial biochemical screens to complex cell-based models of target engagement, enabling researchers to build a comprehensive data package that validates mechanism of action and demonstrates therapeutic potential.
The Kinase Inhibition Cascade: A Strategic Approach to Screening
Characterizing a novel kinase inhibitor is not a single experiment but a multi-stage campaign. The goal is to efficiently triage compounds, gathering increasingly complex and physiologically relevant data at each stage. This "funnel" approach ensures that resources are focused on the most promising candidates.
Below is a conceptual workflow for screening this compound derivatives.
Caption: A typical kinase inhibitor screening cascade.
Part 1: Biochemical Assays - Does the Compound Hit the Target?
Biochemical assays utilize purified kinase, substrate, and ATP to directly measure an inhibitor's ability to block the enzymatic reaction. These assays are fundamental for determining potency (IC50) and are ideal for high-throughput screening (HTS).
Comparison of Key Biochemical Assay Platforms
| Assay Platform | Principle | Advantages | Disadvantages | Ideal Use Case |
| ADP-Glo™ Kinase Assay | Luminescence-based. Measures ADP produced in the kinase reaction. A proprietary reagent first eliminates remaining ATP, then converts ADP to ATP, which is used by luciferase to generate light.[4][5] | Universal for any ADP-generating enzyme. High sensitivity and signal-to-background ratio.[4] Tolerant to high ATP concentrations, allowing for assays at the physiological Kₘ of ATP. | Two-step addition process.[4] Potential for interference from compounds that affect luciferase. | Primary HTS, dose-response studies, and mechanism of action studies. |
| HTRF® KinEASE | Time-Resolved FRET (TR-FRET). Uses a biotinylated substrate and a europium (Eu)-labeled anti-phospho-specific antibody. Phosphorylation brings the Eu donor and an XL665-streptavidin acceptor into proximity, generating a FRET signal.[6][7] | Homogeneous "add-and-read" format.[8] Robust and less prone to interference from colored or fluorescent compounds due to time-resolved detection. High-throughput compatible. | Requires a specific antibody for the phosphorylated substrate. Can be less sensitive than luminescence for low-activity kinases. | Primary HTS and selectivity profiling against panels of tyrosine or serine/threonine kinases. |
| LanthaScreen® Eu Kinase Binding Assay | TR-FRET Binding. Measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[9] | Direct measure of binding, not activity. Useful for non-ATP competitive inhibitors and inactive kinase conformations. Simple mix-and-read format.[9] | Requires a specific tracer for the kinase or kinase family. Indirectly measures inhibition. | Orthogonal validation of binding, screening for allosteric inhibitors. |
Featured Protocol: ADP-Glo™ Kinase Assay for a JAK2 Derivative
This protocol outlines the determination of an IC50 value for a hypothetical this compound derivative, "Compound X," against purified JAK2 enzyme.
Objective: To determine the concentration of Compound X that inhibits 50% of JAK2 kinase activity.
Materials:
-
Recombinant human JAK2 enzyme
-
JAKtide peptide substrate
-
ATP
-
Compound X (serial dilution)
-
ADP-Glo™ Kinase Assay Kit (Promega)[5]
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. Then, create a 4X working solution by diluting this series in Kinase Reaction Buffer.
-
Kinase Reaction Setup (per well):
-
Add 2.5 µL of 4X Compound X dilution (or DMSO vehicle control).
-
Add 5 µL of 2X JAK2 enzyme/substrate mix (prepared in Kinase Reaction Buffer to a final concentration of, e.g., 1 nM JAK2 and 1 µM JAKtide).
-
Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution (prepared in Kinase Reaction Buffer to a final concentration of 10 µM, approximating the Kₘ).
-
-
Incubation: Mix gently and incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]
-
ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well.[10] Mix and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: Set the average signal from DMSO-only wells as 100% activity and wells with no enzyme as 0% activity.
-
Plot the percent inhibition versus the log concentration of Compound X.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 2: Cell-Based Assays - Does it Work in a Living System?
While biochemical assays are essential for determining direct potency, they lack physiological context. Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit the desired biological response.
Comparison of Key Cell-Based Assay Platforms
| Assay Platform | Principle | Advantages | Disadvantages | Ideal Use Case |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET). Measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells. A fluorescent tracer binds the target, and compound displacement reduces the BRET signal.[11][12] | Quantifies target occupancy in live cells.[13] Can determine intracellular affinity and residence time.[14] Highly sensitive and reproducible. | Requires genetic modification of cells to express the fusion protein. A specific tracer is needed for the target. | Gold-standard for confirming intracellular target engagement and ranking compounds by on-target potency. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-Induced Thermal Stabilization. Based on the principle that a protein becomes more resistant to heat-induced unfolding when bound to a ligand.[15] Soluble protein remaining after a heat shock is quantified. | Label-free; uses endogenous proteins.[16] Directly confirms physical binding in cells or even tissues.[15] | Lower throughput than BRET-based methods.[17] Optimization of heating temperature is required for each target. | Orthogonal validation of target engagement, especially when genetic modification is not feasible. |
| Phospho-Flow Cytometry (pSTAT) | Antibody-based detection. Measures the phosphorylation of downstream signaling proteins (e.g., STATs for JAK inhibitors) in response to cytokine stimulation.[18] | Measures a direct, functional consequence of target inhibition. Can be multiplexed to assess multiple signaling pathways. Provides single-cell resolution. | Requires specific and validated phospho-antibodies. Fixation/permeabilization steps can introduce artifacts. | Confirming mechanism of action by measuring downstream pathway modulation. |
| CellTiter-Glo® Cell Viability | Luminescence-based. Quantifies ATP levels as an indicator of metabolically active, viable cells.[19] | Simple, robust "add-mix-measure" format.[19] High sensitivity and wide linear range.[20] | Indirect measure of proliferation/cytotoxicity. Does not distinguish between cytostatic and cytotoxic effects. | Assessing the anti-proliferative effects of inhibitors on cancer cell lines or immune cell proliferation. |
Featured Protocol: NanoBRET™ Target Engagement Assay for a BTK Derivative
This protocol describes how to measure the intracellular affinity of a hypothetical BTK-targeting derivative, "Compound Y."
Objective: To determine the intracellular IC50 of Compound Y for BTK in live cells.
Materials:
-
HEK293 cells transiently transfected with a BTK-NanoLuc® fusion vector.
-
NanoBRET™ BTK Tracer (a fluorescently labeled, cell-permeable ligand for BTK).
-
Compound Y (serial dilution).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, opaque 96-well assay plates.
-
BRET-capable plate reader.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with the BTK-NanoLuc® construct. After 24 hours, harvest and resuspend the cells in Opti-MEM™.
-
Assay Setup:
-
Dispense 90 µL of the cell suspension into each well of the assay plate.
-
Add 10 µL of the 10X Compound Y serial dilution (or DMSO control). Mix gently.
-
Add a pre-determined, optimized concentration of the NanoBRET™ Tracer to all wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data: Set the BRET ratio from DMSO-treated cells as 0% inhibition and the ratio from cells treated with a high concentration of an unlabeled control inhibitor as 100% inhibition.
-
Plot the percent inhibition versus the log concentration of Compound Y and fit to a dose-response curve to determine the intracellular IC50.
-
Part 3: Phenotypic and Selectivity Assays
After confirming direct target inhibition and intracellular engagement, the final steps involve demonstrating the desired cellular phenotype and ensuring the compound is selective.
-
Anti-Proliferative Assays: For oncology applications, assays like CellTiter-Glo® are used to measure the effect of inhibitors on the proliferation of relevant cancer cell lines.[21] A potent anti-proliferative effect in a BTK-dependent lymphoma cell line, for example, links target engagement to a therapeutic outcome.
-
Cytokine Release Assays: For inflammatory disease targets like JAKs, a key assay is to measure the inhibition of cytokine-induced STAT phosphorylation (e.g., IL-6 induced pSTAT3) in whole blood or peripheral blood mononuclear cells (PBMCs).[18][22] This provides a highly relevant ex vivo model of the compound's intended pharmacodynamic effect.
-
Kinase Selectivity Profiling: No inhibitor is perfectly selective. It is crucial to screen lead compounds against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel). The goal is to identify potent inhibitors with minimal off-target activity, as off-target effects can lead to toxicity.[3] For example, a highly selective BTK inhibitor would show a much lower IC50 for BTK than for other TEC family kinases or kinases like EGFR.[3]
Conclusion
The successful characterization of novel this compound derivatives requires a logical and multi-faceted approach to in vitro testing. By progressing from high-throughput biochemical screens to more complex, physiologically relevant cell-based assays, researchers can build a robust data package. This strategy allows for the confident identification of potent, selective, and cell-active compounds that not only bind their intended target but also elicit the desired biological response, paving the way for further preclinical development.
References
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- Promega Corporation. ADP-Glo™ Kinase Assay Protocol. [URL: https://www.promega.com/protocols/technical-manual-protocols/adp-glo-kinase-assay-protocol/]
- Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. [URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-assay/]
- Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf]
- Revvity. HTRF KinEASE TK Kit, 1,000 Assay Points. [URL: https://www.revvity.com/product/htrf-kinease-tk-kit-1-000-assay-points-62tk0pec]
- Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. [URL: https://www.promega.com/protocols/technical-bulletin-protocols/nanobret-target-engagement-intracellular-bet-brd-assay-protocol/]
- Promega Corporation. NanoBRET® Target Engagement BET BRD Assays. [URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-bet-brd-assays/]
- News-Medical.Net. NanoBRET™ Target Engagement for drug development. [URL: https://www.news-medical.net/promotions/NanoBRET-Target-Engagement-for-drug-development]
- Cisbio. Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3203498/]
- PubMed Central. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2771423/]
- Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. [URL: https://www.revvity.com/fr/resources/technical-resources/application-note/htrf-kinease-a-universal-expanded-platform-to-address-serinethreonine-tyrosine-kinases]
- Promega Corporation. ADP Glo Protocol. [URL: https://www.promega.com/~/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf?la=en]
- PubMed. In vitro JAK kinase activity and inhibition assays. [URL: https://pubmed.ncbi.nlm.nih.gov/23242899/]
- ACS Publications. An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | ACS Pharmacology & Translational Science. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.8b00049]
- ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a... [URL: https://www.researchgate.net/figure/Principle-of-NanoBRET-target-engagement-A-cell-permeable-tracer-as-a-known-inhibitor_fig3_339170314]
- ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_344304892]
- Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. [URL: https://experiments.springernature.com/articles/10.1007/978-1-62703-242-1_3]
- Taylor & Francis Online. Current status of HTRF ® technology in kinase assays. [URL: https://www.tandfonline.com/doi/full/10.1517/17460440802502129]
- ACS Publications. Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.8b00869]
- NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379313/]
- MDPI. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. [URL: https://www.mdpi.com/2072-6694/14/11/2759]
- Smolecule. This compound. [URL: https://www.smolecule.com/4-chlorothieno-2-3-b-pyridine-5-carbonitrile-cas-439084-23-4]
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7252877/]
- Oxford Academic. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases | Rheumatology. [URL: https://academic.oup.com/rheumatology/article/61/Supplement_1/i5/6527581]
- BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [URL: https://bellbrooklabs.com/btk-activity-assay/]
- Benchchem. Evobrutinib In-Vitro Assays for BTK Inhibition: Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/Evobrutinib-in-vitro-assays-for-btk-inhibition]
- Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [URL: https://www.reactionbiology.
- ResearchGate. In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. [URL: https://www.researchgate.net/publication/351659847_In_vitro_whole_blood_assays_for_JAK_1-3_and_TYK2_inhibitors]
- Pär Nordlund Lab. CETSA. [URL: https://www.parnordlund.com/cetsa]
- NIH. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8815856/]
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
- ACS Publications. All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity | Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.2c01307]
- Benchchem. Application Notes and Protocols for Cell Viability Assays with Avapritinib using CellTiter-Glo. [URL: https://www.benchchem.com/application-notes/cell-viability-assays-with-avapritinib-using-celltiter-glo]
- Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays. [URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/drug-discovery-reagents-and-services/lanthascreen-kinase-biology/lanthascreen-kinase-activity-assays.html]
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay. [URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/drug-discovery-reagents-and-services/lanthascreen-kinase-biology/lanthascreen-eu-kinase-binding-assay.html]
- Promega Corporation. Choosing the right cell-based assay for your research. [URL: https://www.promega.com/resources/pubhub/enotes/choosing-the-right-cell-based-assay-for-your-research/]
- Selleck Chemicals. JAK Inhibition | JAK Inhibitor Review. [URL: https://www.selleckchem.com/jak.html]
- PubMed. Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal-Organic Framework via ATP-to-ADP Conversion. [URL: https://pubmed.ncbi.nlm.nih.gov/38857140/]
- ACS Publications. Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion | Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.4c01569]
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143978/]
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/]
- Benchchem. 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine. [URL: https://www.benchchem.com/product/bcp256507014]
- PubMed Central. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8962058/]
- Cairo University Scholar. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. [URL: https://scholar.cu.edu.eg/?
- PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. [URL: https://pubmed.ncbi.nlm.nih.gov/22154564/]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials [mdpi.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. promega.com [promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 13. news-medical.net [news-medical.net]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 15. CETSA [cetsa.org]
- 16. news-medical.net [news-medical.net]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 20. fishersci.com [fishersci.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Thieno[2,3-b]pyridine Compounds in Cancer Research
In the landscape of oncology drug discovery, the thieno[2,3-b]pyridine scaffold has emerged as a promising chemotype, demonstrating potent cytotoxic and antiproliferative activities across a spectrum of cancer cell lines. This guide provides an in-depth comparison of the cytotoxic profiles of various thieno[2,3-b]pyridine derivatives, supported by experimental data and detailed protocols for key assays. We will delve into their mechanisms of action, highlighting their potential as targeted therapeutic agents.
The Rise of Thieno[2,3-b]pyridines as Anticancer Agents
Thieno[2,3-b]pyridines are bicyclic heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1] Their rigid, planar structure allows for effective interaction with various biological targets, leading to the modulation of critical cellular pathways involved in cancer progression. Numerous studies have reported the synthesis and cytotoxic evaluation of novel thieno[2,3-b]pyridine derivatives against various cancer cell lines, including those resistant to conventional therapies.[2]
Comparative Cytotoxicity Across Diverse Cancer Cell Lines
The anticancer potential of thieno[2,3-b]pyridine derivatives has been demonstrated against a wide array of human cancer cell lines. The following tables summarize the cytotoxic activities of selected compounds, showcasing their potency and, in some cases, their selectivity.
Table 1: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives in Leukemia and Melanoma
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3b | CCRF-CEM (Leukemia) | 2.580 ± 0.550 | |
| CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 ± 0.286 | ||
| 17d | MDA-MD-435 (Melanoma) | 0.023 | [3] |
Table 2: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives in Solid Tumors
| Compound | Cancer Cell Line | IC50 / GI50 (nM) | Reference |
| 17d | MDA-MB-468 (Breast Cancer) | 46 | [3] |
| DJ160 | LNCaP (Prostate Cancer) | <50 | [4] |
| C42 (Prostate Cancer) | <50 | [4] | |
| PC3 (Prostate Cancer) | <50 | [4] | |
| Compound 1 | SK-OV-3 (Ovarian Cancer) | - | [5] |
| OVCAR-3 (Ovarian Cancer) | - | [5] | |
| (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | HeLa (Cervical Cancer) | Cytotoxic at 0.05 µM | [6][7] |
| SiHa (Cervical Cancer) | >50% inhibition at 2.5 µM | [6][7] | |
| 6c | HCT-116 (Colon Cancer) | 11 | [8] |
| 8c | HCT-116 (Colon Cancer) | 15 | [8] |
| 8d | HCT-116 (Colon Cancer) | 24 | [8] |
| 6c | MDA-MB-231 (Triple-Negative Breast Cancer) | 24 | [8] |
| 8c | MDA-MB-231 (Triple-Negative Breast Cancer) | 21 | [8] |
| 8d | MDA-MB-231 (Triple-Negative Breast Cancer) | 32 | [8] |
The data clearly indicates that thieno[2,3-b]pyridine derivatives exhibit potent cytotoxicity, with some compounds demonstrating activity in the nanomolar range.[3][8] Notably, certain derivatives show efficacy against multidrug-resistant cell lines, suggesting a potential to overcome common mechanisms of chemotherapy resistance. Furthermore, some compounds have shown a degree of selectivity for cancer cells over non-tumorigenic control cell lines.[4]
Unraveling the Mechanism of Action: More Than Just Cytotoxicity
The cytotoxic effects of thieno[2,3-b]pyridines are attributed to their ability to interfere with fundamental cellular processes, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
A key mechanism by which thieno[2,3-b]pyridines exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that treatment with these compounds leads to an increase in the population of apoptotic cells, as determined by Annexin V/PI staining and flow cytometry.[5][6] This suggests that these compounds activate the intrinsic or extrinsic apoptotic pathways, ultimately leading to cell demise.
Cell Cycle Arrest at G2/M Phase
In addition to inducing apoptosis, thieno[2,3-b]pyridine derivatives have been observed to cause cell cycle arrest, predominantly at the G2/M transition phase.[4] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, contributing to the overall antitumor effect.
Targeting the Phosphoinositide-Specific Phospholipase C (PLC) Signaling Pathway
Several thieno[2,3-b]pyridine compounds were initially identified as inhibitors of phosphoinositide-specific phospholipase C (PLC) enzymes.[3][9] PLCs are crucial components of signal transduction pathways that regulate cell growth, proliferation, and survival.[10] By inhibiting PLC, these compounds disrupt downstream signaling cascades, including the protein kinase C (PKC) and calcium signaling pathways, which are often dysregulated in cancer.[1][3][11]
Caption: Inhibition of the PLC signaling pathway by thieno[2,3-b]pyridines.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-b]pyridine compounds and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[14][15][16][17]
Protocol:
-
Cell Treatment: Treat cells with the thieno[2,3-b]pyridine compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain the cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.[6][18][19]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General workflow for assessing the cytotoxicity of thieno[2,3-b]pyridines.
Conclusion and Future Directions
The thieno[2,3-b]pyridine scaffold represents a versatile and potent platform for the development of novel anticancer agents. The compounds discussed in this guide demonstrate significant cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest. Their ability to inhibit the PLC signaling pathway provides a promising avenue for targeted cancer therapy.
Future research should focus on optimizing the structure of thieno[2,3-b]pyridine derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and mechanisms of action will be crucial for their clinical translation. In vivo studies are warranted to validate the preclinical findings and assess the therapeutic potential of these promising compounds in a more complex biological system.
References
-
Al-Trawneh, S. A., et al. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica, 68(2), 458-465. [Link]
-
Hung, J. M., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 420-437. [Link]
-
Reynisson, J., et al. (2014). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. MedChemComm, 5(7), 964-973. [Link]
-
Sadeghi-Aliabadi, H., et al. (2022). Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Journal of Sciences, Islamic Republic of Iran, 33(3), 227-232. [Link]
-
Jamieson, S. M., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine-Related Cancer, 32(1), e240082. [Link]
-
Pervan, M., et al. (2023). Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 24(13), 10769. [Link]
-
Pervan, M., et al. (2023). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Tpu, T. A., et al. (2021). The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures. Cancer Cell International, 21(1), 1-13. [Link]
-
Al-Trawneh, S. A., et al. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bill, C. A., & Kaina, B. (2020). Phosphoinositide-dependent signaling in cancer: A focus on phospholipase C isozymes. Cancers, 12(4), 935. [Link]
-
Thamilvaani, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(23), e3091. [Link]
-
Al-Osta, M. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6592. [Link]
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 856. [Link]
-
Pervan, M., et al. (2023). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Al-Trawneh, S. A., et al. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. core.ac.uk [core.ac.uk]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
A Senior Application Scientist's Comparative Guide to Molecular Docking Studies of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
This guide provides an in-depth comparative analysis of molecular docking studies involving 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile, a potent heterocyclic compound with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of evaluating its binding affinity and interaction mechanisms, particularly as a kinase inhibitor, against relevant alternatives. Our focus is to provide not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring a robust and self-validating system for your research endeavors.
The Significance of the Thieno[2,3-b]pyridine Scaffold in Kinase Inhibition
The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds targeting a variety of protein kinases.[1] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The subject of our focus, this compound, and its derivatives have demonstrated notable inhibitory activity against several kinases, including Protein Kinase C theta (PKCθ) and Pim-1 kinase.[1]
Pim-1 kinase, a serine/threonine kinase, is a key regulator of cell survival, proliferation, and apoptosis.[2] Its overexpression is linked to various hematological malignancies and solid tumors, making it a prime target for anticancer drug development.[3] The unique ATP-binding pocket of Pim-1, characterized by a proline (Pro123) in the hinge region, offers opportunities for designing selective inhibitors.[4] This guide will use Pim-1 kinase as the target protein to illustrate a comparative molecular docking workflow.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a comprehensive and self-validating workflow for conducting molecular docking studies. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Preparation of the Receptor: Pim-1 Kinase
The initial and one of the most critical steps is the preparation of the target protein structure. The quality of the receptor structure directly impacts the reliability of the docking results.
Step-by-Step Methodology:
-
Selection of the Crystal Structure: A high-resolution crystal structure of Pim-1 kinase is essential. For this study, we will utilize the PDB entry 3UIX , which is a 2.20 Å resolution structure of human Pim-1 kinase in complex with an inhibitor.[5] This provides a well-defined active site.
-
Receptor Cleaning and Preparation:
-
Remove the co-crystallized ligand and all water molecules from the PDB file. The presence of these molecules can interfere with the docking of our compound of interest.
-
Add polar hydrogens to the protein structure. This is crucial for correctly calculating the electrostatic interactions.
-
Assign partial charges to the protein atoms. The Kollman united atom charges are a standard and reliable choice for this purpose.
-
-
Grid Generation:
-
Define the binding site for the docking simulation. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB file.
-
The grid box dimensions should be sufficient to encompass the entire active site and allow for rotational and translational freedom of the ligand. A box size of 20x20x20 Å is a good starting point for most kinase active sites.
-
Causality Behind Choices: Using a high-resolution crystal structure minimizes uncertainties in atomic coordinates. Removing water and the original ligand ensures that the docking simulation is not biased and that the new ligands have unobstructed access to the binding pocket. The correct protonation state and charge assignment are fundamental for accurate scoring function calculations.
Ligand Preparation
Proper preparation of the ligands is equally important for a successful docking study.
Step-by-Step Methodology:
-
2D to 3D Conversion: The 2D structures of this compound and the selected alternative inhibitors (e.g., AZD1208, SGI-1776) are sketched or obtained from chemical databases. These are then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a low-energy, stable conformation. Molecular mechanics force fields like MMFF94 are commonly used for this purpose.
-
Charge Assignment: Gasteiger partial charges are calculated for all ligand atoms.
Causality Behind Choices: Starting with a low-energy conformation of the ligand reduces the computational complexity of the docking search and increases the likelihood of finding the correct binding pose. Accurate charge assignment is critical for evaluating electrostatic interactions with the protein.
Molecular Docking Simulation
This is the core of the experiment where the ligand is docked into the prepared receptor.
Step-by-Step Methodology:
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a robust and widely used algorithm for flexible ligand docking. It combines a genetic algorithm for global searching with a local search method for energy minimization.
-
Docking Parameters:
-
Set the number of genetic algorithm runs to at least 50. This ensures a thorough exploration of the conformational space.
-
Set the population size to 150.
-
Set the maximum number of energy evaluations to 2,500,000.
-
-
Execution: The docking simulation is performed using software such as AutoDock Vina or Schrödinger's Glide.
Causality Behind Choices: The LGA is effective at escaping local energy minima and finding the global minimum, which corresponds to the most stable binding pose. A sufficient number of runs and evaluations are necessary to ensure the convergence of the algorithm and the reproducibility of the results.
Analysis of Docking Results
Step-by-Step Methodology:
-
Binding Energy and Pose Selection: The results are clustered based on the root-mean-square deviation (RMSD) of the atomic coordinates. The pose with the lowest binding energy from the most populated cluster is typically considered the most likely binding mode.
-
Interaction Analysis: The selected binding pose is visualized to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site.
-
Comparative Analysis: The binding energies and interaction patterns of this compound are compared with those of the alternative inhibitors.
Trustworthiness through Self-Validation: A key aspect of a self-validating protocol is re-docking the co-crystallized ligand back into the active site. A successful re-docking, with an RMSD of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters and protocol.
Visualizing the Workflow and Interactions
Diagrams are essential for clearly communicating complex workflows and molecular interactions.
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis: this compound vs. Alternatives
The following table summarizes the hypothetical, yet realistic, molecular docking results of this compound and two well-known Pim-1 inhibitors, AZD1208 and SGI-1776, against the ATP-binding site of Pim-1 kinase (PDB: 3UIX).
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -8.5 | Lys67, Glu121, Leu120, Asp128 | Hydrogen Bond, Hydrophobic |
| AZD1208 | -9.2 | Lys67, Glu121, Leu120, Val126 | Hydrogen Bond, Hydrophobic |
| SGI-1776 | -9.0 | Lys67, Glu121, Asp128, Phe49 | Hydrogen Bond, Pi-Pi Stacking |
Interpretation of Results:
-
Binding Energy: A lower binding energy indicates a more stable protein-ligand complex and theoretically higher binding affinity. In this hypothetical scenario, all three compounds show strong binding potential.
-
Key Interactions: The interaction with the hinge region residue Glu121 is a hallmark of many kinase inhibitors. The catalytic Lys67 is also a critical interaction partner. The unique interactions with other residues in the active site contribute to the specificity and potency of each inhibitor. For instance, the nitrile group of this compound can act as a hydrogen bond acceptor, a feature also seen in other cyanopyridine-based inhibitors.[2]
Caption: Key binding interactions of the title compound in the Pim-1 active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting molecular docking studies of this compound, with a specific focus on its potential as a Pim-1 kinase inhibitor. The detailed protocol, rooted in scientific integrity, offers a robust methodology for in silico evaluation. The comparative analysis with established inhibitors highlights the importance of not only considering binding affinity but also the specific molecular interactions that drive potency and selectivity.
While molecular docking is a powerful tool for hypothesis generation and lead optimization, it is crucial to remember that these are computational predictions. The insights gained from these studies must be validated through in vitro and in vivo experimental assays to ascertain the true biological activity and therapeutic potential of this compound and its analogs. Future work should focus on synthesizing derivatives with modifications suggested by docking studies to enhance binding affinity and selectivity, followed by rigorous experimental validation.
References
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
An, Y., et al. (2017). Crystal structure of PIM1 kinase in complex with small-molecule inhibitor. RCSB PDB. [Link]
-
PDBe. (2017). PDB: 5o12 | Protein Data Bank in Europe. EMBL-EBI. [Link]
-
An, Y., et al. (2017). Crystal structure of PIM1 kinase in complex with small-molecule inhibitor. RCSB PDB. [Link]
-
Pop, R., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12109. [Link]
-
Pop, R., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. PubMed. [Link]
-
Berman, H. M., et al. (2019). Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor. RCSB PDB. [Link]
-
Pop, R., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. PubMed. [Link]
-
Zhang, Y., et al. (2019). Discovery of Novel Pim-1 Kinase Inhibitors with a Flexible-Receptor Docking Protocol. Journal of Chemical Information and Modeling, 59(11), 4784-4796. [Link]
-
Nawrocka, D., et al. (2016). Pim-1 kinase as cancer drug target: An update. Pharmacological Reports, 68(4), 829-835. [Link]
-
Singh, S., et al. (2021). Potential Pharmacological Inhibitors Of Pim Kinase Under Clinical Trials. ResearchGate. [Link]
-
El-Damasy, D. A., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 14(3), 496-517. [Link]
-
El-Damasy, D. A., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 147-155. [Link]
-
El-Damasy, D. A., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry, 9(12), 1337-1351. [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. rcsb.org [rcsb.org]
A Comparative Analysis of Thienopyridine-Derived Kinase Inhibitors: A Guide for Drug Discovery Professionals
The thienopyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent and selective kinase inhibitors. This guide provides a comparative analysis of prominent thienopyridine-derived inhibitors targeting key kinases implicated in oncology and inflammatory diseases: Janus Kinase 2 (JAK2), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into their structure-activity relationships (SAR), comparative potency and selectivity, and the experimental methodologies crucial for their evaluation.
The Thienopyridine Scaffold: A Versatile Foundation for Kinase Inhibition
The thienopyridine core, a bicyclic heterocycle, offers a rigid and planar framework that can be strategically functionalized to achieve high-affinity interactions within the ATP-binding pocket of various kinases. Its inherent properties, including metabolic stability and synthetic tractability, have made it an attractive starting point for the development of targeted therapies. The key to unlocking the potential of this scaffold lies in the judicious modification of its substitution patterns to exploit subtle differences in the active sites of target kinases, thereby achieving the desired potency and selectivity.
Comparative Analysis of Thienopyridine Kinase Inhibitors
This section provides a head-to-head comparison of representative thienopyridine-based inhibitors against their primary kinase targets. The selection of these compounds is based on their well-documented activity and the availability of comparative data.
Janus Kinase 2 (JAK2) Inhibitors: Targeting Myeloproliferative Neoplasms
The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses.[1][2][3][4] Dysregulation of this pathway, often through gain-of-function mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs).[5] Thienopyridine-based inhibitors have demonstrated exceptional promise in targeting the constitutively active JAK2 V617F mutant.
A prime example is TG101348 (Fedratinib) , a selective JAK2 inhibitor.[6][7] Its development was driven by the need for a therapeutic agent that could effectively suppress the aberrant signaling cascade in MPNs.[8][9]
Table 1: Comparative Potency and Selectivity of TG101348
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | ~3 | - |
| JAK1 | >30-fold | 30x |
| JAK3 | >100-fold | 100x |
| TYK2 | >100-fold | 100x |
Data compiled from multiple sources. Actual values may vary based on assay conditions.
The remarkable selectivity of TG101348 for JAK2 over other JAK family members is a direct result of exploiting subtle amino acid differences in the ATP-binding pocket. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Signaling Pathway Visualization: The JAK-STAT Pathway
The following diagram illustrates the central role of JAK2 in cytokine signaling and the point of intervention for inhibitors like TG101348.
Caption: The JAK-STAT signaling pathway and the inhibitory action of TG101348.
Aurora Kinase Inhibitors: Targeting Mitotic Progression in Cancer
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis.[10][11][12][13][14] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Thienopyridine-based compounds have been developed as potent pan-Aurora kinase inhibitors.
AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora A and B, as well as JAK2 and JAK3.[15][16][17][18] This polypharmacology can be advantageous in treating complex malignancies where multiple signaling pathways are dysregulated.
Table 2: Comparative Potency of AT9283 against a Panel of Kinases
| Kinase | IC50 (nM) |
| Aurora A | ~3 |
| Aurora B | ~3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl (T315I) | 4 |
| Flt3 | ~15 |
Data compiled from multiple sources.[15][19] Actual values may vary based on assay conditions.
The potent, dual inhibition of Aurora A and B by AT9283 leads to defects in mitotic spindle formation and chromosome segregation, ultimately inducing apoptosis in cancer cells.[18] Its activity against JAK kinases provides an additional layer of therapeutic potential, particularly in hematological malignancies.
Signaling Pathway Visualization: Aurora Kinases in Mitosis
The following diagram illustrates the critical roles of Aurora A and B during mitosis and the impact of their inhibition.
Caption: The VEGFR-2 signaling pathway in angiogenesis and its inhibition.
Experimental Protocols for Kinase Inhibitor Evaluation
The robust characterization of kinase inhibitors requires a combination of biochemical and cell-based assays. The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of thienopyridine-derived inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay for IC50 Determination
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. [11][12][13][20][21] Experimental Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the recombinant target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a stock solution of the thienopyridine inhibitor in DMSO and perform serial dilutions in the kinase buffer.
-
Prepare the ATP solution at a concentration close to its Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.
-
Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. [13] * Incubate at room temperature for 40 minutes. [13] * Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. [13] * Incubate at room temperature for 30-60 minutes. [13]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [1][2][3][4][10] Experimental Workflow
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyridine inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. [3] * Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify and quantify the interaction between a drug and its target protein in a cellular environment. [14][22][23][24][25]The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to confluency and treat with the thienopyridine inhibitor or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. [22] * Cool the samples to room temperature.
-
-
Protein Extraction:
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the soluble target kinase using a specific antibody-based method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
The difference in the melting curves represents the thermal shift induced by the inhibitor, confirming target engagement.
-
Conclusion
Thienopyridine-based kinase inhibitors represent a significant and versatile class of targeted therapeutics. Their success stems from a combination of a favorable scaffold and the power of structure-based drug design to achieve high potency and selectivity. This guide has provided a comparative overview of key thienopyridine inhibitors for JAK2, Aurora kinases, and VEGFR-2, highlighting their distinct profiles and the experimental methodologies essential for their characterization. As our understanding of kinase biology continues to expand, the thienopyridine scaffold will undoubtedly remain a cornerstone in the development of next-generation kinase inhibitors for a wide range of human diseases.
References
-
JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. [Link]
-
A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. (n.d.). PubMed Central. [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023, February 9). YouTube. [Link]
-
Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. (2008, April). PubMed. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. [Link]
-
Aurora Kinase inhibitors. (n.d.). Adooq Bioscience. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (n.d.). PubMed. [Link]
-
AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. (2012, June 15). PubMed. [Link]
-
Safety and efficacy of TG101348, a selective JAK2 inhibitor, in myelofibrosis. (2011, March 1). PubMed. [Link]
-
Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. (n.d.). Digital Commons @ University of Rhode Island. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2025, December 30). ResearchGate. [Link]
-
Safety and Efficacy of TG101348, a Selective JAK2 Inhibitor, in Myelofibrosis. (n.d.). PubMed Central. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. atcc.org [atcc.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TG101348 - LKT Labs [lktlabs.com]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Safety and Efficacy of TG101348, a Selective JAK2 Inhibitor, in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. content.protocols.io [content.protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. adooq.com [adooq.com]
- 18. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. annualreviews.org [annualreviews.org]
A Comparative Benchmarking Guide to the Synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of prevalent synthetic methodologies for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile. This key heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its synthetic pathways is crucial for efficient and scalable production.
The thieno[2,3-b]pyridine core is a recurring motif in a multitude of biologically active compounds, and the specific substitution pattern of this compound makes it a particularly versatile intermediate.[1] Its applications range from the development of novel therapeutics to its use in organic electronics.[1] The strategic placement of the chloro and cyano functionalities allows for a variety of subsequent chemical modifications, making the choice of an optimal synthetic route a critical first step in any research and development program.
This guide will dissect and compare three primary synthetic strategies for obtaining this target molecule: a multi-step synthesis commencing from a cyclic ketone, the Vilsmeier-Haack reaction for ring closure, and the Thorpe-Ziegler cyclization. Each method will be evaluated based on reaction efficiency, scalability, accessibility of starting materials, and operational complexity, supported by detailed experimental protocols and comparative data.
Comparative Overview of Synthetic Methodologies
| Methodology | Key Starting Materials | Typical Yield | Scalability | Key Advantages | Potential Challenges |
| Multi-Step Synthesis via Gewald Reaction | 2-Oxocyclopentanecarbonitrile, Malononitrile, Sulfur | Good to Excellent (multi-step) | High | Readily available and inexpensive starting materials; well-established and robust reactions. | Longer overall sequence; requires handling of elemental sulfur and potentially odorous thiols. |
| Vilsmeier-Haack Reaction | 2-Acylaminothiophene-3-carbonitrile | Moderate to Good | Moderate | Direct route to the chlorinated thieno[2,3-b]pyridine core; reaction conditions can be tuned.[2] | Requires preparation of the substituted thiophene precursor; the Vilsmeier reagent can be harsh for sensitive substrates. |
| Thorpe-Ziegler Cyclization | 2-Cyanomethylthio-3-cyanopyridine | Good | Moderate to High | Efficient intramolecular cyclization; often proceeds with high yields under basic conditions. | Synthesis of the dinitrile precursor can be challenging; requires strictly anhydrous conditions. |
Method 1: Multi-Step Synthesis via the Gewald Reaction
This robust and highly adaptable route commences with the well-established Gewald reaction to construct the initial 2-aminothiophene ring, followed by a series of transformations to build the fused pyridine ring and introduce the required functionalities.
Scientific Rationale
The Gewald reaction is a powerful one-pot, multi-component reaction that assembles highly substituted 2-aminothiophenes from an α-methylene ketone or aldehyde, a compound with an activated methylene group (like malononitrile), and elemental sulfur.[3] This approach is favored for its operational simplicity and the use of inexpensive and readily available starting materials. The subsequent steps involve the formation of a pyrimidine ring, followed by conversion to the desired chlorinated pyridine.
Visualizing the Workflow: Multi-Step Synthesis
Caption: Workflow for the multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
-
To a stirred mixture of 2-oxocyclopentanecarbonitrile (1.0 mol), malononitrile (1.0 mol), and elemental sulfur (1.1 mol) in ethanol (500 mL), add diethylamine (0.2 mol) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Cool the mixture to room temperature and pour it into ice-water (2 L).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the desired 2-aminothiophene derivative.
Subsequent Steps: The resulting 2-aminothiophene is then cyclized with formamide to form the pyrimidine ring. This intermediate undergoes a Sandmeyer-type reaction (diazotization followed by treatment with a copper(I) chloride) to introduce the chlorine atom at the 4-position. Finally, aromatization and introduction of the cyano group at the 5-position can be achieved through various methods, such as a von Richter-type reaction or by functional group manipulation of a pre-installed substituent.
Method 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides a more direct approach to the 4-chlorothieno[2,3-b]pyridine core by simultaneously effecting cyclization and chlorination of a suitably functionalized 2-aminothiophene precursor.
Scientific Rationale
The Vilsmeier-Haack reagent, a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a versatile reagent for formylation and cyclization reactions.[4][5] When reacted with a 2-acylaminothiophene, the Vilsmeier reagent can act as both a dehydrating agent to facilitate cyclization and a source of chloride for the introduction of the chloro substituent at the 4-position of the newly formed pyridine ring.[2][6] The reaction conditions, particularly temperature, can be crucial in determining the product distribution.[2]
Visualizing the Workflow: Vilsmeier-Haack Reaction
Caption: Synthetic pathway utilizing the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (3.0 equiv.) to ice-cold N,N-dimethylformamide (10 vol.).
-
To this reagent, add 2-acetylamino-3-cyanothiophene (1.0 equiv.) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 60-70°C and stir for 8-12 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles. This intramolecular condensation can be effectively applied to the synthesis of the thieno[2,3-b]pyridine ring system.
Scientific Rationale
The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular cyclization of a dinitrile.[7] The reaction proceeds via the formation of a carbanion alpha to one of the nitrile groups, which then attacks the carbon of the second nitrile group. The resulting imine intermediate tautomerizes to a more stable enamine. For the synthesis of this compound, a precursor containing a 2-cyanomethylthio substituent on a 3-cyanopyridine ring is required. The base abstracts a proton from the methylene group, initiating the cyclization.
Visualizing the Workflow: Thorpe-Ziegler Cyclization
Caption: The Thorpe-Ziegler approach to the target molecule.
Detailed Experimental Protocol
-
To a solution of 2-chloro-3-cyanopyridine (1.0 equiv.) in anhydrous N,N-dimethylformamide (10 vol.), add potassium carbonate (1.5 equiv.) and mercaptoacetonitrile (1.1 equiv.).
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-(cyanomethylthio)-3-cyanopyridine.
-
To a suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous toluene (15 vol.), add a solution of 2-(cyanomethylthio)-3-cyanopyridine (1.0 equiv.) in anhydrous toluene dropwise at 0°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.
-
Cool the reaction mixture and quench carefully with ethanol followed by water.
-
Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry, and concentrate.
-
The resulting 3-amino-4-chlorothieno[2,3-b]pyridine-2-carbonitrile can then be converted to the target 5-carbonitrile derivative via a Sandmeyer reaction.
Conclusion and Recommendations
Each of the presented synthetic methodologies for this compound offers distinct advantages and disadvantages.
-
The Multi-Step Synthesis via the Gewald Reaction is highly recommended for large-scale production due to its use of inexpensive starting materials and well-understood, scalable reaction steps. While the overall sequence is longer, the robustness of each step makes it a reliable choice for industrial applications.
-
The Vilsmeier-Haack Reaction offers a more convergent approach and can be advantageous for the rapid synthesis of a library of analogs, provided the 2-acylaminothiophene precursors are readily accessible. Careful control of reaction conditions is paramount to achieving good yields and minimizing side products.
-
The Thorpe-Ziegler Cyclization is an elegant and often high-yielding method for the key ring-forming step. However, the synthesis of the dinitrile precursor can be a limiting factor. This method is well-suited for laboratory-scale synthesis where high purity of the intermediate is desired.
The ultimate choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale of production, available starting materials, and the technical capabilities of the laboratory. It is recommended that a thorough cost and process analysis be conducted before selecting a method for large-scale synthesis.
References
-
Abdelwahab, I. A., et al. (2017). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. Available at: [Link]
-
Putrov, D. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31086–31099. Available at: [Link]
-
Request PDF. Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. Available at: [Link]
-
Litvinov, V. P. (1998). THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION. ResearchGate. Available at: [Link]
-
Dyachenko, V. D., et al. (2023). The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. ResearchGate. Available at: [Link]
-
Krayushkin, M. M., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Available at: [Link]
- Google Patents. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Name Reactions. Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Frontiers. Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Available at: [Link]
-
ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]
-
El-Sheref, E. M., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Future Journal of Pharmaceutical Sciences, 9(1), 6. Available at: [Link]
-
Request PDF. Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
- Google Patents. Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives.
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Yilmaz, F., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(2), 202-208. Available at: [Link]
-
Molecules. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available at: [Link]
- Google Patents. EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
-
Scientific Reports. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Available at: [Link]
-
ACS Catalysis. Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. Available at: [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of Thienopyridine Isomers
Thienopyridines, heterocyclic compounds integrating thiophene and pyridine rings, represent a cornerstone in medicinal chemistry.[1][2] Their isomeric forms, which differ only in the arrangement of the sulfur and nitrogen atoms, can exhibit vastly different pharmacological, electronic, and optical properties.[1][3] Consequently, unambiguous structural elucidation is a critical step in drug development and materials science. This guide provides an in-depth comparison of spectroscopic techniques for differentiating thienopyridine isomers, grounded in experimental data and established principles.
There are six primary isomers of thienopyridine, categorized by the fusion of the thiophene and pyridine rings.[2] This guide will focus on the most commonly encountered isomers, such as thieno[2,3-b]pyridine and thieno[3,2-b]pyridine, to illustrate key spectroscopic differences.
The Challenge of Isomerism
The subtle differences in atomic arrangement between thienopyridine isomers present a significant analytical challenge. While all isomers share the same molecular formula (C₇H₅NS) and mass (135.19 g/mol ), the positioning of the heteroatoms dramatically alters the electron distribution within the aromatic system.[4] This electronic modulation is the key to their spectroscopic differentiation.
Caption: Common Isomers of Thienopyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive technique for isomer identification. The chemical environment of each proton and carbon atom is unique to a specific isomeric structure, leading to predictable and distinguishable spectral patterns.[5][6]
Causality Behind Spectral Differences:
The electronegativity and position of the nitrogen and sulfur atoms create distinct inductive and resonance effects.
-
Nitrogen's Influence: As a highly electronegative atom, the pyridine nitrogen deshields adjacent protons and carbons, shifting their signals downfield (to a higher ppm).
-
Sulfur's Influence: The sulfur atom in the thiophene ring also influences the electronic environment, though its effect is different from nitrogen's, contributing to the unique fingerprint of each isomer.[5]
¹H NMR Comparison
The proton chemical shifts (δ) and spin-spin coupling constants (J) provide a rich dataset for isomer differentiation. Protons on the pyridine ring are typically found further downfield than those on the thiophene ring. The coupling patterns (e.g., doublet, triplet, doublet of doublets) reveal the connectivity of the protons.
¹³C NMR Comparison
¹³C NMR provides complementary and often more direct information. The chemical shifts of the carbon atoms are highly sensitive to the location of the heteroatoms.[5] Linear correlations between substituent chemical shifts in thienopyridines and corresponding benzene derivatives have been established, allowing for precise assignment of carbon resonances.[5]
Table 1: Comparative ¹H and ¹³C NMR Data (Illustrative)
| Isomer | Proton/Carbon | Expected Chemical Shift (δ, ppm) | Key Differentiating Features |
|---|---|---|---|
| Thieno[2,3-b]pyridine | H-2, H-3 | ~7.0 - 7.5 | Protons on thiophene ring are more shielded. |
| H-4, H-5, H-6 | ~7.5 - 8.5 | Protons on pyridine ring are deshielded by Nitrogen. | |
| C-7a | ~150 | Bridgehead carbon adjacent to N. | |
| Thieno[3,2-b]pyridine | H-2, H-3 | ~7.2 - 7.8 | Different coupling patterns for thiophene protons. |
| H-5, H-6, H-7 | ~7.6 - 8.6 | Distinct shifts for pyridine protons. | |
| C-7a | ~145 | Bridgehead carbon chemical shift is different. | |
| Thieno[2,3-c]pyridine | H-4, H-5 | ~8.0 - 9.0 | Protons adjacent to N are significantly downfield. |
| | C-7a, C-3a | - | Unique bridgehead carbon shifts. |
Note: Specific chemical shifts can vary based on solvent and substituents.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified thienopyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a spectrometer of at least 400 MHz for good resolution.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
2D NMR (if necessary): If assignments are ambiguous, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to correlate protons with their attached carbons.
Mass Spectrometry (MS): A Tool for Confirmation and Fragmentation Analysis
While electron impact mass spectrometry (EI-MS) will show the same molecular ion peak (M⁺) for all isomers, the fragmentation patterns can be distinct.[7] Tandem mass spectrometry (MS/MS) is particularly useful for differentiating isomers by analyzing the fragmentation of a selected parent ion.[8]
Causality Behind Fragmentation Differences:
The location of the heteroatoms influences the stability of the resulting fragment ions. The bond dissociation energies within the heterocyclic system are altered by the isomeric arrangement, leading to preferential cleavage pathways.[8][9] For instance, the fragmentation behavior of a thienopyridine can be significantly determined by the relative positions of the functional groups and heteroatoms.[8]
Table 2: Potential Mass Spectrometry Fragmentation Markers
| Isomer | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) |
|---|---|---|
| Isomer A | Loss of HCN, followed by CS | [M-27]⁺, [M-27-44]⁺ |
| Isomer B | Initial loss of C₂H₂S | [M-58]⁺ |
Note: These are hypothetical examples. Actual fragmentation must be determined experimentally.[10]
Experimental Protocol: MS/MS Analysis
-
Sample Introduction: Introduce the sample via direct infusion or through a coupled gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Use Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI).
-
MS¹ Scan: Acquire a full scan mass spectrum to identify the molecular ion (e.g., m/z 136 for [M+H]⁺).
-
MS² Scan (Product Ion Scan):
-
Isolate the molecular ion in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Scan the second mass analyzer to detect the resulting fragment ions.
-
Compare the product ion spectra of the different isomers.
-
Vibrational and Electronic Spectroscopy: Complementary Techniques
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide additional layers of data that can support isomer identification, although they are generally less definitive than NMR.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. While many fundamental vibrations will be similar across isomers, subtle differences, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be observed.[11][12] C-H bending and ring deformation modes are sensitive to the substitution pattern on the aromatic rings. For example, specific N-H stretching modes can be observed in the 3100-3500 cm⁻¹ region for substituted thienopyridines.[13][14]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions. The λmax (wavelength of maximum absorbance) is influenced by the extent of the π-conjugated system.[11] The different arrangements of heteroatoms in the isomers alter the energies of the molecular orbitals (HOMO and LUMO), leading to shifts in the absorption maxima.[15][16] For example, isomers with more planar conformations and extended conjugation may exhibit a bathochromic (red) shift in their λmax compared to more twisted isomers.[15][17]
Table 3: Comparative IR and UV-Vis Data (Illustrative)
| Isomer | IR Fingerprint Region (cm⁻¹) | UV-Vis λmax (nm) |
|---|---|---|
| Thieno[2,3-b]pyridine | Unique pattern of C-H out-of-plane bends | ~290, 310 |
| Thieno[3,2-b]pyridine | Distinguishable pattern from [2,3-b] isomer | ~285, 315 |
| Thieno[3,4-b]pyrazine derivative | - | 647 (highly conjugated system)[17] |
Experimental Protocols
-
IR Spectroscopy:
-
Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent (that does not absorb in the region of interest).
-
Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Dissolve the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Use matched quartz cuvettes to measure the absorbance from ~200 to 800 nm.
-
Determine the λmax values from the resulting spectrum.
-
Integrated Workflow for Isomer Elucidation
For unknown samples, a multi-technique approach is the most robust strategy for unambiguous isomer identification.
Caption: A systematic workflow for the spectroscopic identification of thienopyridine isomers.
Conclusion
The differentiation of thienopyridine isomers is a critical task that relies on the careful application and interpretation of various spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation, mass spectrometry, IR, and UV-Vis spectroscopy offer valuable complementary information. By understanding the causal relationships between isomeric structure and spectroscopic output, and by employing a systematic, multi-technique workflow, researchers can confidently and accurately identify thienopyridine isomers, accelerating progress in drug discovery and materials science.
References
-
Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. (2025). ResearchGate. [Link]
-
Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). (2021). MDPI. [Link]
-
Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. (2013). PubMed. [Link]
-
Synthesis and Characterization of Thieno[3,4-b]pyrazine-Based Terthienyls: Tunable Precursors for Low Band Gap Conjugated Materials. (2013). ACS Publications. [Link]
-
Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. (N/A). ScienceGate. [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (2025). ResearchGate. [Link]
-
(PDF) Synthesis, Characterization and Photophysical Properties of Some New Thieno[2,3‐ b ]pyridines bearing phenylethenyl moiety. (2021). ResearchGate. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (N/A). MDPI. [Link]
-
Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. (N/A). MDPI. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (N/A). Arkat USA. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ′]dipyridine and its monohydroperchlorate salt. (2025). ResearchGate. [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.. (2025). ResearchGate. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (N/A). scirp.org. [Link]
-
mass spectra - fragmentation patterns. (N/A). Chemguide. [Link]
-
Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (N/A). MDPI. [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (N/A). MDPI. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (N/A). Semantic Scholar. [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. (2025). ResearchGate. [Link]
-
Thieno(2,3-c)pyridine. (N/A). PubChem. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (N/A). ScienceDirect. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (N/A). MDPI. [Link]
-
Infrared spectra and isomerization of CHNO species in rare gas matrices. (N/A). Semantic Scholar. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. (N/A). chemistry-europe.onlinelibrary.wiley.com. [Link]
- Thieno ( 3 , 2-c) pyridine compounds. (2006).
-
Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. (2012). PubMed. [Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. (N/A). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. portal.fis.tum.de [portal.fis.tum.de]
- 13. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Introduction: As a pivotal heterocyclic intermediate in medicinal chemistry and drug development, 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a compound that demands meticulous handling from acquisition to disposal[1]. The structural motifs—a chlorinated pyridine ring and a nitrile group—confer significant chemical reactivity and biological potential, but also necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Part 1: Hazard Identification and Immediate Risk Assessment
Before any disposal procedure can begin, a thorough understanding of the compound's inherent risks is essential. The causality behind our stringent disposal protocols is rooted in the specific hazards identified for this compound and analogous chemical structures.
Known Hazards: Based on available Safety Data Sheets (SDS), this compound is classified with several hazard statements[2][3]. These are not abstract codes; they represent tangible risks to the researchers handling the material.
| Hazard Class & Category | GHS Code | Description | Immediate Precautionary Response |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Do not ingest. If swallowed, rinse mouth and seek immediate medical attention[2]. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Avoid all skin contact. Wear chemically resistant gloves and a lab coat[2][4]. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Wear safety glasses with side shields or goggles. Use of a face shield is recommended[2][4]. |
| STOT, Single Exposure | H335 | May cause respiratory irritation. | Always handle within a certified chemical fume hood to avoid inhalation of dust or aerosols[2][5]. |
Inferred Hazards from Chemical Structure:
-
Halogenated Organic Compound: As a chlorinated heterocyclic compound, it falls under the category of halogenated organic wastes[6]. These compounds are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts (e.g., dioxins) if improperly incinerated[7]. The U.S. Environmental Protection Agency (EPA) heavily regulates the land disposal of halogenated organic compounds (HOCs)[8][9][10].
-
Nitrile-Containing Compound: The carbonitrile (-C≡N) group presents a potential thermal and chemical instability risk. In the presence of strong acids, bases, or high temperatures, it can decompose to release highly toxic hydrogen cyanide gas[11].
Part 2: Operational Disposal Workflow
The following workflow provides a logical decision-making process for the safe segregation and disposal of all waste streams associated with this compound.
Caption: Waste Segregation and Disposal Workflow.
Part 3: Step-by-Step Disposal Protocols
These protocols are designed to be self-validating systems for ensuring safety and compliance.
Protocol 1: Disposal of Unused or Expired Pure Compound
This procedure applies to the bulk chemical in its original or a similar container.
-
Work Area Preparation: Ensure work is conducted within a certified chemical fume hood. Place absorbent, plastic-backed bench paper on the work surface to contain any potential spills.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile). Given the skin irritation hazard, ensure gloves are inspected for integrity before use[2].
-
Container Labeling: Obtain a designated hazardous waste container for "Halogenated Organic Solids" from your institution's Environmental Health & Safety (EHS) department. Ensure it is clearly and accurately labeled.
-
Chemical Transfer: Carefully transfer the solid this compound into the designated waste container. If the original container is being disposed of, place the entire securely sealed container into the waste drum.
-
Sealing and Storage: Securely seal the hazardous waste container. Store it in a designated satellite accumulation area, away from incompatible materials like strong acids or oxidizers[12].
-
Documentation: Log the addition of the waste to the container per your institution's EHS procedures.
-
Final Step: Once the container is full, or as per your site's regulations, arrange for pickup by a licensed professional waste disposal service through your EHS office[2].
Protocol 2: Disposal of Contaminated Labware and PPE
This protocol covers items that have come into contact with the chemical but are not free-flowing liquids or pure solids.
-
Segregation at Point of Use: Immediately after use, segregate contaminated items from the regular trash.
-
PPE Disposal:
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin[13]. Place the used gloves into a designated hazardous waste bag (typically a clear or yellow bag within a labeled container).
-
Lab Coats: If significant contamination of a disposable lab coat occurs, it should be disposed of as solid hazardous waste. Reusable lab coats must be professionally decontaminated by a specialized laundry service.
-
-
Solid Waste (Bench paper, weigh boats, etc.): Place these items into the designated "Solid Hazardous Waste" container. This container should be lined with a durable plastic bag[14][15].
-
Glassware and Sharps:
-
Dispose of all contaminated disposable glassware, pipettes, and vials in a designated, puncture-proof sharps container for chemically contaminated items[16].
-
Do not place glassware in the solid waste bin, as this poses a significant risk to custodial and waste handling staff.
-
-
Decontamination of Reusable Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol) under a fume hood. The rinsate from these washes is considered hazardous and must be collected in a "Halogenated Organic Solvents" waste container[12]. After rinsing, the glassware can be washed using standard laboratory procedures.
Protocol 3: Spill Management and Cleanup
In the event of a spill, immediate and correct action is critical to mitigate exposure risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust has become airborne. Post a warning sign[16].
-
Don Appropriate PPE: Before re-entering the area, don enhanced PPE, including double nitrile gloves, a lab coat, safety goggles, and a face shield. For large spills, respiratory protection may be necessary[5].
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not sweep the dry powder[2].
-
For Solutions: Cover with an appropriate chemical absorbent pad or material.
-
-
Collect the Waste: Carefully scoop the absorbed material using spark-proof tools and place it into a labeled hazardous waste container for halogenated solids[17].
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the cleaning materials into the same hazardous waste container. Finally, wash the area with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound as a hazardous, halogenated organic waste, researchers can ensure they are operating in compliance with regulations and best practices. The causality is clear: its chemical properties dictate a disposal pathway that prioritizes containment, segregation, and destruction by licensed professionals. This structured approach builds a deep, trust-based system where safety is integral to the scientific process itself.
References
-
OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet for 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile. Retrieved from [Link]
-
Oregon OSHA. (n.d.). HEALTH CARE FACILITIES. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET - PYRIDINE. Retrieved from [Link]
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
CSP Medical. (2025). Are You Disposing Nitrile Gloves Correctly?. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Unigloves. (2021). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Retrieved from [Link]
-
Dystian. (2022). How to dispose of nitrile gloves?. Retrieved from [Link]
-
Earth911. (2023). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. angenechemical.com [angenechemical.com]
- 3. achmem.com [achmem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. dystian.com [dystian.com]
- 14. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 15. gloves.com [gloves.com]
- 16. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile. As a potent, heterocyclic organic compound, its unique chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to minimize exposure and ensure a safe laboratory environment.[1] This document is structured to deliver immediate, actionable guidance grounded in established safety principles.
Hazard Identification and Risk Assessment
This compound (CAS RN: 63873-61-0) is a solid substance with a molecular weight of 194.65 g/mol .[1][2] While comprehensive toxicological data is not widely available for this specific compound, the available safety information and its structural similarity to other chlorinated pyridine and nitrile compounds indicate several key hazards.[1][2]
Summary of Known Hazards:
| Hazard Statement | Description | GHS Classification | Source |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [2][3][4] |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [2][3][4] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [2][3][4] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [2][3][4] |
The signal word for this compound is "Warning".[2][4] Given its nature as a potent pharmaceutical compound, it is crucial to minimize all chemical exposures.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls, is essential. Personal protective equipment serves as the final barrier.
Hierarchy of Controls
The primary goal is to minimize exposure to the compound. This is best achieved by implementing a hierarchy of controls, from most to least effective.
Caption: Hierarchy of controls for handling potent compounds.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] The fume hood provides ventilation to carry away airborne contaminants and a physical barrier.[5]
-
Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box or other containment enclosure is recommended.[5]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is critical to prevent skin, eye, and respiratory exposure.[7]
-
Hand Protection: Wear nitrile gloves.[6] Nitrile offers good resistance to a wide range of chemicals, including acids, oils, and solvents.[8][9][10] Always inspect gloves for tears or punctures before use.[11] For prolonged work or when handling larger quantities, consider double-gloving. Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]
-
Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes are required at all times in the laboratory.[6][11] Consider a chemically resistant apron for procedures involving larger volumes.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]
Safe Handling and Operational Plan
Adherence to standard operating procedures (SOPs) is crucial for minimizing risk.
Weighing and Dispensing
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to transfer the solid compound. Avoid creating dust.
-
Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation and Reactions
-
Always work within a chemical fume hood.[6]
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep all containers tightly closed when not in use.[12]
-
Use a tray or secondary containment when transporting the chemical, even in small quantities, to contain potential spills.[6]
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][11] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for proper disposal. Clean the spill area thoroughly. |
| Large Spill | Evacuate the area immediately. Alert others and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, paper towels, and empty containers, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not pour chemical waste down the drain.[13]
-
Disposal Method: The primary recommended disposal method for chlorinated organic compounds is incineration by a licensed hazardous waste disposal company.[14] This ensures the complete destruction of the compound. All disposal activities must comply with local, state, and federal regulations.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and protecting the laboratory environment.
References
-
Potent compound safety in the laboratory. (n.d.). tks. Retrieved from [Link]
-
What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. Retrieved from [Link]
-
Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved from [Link]
-
Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved from [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved from [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive. Retrieved from [Link]
-
Part D: Chemical Safety Procedures for Laboratories. (2020, January). UW-La Crosse. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011, August 29). Avantor. Retrieved from [Link]
-
Safety Data Sheet - 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile. (2024, November 8). Angene Chemical. Retrieved from [Link]
-
MSDS of methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate. (n.d.). Chem-Space. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved from [Link]
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved from [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved from [Link]
Sources
- 1. Buy this compound | 63873-61-0 [smolecule.com]
- 2. achmem.com [achmem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 63873-61-0 | this compound - AiFChem [aifchem.com]
- 5. uwlax.edu [uwlax.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. gpisupply.com [gpisupply.com]
- 9. armbrustusa.com [armbrustusa.com]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.cn [capotchem.cn]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
